molecular formula C9H8FN B1303432 2-(3-Fluoro-5-methylphenyl)acetonitrile CAS No. 518070-21-8

2-(3-Fluoro-5-methylphenyl)acetonitrile

Cat. No.: B1303432
CAS No.: 518070-21-8
M. Wt: 149.16 g/mol
InChI Key: YFJTYGYGDNXMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJTYGYGDNXMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380942
Record name 2-(3-fluoro-5-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-21-8
Record name 3-Fluoro-5-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluoro-5-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document compiles relevant information on its identity, proposes a viable synthetic pathway based on established chemical principles, and discusses its potential role as a building block in the development of novel therapeutic agents. The content is structured to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical Identity and Properties

This compound, also known as 3-fluoro-5-methylbenzyl cyanide, is a substituted aromatic nitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: General Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound---
Synonyms 3-Fluoro-5-methylbenzyl cyanide---
CAS Number 518070-21-8[1][2]
Molecular Formula C₉H₈FNCalculated
Molecular Weight 149.17 g/mol Calculated
Appearance Not specified in literature; likely a colorless to pale yellow liquid or low-melting solid.Based on similar compounds.
Boiling Point Data not available.---
Melting Point Data not available.---
Density Data not available.---
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[3]Inferred from related compounds.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible and widely used method for the synthesis of substituted phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a standard transformation in organic synthesis.[4][5]

Proposed Synthetic Route: Cyanation of 3-Fluoro-5-methylbenzyl Halide

The most probable synthetic route to this compound involves the reaction of 3-fluoro-5-methylbenzyl bromide or chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Reaction Scheme:

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on established methods for the synthesis of similar phenylacetonitrile derivatives.[5][6]

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (or chloride)

  • Sodium cyanide (or potassium cyanide)

  • Solvent: Dimethyl sulfoxide (DMSO) or a mixture of ethanol and water

  • Quaternary ammonium salt (phase-transfer catalyst, e.g., tetrabutylammonium bromide) - Optional, for biphasic systems

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with sodium cyanide and the chosen solvent.

  • Addition of Benzyl Halide: A solution of 3-fluoro-5-methylbenzyl bromide in the same solvent is added dropwise to the cyanide solution at room temperature or with gentle heating.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like diethyl ether. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Extreme caution must be exercised when working with cyanide salts as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the benzylic protons (-CH₂CN) around 3.7-3.9 ppm.- A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm.- Aromatic protons will appear as multiplets in the region of 6.8-7.2 ppm, showing coupling to the fluorine atom.
¹³C NMR - A signal for the nitrile carbon (-CN) around 117-120 ppm.- A signal for the benzylic carbon (-CH₂CN) around 20-25 ppm.- A signal for the methyl carbon (-CH₃) around 20-22 ppm.- Aromatic carbons will appear in the region of 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.
IR Spectroscopy - A sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹.[7]- C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.- A strong C-F stretching band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 149.06.

Role in Drug Discovery and Development

Phenylacetonitrile derivatives are important structural motifs and versatile intermediates in the synthesis of a wide range of pharmaceuticals.[8][9] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10]

Potential as a Pharmaceutical Intermediate

This compound can serve as a precursor to a variety of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.[11]

Signaling_Pathway

This compound, with its specific substitution pattern, could be a key building block for the synthesis of targeted inhibitors or modulators of various biological pathways. The fluoro and methyl groups can influence the molecule's lipophilicity and steric interactions with biological targets.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a substituted phenylacetonitrile like the title compound.

Experimental_Workflow

Conclusion

This compound is a chemical compound with significant potential as an intermediate in the fields of pharmaceutical and materials science. While detailed experimental data is currently scarce in the public domain, its synthesis can be reliably achieved through established methods such as the cyanation of the corresponding benzyl halide. The presence of the fluoro and methyl substituents on the aromatic ring, coupled with the versatile nitrile functionality, makes it an attractive building block for the creation of novel and complex molecules. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential applications.

References

In-Depth Technical Guide: 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 518070-21-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key chemical intermediate. This document collates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in research and drug discovery, while also noting the current absence of published biological activity data.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize available and predicted data for this compound and related structures to provide a comparative overview.

Table 1: Identifier and General Properties of this compound

PropertyValueSource
CAS Number 518070-21-8Chemical Supplier Catalogs
Molecular Formula C₉H₈FNCalculated
Molecular Weight 149.17 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(4-Fluoro-3-methylphenyl)acetonitrile[1]2-(2-Fluoro-3-methoxyphenyl)acetonitrile[2]2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile[3]
Topological Polar Surface Area (TPSA) 23.79 Ų23.79 Ų33.02 Ų23.79 Ų
logP 2.202.201.902.6
Hydrogen Bond Acceptors 1121
Hydrogen Bond Donors 0000
Rotatable Bonds 1121

Note: The properties for this compound are predicted based on its structure and comparison with structurally similar compounds.

Synthesis and Experimental Protocols

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 3-Fluoro-5-methylbenzyl_bromide 3-Fluoro-5-methylbenzyl bromide Product This compound 3-Fluoro-5-methylbenzyl_bromide->Product Nucleophilic Substitution Sodium_cyanide Sodium Cyanide (NaCN) Sodium_cyanide->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product NaBr NaBr

Caption: Synthesis of this compound.

Experimental Protocol: Cyanation of 3-Fluoro-5-methylbenzyl bromide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 3-fluoro-5-methylbenzyl bromide (1 equivalent) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining inorganic salts and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Purification:

G A Reaction Setup: 3-Fluoro-5-methylbenzyl bromide + Solvent (DMSO/DMF) B Add Sodium Cyanide A->B C Heat to 60-80°C and Monitor B->C D Reaction Quench and Extraction C->D E Wash Organic Layer D->E F Dry and Concentrate E->F G Purification (Distillation/Chromatography) F->G H Pure this compound G->H

Caption: General workflow for the synthesis and purification.

Biological Activity and Potential Applications

As of the date of this document, there is no specific published research detailing the biological activity or mechanism of action of this compound. Phenylacetonitrile derivatives are, however, known to be valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Potential Research Applications:

  • Medicinal Chemistry: This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic scaffolds.

  • Drug Discovery: The fluorinated phenyl motif is of interest in drug design as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. This intermediate could be utilized in the development of novel inhibitors or modulators of various biological targets. For instance, related quinolinone-3-carboxamide derivatives have been investigated as CFTR potentiators.[6]

Given the lack of direct biological data, a logical workflow for investigating this compound would involve its use in the synthesis of a library of derivatives, which would then be subjected to biological screening.

Logical Workflow for Biological Investigation:

G Start This compound Synth Synthesize Derivative Library Start->Synth Screen High-Throughput Biological Screening Synth->Screen HitID Hit Identification and Validation Screen->HitID LeadOp Lead Optimization (SAR studies) HitID->LeadOp Preclinical Preclinical Development LeadOp->Preclinical

Caption: A logical workflow for new drug discovery.

Conclusion

This compound is a chemical intermediate with the CAS number 518070-21-8. While specific experimental data on its properties and biological activity are currently limited in the public domain, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery. The synthetic route via cyanation of the corresponding benzyl halide is a plausible and established method for its preparation. Further research is warranted to synthesize and evaluate derivatives of this compound to explore their potential therapeutic applications. Researchers and drug development professionals are encouraged to consider this compound as a valuable starting material for the generation of novel chemical entities.

References

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 2-(3-fluoro-5-methylphenyl)acetonitrile, a valuable intermediate in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available starting material, 3-fluoro-5-methyltoluene. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

  • Benzylic Bromination: The initial step involves the free-radical bromination of 3-fluoro-5-methyltoluene at the benzylic position to yield 1-(bromomethyl)-3-fluoro-5-methylbenzene. This reaction is typically initiated by a radical initiator and uses a brominating agent such as N-bromosuccinimide (NBS).

  • Cyanation: The subsequent step is a nucleophilic substitution reaction where the benzylic bromide is treated with a cyanide salt, such as sodium cyanide, to afford the final product, this compound.

The overall synthetic transformation is depicted in the following diagram:

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation 3-Fluoro-5-methyltoluene 3-Fluoro-5-methyltoluene 1-(Bromomethyl)-3-fluoro-5-methylbenzene 1-(Bromomethyl)-3-fluoro-5-methylbenzene 3-Fluoro-5-methyltoluene->1-(Bromomethyl)-3-fluoro-5-methylbenzene NBS, AIBN CCl4, Reflux This compound This compound 1-(Bromomethyl)-3-fluoro-5-methylbenzene->this compound NaCN, DMSO Room Temperature G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with reactants and solvent B Assemble glassware (condenser, stirrer, etc.) A->B C Establish inert atmosphere (e.g., N2) B->C D Heat to desired temperature C->D E Monitor reaction progress (TLC/GC) D->E F Cool to room temperature E->F G Filtration (if applicable) F->G H Aqueous wash/ Extraction G->H I Drying of organic layer H->I J Solvent removal (rotary evaporation) I->J K Vacuum distillation or Column chromatography J->K L Characterization (NMR, GC-MS, etc.) K->L

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-5-methylphenyl)acetonitrile, also known as 3-fluoro-5-methylbenzyl cyanide, is a fluorinated aromatic nitrile. This class of compounds serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a versatile intermediate for introducing specific pharmacophores and modulating the physicochemical properties of target molecules. The incorporation of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the structural formula, physicochemical properties, a proposed synthesis protocol, and the potential applications of this compound in research and development.

Structural Information and Chemical Properties

The structural formula and key identifiers for this compound are presented below.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Fluoro-5-methylbenzyl cyanide
CAS Number 518070-21-8[1][2][3][4]
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, data for structurally related compounds provide useful reference points. For instance, the related compound 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile is described as a colorless or light yellow liquid.[5][6]

PropertyValue (for related compounds)Reference Compound
Appearance Colorless to light yellow liquid2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6]
Boiling Point 125-127 °C2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6]
Density 1.408 g/mL2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6]
Solubility Soluble in most organic solvents (e.g., ethanol, ether)2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[5][6]

It is important to note that the substitution of a trifluoromethyl group with a methyl group will alter these properties.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would logically proceed in two main steps: the halogenation of 3-fluoro-5-methyltoluene to form 3-fluoro-5-methylbenzyl halide, followed by cyanation.

Synthesis_Pathway 3-Fluoro-5-methyltoluene 3-Fluoro-5-methyltoluene 3-Fluoro-5-methylbenzyl_halide 3-Fluoro-5-methylbenzyl_halide 3-Fluoro-5-methyltoluene->3-Fluoro-5-methylbenzyl_halide Halogenation (e.g., NBS, light/heat) This compound This compound 3-Fluoro-5-methylbenzyl_halide->this compound Cyanation (e.g., NaCN or KCN, solvent)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of substituted benzyl cyanides.[8][9]

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl Bromide

  • To a solution of 3-fluoro-5-methyltoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-fluoro-5-methylbenzyl bromide.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

  • To this solution, add the 3-fluoro-5-methylbenzyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-70°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation start1 Dissolve 3-fluoro-5-methyltoluene and NBS in solvent react1 Add radical initiator and heat to reflux with UV light start1->react1 monitor1 Monitor reaction by TLC/GC-MS react1->monitor1 workup1 Cool, filter, and concentrate monitor1->workup1 purify1 Purify by vacuum distillation workup1->purify1 product1 3-Fluoro-5-methylbenzyl bromide purify1->product1 start2 Dissolve NaCN/KCN in solvent react2 Add 3-fluoro-5-methylbenzyl bromide and heat start2->react2 monitor2 Monitor reaction by TLC/GC-MS react2->monitor2 workup2 Quench with water and extract with organic solvent monitor2->workup2 purify2 Dry, concentrate, and purify (distillation or chromatography) workup2->purify2 product2 This compound purify2->product2

Caption: Detailed workflow for the proposed synthesis of this compound.

Role in Drug Discovery and Development

While specific biological activities or drug development programs involving this compound are not prominently reported in the reviewed literature, its structural motifs are of significant interest in medicinal chemistry.

Importance of the Phenylacetonitrile Scaffold

Phenylacetonitrile and its derivatives are precursors to a wide array of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to diverse functional groups for further molecular elaboration.

Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[10][11][12][13] Key benefits of fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, leading to a longer half-life of the drug.[11][13]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing potency.

  • Improved Membrane Permeability: The incorporation of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[11]

Potential Therapeutic Applications

Given the properties of related fluorinated and phenylacetonitrile-containing compounds, derivatives of this compound could be investigated for a range of therapeutic areas, including but not limited to:

  • Oncology[11]

  • Neuroscience (e.g., as agents inhibiting neurotransmitter release)[5][6]

  • Anti-infective agents

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature detailing the mechanism of action or the signaling pathways modulated by this compound. Research into this compound would be required to elucidate any biological activity and its corresponding molecular targets.

The diagram below illustrates a generalized logical relationship where a versatile chemical intermediate, such as this compound, can be used to synthesize a library of compounds for biological screening.

Logical_Relationship intermediate This compound synthesis Chemical Synthesis (e.g., hydrolysis, reduction, cyclization) intermediate->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., cell-based assays, enzyme assays) library->screening hit_compounds Hit Compounds screening->hit_compounds

Caption: Role of this compound as an intermediate in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental and biological data for this specific molecule are limited, its structural components suggest its utility as a building block in drug discovery programs. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation. Further research is warranted to explore the biological activities of derivatives of this compound and to identify any potential therapeutic applications.

References

A Technical Guide to the Spectral Analysis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectral data for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in various chemical syntheses. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.10d1HAr-H
~7.00d1HAr-H
~6.90s1HAr-H
~3.75s2H-CH₂-CN
~2.35s3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~163 (d, ¹JCF ≈ 245 Hz)C-F
~140 (d, ³JCF ≈ 8 Hz)C-CH₃
~132 (d, ³JCF ≈ 8 Hz)C-CH₂CN
~125 (d, ⁴JCF ≈ 2 Hz)Ar-CH
~117-CN
~115 (d, ²JCF ≈ 21 Hz)Ar-CH
~112 (d, ²JCF ≈ 21 Hz)Ar-CH
~23-CH₂-CN
~21-CH₃

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000Medium-WeakAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch
~2250StrongC≡N Stretch
~1600, 1480Medium-StrongAromatic C=C Bending
~1250StrongC-F Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
149.07~100[M]⁺ (Molecular Ion)
148.06~70[M-H]⁺
122.05~40[M-HCN]⁺
109.06~90[M-CH₂CN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation : Weigh approximately 5-25 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrumentation : The spectra are acquired on a standard NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[3]

  • ¹H NMR Acquisition :

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[4][5]

    • A wider spectral width (e.g., 0-220 ppm) is required.[6]

    • Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to obtain a spectrum with adequate signal-to-noise.[4]

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation : For a solid sample, a small amount is placed directly onto the ATR crystal.[7] For a liquid or a solution, a few drops are applied to the crystal.[7]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : The sample is brought into firm contact with the ATR crystal using a pressure clamp for solids. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[8] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).[9] The sample is vaporized by heating in the ion source.[10][11]

  • Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation ([M]⁺) and inducing fragmentation.[9][11]

  • Mass Analysis : The resulting ions (the molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field in the mass analyzer.[11][12]

  • Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_elucidation Final Structure Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Physical Properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile. Extensive searches for experimental data on this specific compound have revealed a significant lack of publicly available information regarding its core physical properties such as melting point, boiling point, density, and solubility.

In light of this data gap, this guide provides a comparative summary of the available physical properties for several structurally related isomers. This information is intended to offer a valuable point of reference for researchers working with fluorinated phenylacetonitrile derivatives. Furthermore, generalized experimental protocols for determining key physical properties are detailed, and a logical workflow for compound characterization is visualized.

Comparative Physical Properties of Phenylacetonitrile Isomers

Due to the absence of specific experimental data for this compound, the following table summarizes the known physical properties of its isomers and closely related compounds. It is crucial to note that these values are not interchangeable and should be used for comparative purposes only.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Additional Properties
This compound 518070-21-8 C₉H₈FN 149.17 Data Not Available Data Not Available
2-(2-Fluoro-5-methylphenyl)acetonitrile945541-97-9C₉H₈FN149.16Data Not AvailableData Not AvailableTPSA: 23.79, LogP: 2.2002[1]
2-(4-Fluoro-3-methylphenyl)acetonitrile1000548-41-3C₉H₈FN149.16Data Not AvailableData Not AvailableTPSA: 23.79, LogP: 2.2002[2]
(5-Fluoro-2-Methylphenyl)AcetonitrileNot SpecifiedC₉H₈FN151.164~ 230 - 240~ 1.12 - 1.15Slightly soluble in water; soluble in many organic solvents.[3]
2-(3-Fluoro-2-methylphenyl)acetonitrile500912-15-2C₉H₈FN149.17Data Not AvailableData Not Available[4]
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrile239087-12-8C₉H₅F₄N203.14125-1271.408Soluble in most organic solvents.[5]

Disclaimer: The data presented for the isomers of this compound are sourced from various chemical supplier databases and computational models. These values should be considered as estimates and require experimental verification.

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental procedures for this compound, the following are generalized protocols for determining the primary physical properties of organic compounds.

Melting Point Determination (for solid compounds)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[6]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).[7]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[7]

  • Observation: The temperatures at which melting begins and is complete are recorded as the melting point range.

Boiling Point Determination (for liquid compounds)

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[8][10]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[10]

  • Heating: The test tube assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block).[10][11]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Density Determination (for liquid compounds)

Density is the mass per unit volume of a substance.[12][13]

  • Mass Measurement: The mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder is accurately measured on an analytical balance.[12][13]

  • Volume Measurement: A known volume of the liquid is added to the pycnometer or graduated cylinder.[12][13]

  • Mass of Liquid: The mass of the container with the liquid is measured, and the mass of the liquid is determined by subtraction.[12][14]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.[15] It is important to record the temperature at which the measurement is made, as density is temperature-dependent.[12]

Solubility Determination

Solubility is typically determined by the "excess solid" or "shake-flask" method, which measures the concentration of a solute in a saturated solution.[16][17]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.[17]

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[17]

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[18] This concentration represents the solubility of the compound in that solvent at that temperature.

Visualized Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the characterization of the physical properties of a newly synthesized chemical compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint BoilingPoint Boiling Point Determination Characterization->BoilingPoint Density Density Measurement Characterization->Density Solubility Solubility Assessment Characterization->Solubility DataCompilation Data Compilation and Analysis MeltingPoint->DataCompilation BoilingPoint->DataCompilation Density->DataCompilation Solubility->DataCompilation Report Technical Report Generation DataCompilation->Report

Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(3-Fluoro-5-methylphenyl)acetonitrile (CAS: 518070-21-8) is limited in publicly available literature. This guide provides a comprehensive characterization based on available information for the target compound and its structurally related isomers. Data presented for isomers should be considered as estimations for the target compound and be verified through experimental analysis.

Introduction

This compound is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the influence of the substituted phenyl ring on the molecule's overall properties. The presence of a fluorine atom and a methyl group can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide aims to provide a consolidated resource on the characterization of this compound, drawing upon data from closely related isomers to build a comprehensive profile.

Physicochemical Properties

Quantitative data for this compound and its isomers are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyThis compound2-(3-Fluoro-2-methylphenyl)acetonitrile2-(4-Fluoro-3-methylphenyl)acetonitrile2-(2-Fluoro-5-methylphenyl)acetonitrile
CAS Number 518070-21-8500912-15-2[1]1000548-41-3[2]945541-97-9[3]
Molecular Formula C₉H₈FNC₉H₈FN[1]C₉H₈FN[2]C₉H₈FN[3]
Molecular Weight 149.17 g/mol 149.17 g/mol [1]149.16 g/mol [2]149.16 g/mol [3]
Appearance Not specifiedNot specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specifiedNot specified
Density Not specifiedNot specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specifiedNot specified

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. For this compound, the following spectral features are anticipated:

  • ¹H NMR:

    • A singlet for the benzylic protons (-CH₂CN).

    • A singlet for the methyl protons (-CH₃).

    • Aromatic protons will appear as multiplets, with splitting patterns influenced by fluorine-proton coupling.

  • ¹³C NMR:

    • A signal for the nitrile carbon (-CN).

    • A signal for the benzylic carbon (-CH₂CN).

    • A signal for the methyl carbon (-CH₃).

    • Aromatic carbon signals, with some showing coupling to the fluorine atom (¹JC-F, ²JC-F, etc.).

Reference chemical shifts for common NMR solvents can be found in the literature[4][5][6][7].

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 149.06. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the benzylic bond.

Synthesis and Reactivity

General Synthesis Pathway

Substituted phenylacetonitriles are commonly synthesized via the cyanation of the corresponding benzyl halide. A general workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_halogenation Halogenation cluster_cyanation Cyanation 3-Fluoro-5-methyltoluene 3-Fluoro-5-methyltoluene 3-Fluoro-5-methylbenzyl_halide 3-Fluoro-5-methylbenzyl halide (X = Br, Cl) 3-Fluoro-5-methyltoluene->3-Fluoro-5-methylbenzyl_halide NBS or SO₂Cl₂ Initiator, Solvent Target_Compound 2-(3-Fluoro-5-methylphenyl) acetonitrile 3-Fluoro-5-methylbenzyl_halide->Target_Compound NaCN or KCN Solvent (e.g., DMSO, EtOH)

General synthesis workflow for this compound.
Experimental Protocol: Cyanation of Benzyl Halide (General Procedure)

This protocol is a generalized procedure and may require optimization for the specific substrate.

  • Reaction Setup: A round-bottom flask is charged with the 3-fluoro-5-methylbenzyl halide (1 equivalent) and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Addition of Cyanide: Sodium cyanide or potassium cyanide (1.1-1.5 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound.

Biological Activity and Toxicological Profile

The biological activities of specific fluoro-methyl-phenylacetonitrile isomers are not extensively documented. However, the introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and binding affinity[8]. Fluorinated compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties.

It is important to note that some fluorinated organic compounds can exhibit toxicity. For instance, acetonitrile and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system[9]. The nitrile group can be metabolized to cyanide in vivo, leading to potential toxicity.

Hypothetical Signaling Pathway Inhibition

Given that many small molecule inhibitors target signaling pathways involved in cell proliferation and survival, a hypothetical pathway that could be modulated by a compound like this compound is presented below. This is a generalized representation and requires experimental validation.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Inhibitor 2-(3-Fluoro-5-methylphenyl) acetonitrile Inhibitor->Kinase_B Inhibits

Hypothetical signaling pathway targeted by an inhibitor.

Safety and Handling

Substituted acetonitriles should be handled with care in a well-ventilated laboratory hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. In case of inhalation, move to fresh air. If ingested, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

This compound represents a potentially valuable building block in the synthesis of novel compounds for pharmaceutical and material science applications. While direct experimental data is scarce, this guide provides a foundational understanding of its properties, synthesis, and potential biological relevance based on the characterization of its isomers. Further experimental investigation is necessary to fully elucidate the specific characteristics of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as (3-fluoro-5-methylphenyl)acetonitrile, is a substituted phenylacetonitrile derivative. The presence of the fluorine atom and the nitrile group makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this compound is typically achieved through a two-step process: the formation of a benzylic halide from 3-fluoro-5-methyltoluene, followed by a nucleophilic substitution with a cyanide salt.

Synthetic Pathways and Methodologies

The most common and practical approach for the synthesis of this compound involves two key transformations:

  • Benzylic Halogenation of 3-Fluoro-5-methyltoluene: This initial step involves the selective halogenation of the methyl group of 3-fluoro-5-methyltoluene to form the corresponding 3-fluoro-5-methylbenzyl halide (bromide or chloride).

  • Cyanation of 3-Fluoro-5-methylbenzyl Halide: The resulting benzyl halide is then reacted with a cyanide source, typically sodium cyanide, to yield the target molecule.

Below are detailed experimental protocols for each of these steps, based on established chemical literature for analogous transformations.

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl Bromide via Radical Bromination

Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a standard and effective method for the selective bromination of the benzylic position of toluene derivatives.

Experimental Protocol:

  • Materials:

    • 3-Fluoro-5-methyltoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-5-methyltoluene in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

    • Heat the reaction mixture to reflux under irradiation with a UV lamp (a standard 254 nm lamp is suitable) for 4-6 hours. The reaction should be monitored by TLC or GC for the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-fluoro-5-methylbenzyl bromide. This product can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound via Nucleophilic Cyanation

The conversion of the benzylic bromide to the corresponding nitrile is a classic nucleophilic substitution reaction. The Kolbe nitrile synthesis, which employs sodium cyanide, is a widely used and efficient method.

Experimental Protocol:

  • Materials:

    • 3-Fluoro-5-methylbenzyl bromide (from Step 1)

    • Sodium cyanide (NaCN)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • To this solution, add the crude 3-fluoro-5-methylbenzyl bromide from the previous step.

    • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by distillation under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of phenylacetonitrile derivatives based on analogous reactions found in the literature. Yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

StepReactionReagentsSolventTemperatureTimeTypical YieldPurityReference Analogy
1Benzylic BrominationToluene derivative, NBS, AIBNCCl₄Reflux4-6 h70-90%>95% (crude)Benzylic bromination of toluenes
2CyanationBenzyl bromide derivative, NaCNEthanol/WaterReflux3-5 h80-90%>98% (after purification)Kolbe nitrile synthesis[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyanation Start 3-Fluoro-5-methyltoluene Reaction1 Radical Bromination in CCl4 (Reflux) Start->Reaction1 Reagents1 NBS, AIBN Reagents1->Reaction1 Workup1 Filtration & Aqueous Workup Reaction1->Workup1 Product1 3-Fluoro-5-methylbenzyl bromide Workup1->Product1 Reaction2 Nucleophilic Substitution in Ethanol/Water (Reflux) Product1->Reaction2 Reagents2 Sodium Cyanide (NaCN) Reagents2->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving benzylic bromination of 3-fluoro-5-methyltoluene followed by nucleophilic cyanation. The protocols outlined in this guide are based on well-established and high-yielding reactions, providing a solid foundation for researchers and drug development professionals. Careful execution of these steps and appropriate purification techniques will yield the desired product in good purity and overall yield, facilitating its use in further synthetic applications.

References

2-(3-Fluoro-5-methylphenyl)acetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a known synthetic route for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in various research and development applications.

Core Compound Data

The fundamental molecular and physical properties of this compound, identified by the CAS number 518070-21-8, are summarized below.

PropertyValueCitations
Molecular Formula C₉H₈FN[1][2][3]
Molecular Weight 149.17 g/mol [2]
Alternate Name Benzeneacetonitrile, 3-fluoro-5-methyl-[4]
CAS Number 518070-21-8[1][2][5]

Synthesis of this compound

A general and widely applicable method for the synthesis of phenylacetonitriles involves the cyanation of a corresponding benzyl halide. This process is a standard nucleophilic substitution reaction where the halide is displaced by a cyanide ion.

Reaction Pathway

The synthesis of this compound typically proceeds via the reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 1-(Bromomethyl)-3-fluoro-5-methylbenzene product1 This compound reactant1->product1 Nucleophilic Substitution reactant2 Sodium Cyanide (NaCN) reactant2->product1 solvent Solvent (e.g., DMSO, Acetone) solvent->product1 heat Heat (Optional) heat->product1 product2 Sodium Bromide (NaBr)

Fig. 1: Synthetic pathway for this compound.
Experimental Protocol

The following is a generalized experimental protocol for the synthesis of phenylacetonitriles, adapted for the specific synthesis of this compound.

Materials:

  • 1-(Bromomethyl)-3-fluoro-5-methylbenzene

  • Sodium cyanide (NaCN)

  • Anhydrous acetone or Dimethyl sulfoxide (DMSO)

  • Water

  • Benzene or other suitable organic extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(bromomethyl)-3-fluoro-5-methylbenzene in a suitable volume of anhydrous acetone or DMSO.

  • Addition of Cyanide: Add a molar excess (typically 1.1 to 1.5 equivalents) of finely powdered sodium cyanide to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent like benzene. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the best yield and purity.

Logical Relationship Diagram

The following diagram illustrates the logical connections between the compound's nomenclature, its structural components, and its fundamental chemical properties.

G cluster_name Nomenclature cluster_structure Structural Components cluster_properties Chemical Properties compound_name This compound phenyl_ring Phenyl Ring compound_name->phenyl_ring is composed of fluoro_group Fluoro Group at C3 compound_name->fluoro_group methyl_group Methyl Group at C5 compound_name->methyl_group acetonitrile_group Acetonitrile Group compound_name->acetonitrile_group molecular_formula Molecular Formula C₉H₈FN phenyl_ring->molecular_formula contributes to fluoro_group->molecular_formula methyl_group->molecular_formula acetonitrile_group->molecular_formula molecular_weight Molecular Weight ~149.17 g/mol molecular_formula->molecular_weight determines

References

An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a fluorinated aromatic nitrile of interest in organic synthesis and medicinal chemistry. Due to the limited specific historical and experimental data available in the public domain for this particular compound, this document consolidates known information and presents a plausible synthetic pathway based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 518070-21-8, is a substituted phenylacetonitrile.[1] The phenylacetonitrile scaffold is a valuable building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this compound is commercially available, indicating its use in research and development, detailed literature on its discovery and specific history is scarce.

Physicochemical Properties

Table 1: Physicochemical Data of 3-Fluoro-5-methylbenzaldehyde (Precursor)

PropertyValueReference
CAS Number 189628-39-5N/A
Molecular Formula C₈H₇FON/A
Molecular Weight 138.14 g/mol N/A
Appearance Colorless liquidN/A
Boiling Point 97.6 °CN/A
Density 1.136 g/cm³N/A
Refractive Index 1.534N/A

Proposed Synthetic Pathway and Experimental Protocols

Due to the absence of specific published experimental protocols for the synthesis of this compound, a hypothetical two-step synthesis is proposed. This pathway is based on well-established organic chemistry reactions and protocols for analogous compounds.

The proposed synthesis starts from the commercially available 3-fluoro-5-methylbenzyl alcohol. The first step is the conversion of the alcohol to the corresponding benzyl halide (bromide or chloride), followed by a nucleophilic substitution with a cyanide salt to yield the target nitrile.

Synthetic Pathway 3-Fluoro-5-methylbenzyl alcohol 3-Fluoro-5-methylbenzyl alcohol 3-Fluoro-5-methylbenzyl bromide 3-Fluoro-5-methylbenzyl bromide 3-Fluoro-5-methylbenzyl alcohol->3-Fluoro-5-methylbenzyl bromide PBr3 or HBr This compound This compound 3-Fluoro-5-methylbenzyl bromide->this compound NaCN or KCN

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl bromide (Hypothetical Protocol)

This protocol is adapted from general procedures for the bromination of benzyl alcohols.

Reaction: 3-Fluoro-5-methylbenzyl alcohol + PBr₃ → 3-Fluoro-5-methylbenzyl bromide

Materials:

  • 3-Fluoro-5-methylbenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 3-fluoro-5-methylbenzyl alcohol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0 °C.

  • Phosphorus tribromide (1/3 equivalent) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-fluoro-5-methylbenzyl bromide.

Step 2: Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the classical Kolbe nitrile synthesis, a common method for preparing nitriles from alkyl halides.[2]

Reaction: 3-Fluoro-5-methylbenzyl bromide + NaCN → this compound

Materials:

  • 3-Fluoro-5-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium cyanide in DMSO or an ethanol/water mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • 3-Fluoro-5-methylbenzyl bromide is added to the cyanide solution.

  • The reaction mixture is heated to 50-70 °C and stirred for 4-8 hours.

  • The reaction progress is monitored by TLC or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a larger volume of water.

  • The aqueous mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications and Biological Significance

While specific biological activities of this compound are not documented, its structural motifs are present in various biologically active molecules. Phenylacetonitrile derivatives are known to be precursors for a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system drugs. The fluorine substituent can enhance metabolic stability and binding affinity, making this compound a potentially valuable intermediate in drug discovery programs. Its primary use is likely as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the proposed pathway.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 3-Fluoro-5-methylbenzyl alcohol Step1 Bromination (PBr3) Start->Step1 Intermediate 3-Fluoro-5-methylbenzyl bromide Step1->Intermediate Step2 Cyanation (NaCN) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR 1H, 13C, 19F NMR Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR Infrared Spectroscopy (IR) Pure_Product->IR Purity HPLC/GC Analysis Pure_Product->Purity

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. Despite the limited availability of detailed scientific literature on its discovery and synthesis, this guide provides a foundational understanding of the compound. The proposed synthetic pathway and experimental protocols, based on established chemical reactions, offer a practical starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide on the Solubility of 2-(3-Fluoro-5-methylphenyl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Fluoro-5-methylphenyl)acetonitrile is a fluorinated aromatic nitrile, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine and methyl substitutions on the phenyl ring can significantly influence the molecule's physicochemical properties, including its solubility in different organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in drug development and other chemical processes. This guide outlines a detailed methodology for the experimental determination of its solubility.

Data Presentation

Quantitative solubility data should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a recommended format for presenting such data. Researchers can populate this table with their experimental findings.

Table 1: Solubility of this compound in Selected Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Example: Acetonitrile25Data to be determinedData to be determinede.g., Gravimetric
Example: Ethanol25Data to be determinedData to be determinede.g., HPLC
Example: Dichloromethane25Data to be determinedData to be determinede.g., UV-Vis Spectroscopy
Example: Toluene25Data to be determinedData to be determinede.g., Gravimetric
Example: Ethyl Acetate25Data to be determinedData to be determinede.g., HPLC
Example: Methanol25Data to be determinedData to be determinede.g., UV-Vis Spectroscopy

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method, followed by gravimetric or spectroscopic analysis.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (±0.0001 g)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Vacuum oven

  • Optional: High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

3.2. Gravimetric Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to prevent the precipitation of the solute due to temperature changes.

  • Solvent Evaporation: Accurately weigh the flask containing the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination and Calculation: Once the solvent is completely evaporated, reweigh the flask. The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL or mol/L.

3.3. HPLC/UV-Vis Spectroscopic Method

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC or UV-Vis spectroscopy to generate a calibration curve of peak area or absorbance versus concentration.

  • Sample Preparation and Analysis: Follow steps 1-3 of the gravimetric method to obtain a saturated solution. After filtration, dilute an accurately measured volume of the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Concentration Determination: Analyze the diluted solution using the same HPLC or UV-Vis method and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic/Chromatographic Method cluster_calculation Calculation prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil settle Allow solid to settle equil->settle sample Withdraw supernatant with pre-warmed syringe settle->sample filter Filter through 0.45 µm syringe filter sample->filter analysis_choice Choose Analysis Method filter->analysis_choice grav1 Weigh known volume of filtrate analysis_choice->grav1 Gravimetric spec1 Prepare calibration curve analysis_choice->spec1 Other grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue (solute) grav2->grav3 calc_grav Calculate solubility (g/100 mL or mol/L) grav3->calc_grav spec2 Dilute filtrate to known volume spec1->spec2 spec3 Analyze sample (HPLC/UV-Vis) spec2->spec3 calc_spec Determine concentration from curve and calculate solubility spec3->calc_spec

Caption: Workflow for Solubility Determination.

Methodological & Application

Application Notes and Protocols for the Use of Phenylacetonitrile Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(3-Fluoro-5-methylphenyl)acetonitrile is a fluorinated aromatic nitrile that holds potential as a valuable building block in the synthesis of complex pharmaceutical compounds. Its structural features, including a reactive nitrile group and a substituted phenyl ring, make it an attractive starting material for the introduction of a fluoromethylphenyl moiety into drug candidates. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of pharmacologically active molecules.

Application in the Synthesis of Orexin Receptor Antagonists

Illustrative Example: Synthesis of Lemborexant

Lemborexant acts by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin receptors OX1R and OX2R.[3][4][5] This antagonism suppresses the wake drive, thereby promoting the initiation and maintenance of sleep.[4][6] The synthesis of Lemborexant involves a multi-step sequence that establishes the core cyclopropanecarboxamide structure and incorporates the necessary pharmacophoric groups. The initial steps, starting from a phenylacetonitrile derivative, are crucial for constructing the chiral cyclopropane ring.

Quantitative Data Summary for Lemborexant Synthesis

The following table summarizes the key quantitative data for the initial steps in the synthesis of a key intermediate for Lemborexant, starting from a phenylacetonitrile derivative.

StepReactionStarting MaterialReagentsProductYield (%)Purity/ee (%)
1Cyclopropanation and Lactonization2-(3-fluorophenyl)acetonitrileNaHMDS, (R)-epichlorohydrin, Base(1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one7091% ee
2Reduction of Lactone(1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-oneLiBH4Diol intermediate~100Not reported
3Selective Enzymatic AcetylationDiol intermediateEnzymeAcetylated alcoholNot specifiedNot reported
4Tosylation and SN2 DisplacementAcetylated alcoholTsCl, 2,4-dimethylpyrimidin-5-olAlcohol intermediate70 (over 2 steps)Not reported
5Oxidation to Carboxylic AcidAlcohol intermediateTEMPO, NaOCl, NaClO2Carboxylic acid intermediateNot specifiedNot reported
6AmidationCarboxylic acid intermediate5-fluoropyridin-2-amine, T3PLemborexant61 (over 3 steps)>95%

Experimental Protocols

Protocol 1: Synthesis of (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

This protocol describes the initial cyclopropanation and subsequent lactonization reaction.

Materials:

  • 2-(3-fluorophenyl)acetonitrile

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF)

  • (R)-epichlorohydrin

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-(3-fluorophenyl)acetonitrile in toluene, add NaHMDS solution dropwise at a temperature maintained between 0°C and 7°C under an inert atmosphere.

  • After the addition is complete, add (R)-epichlorohydrin to the reaction mixture.

  • The resulting cyclopropane intermediate is then subjected to in-situ hydrolysis with a base (e.g., NaOH).

  • Upon completion of the reaction, acidify the mixture with HCl to facilitate lactonization.

  • Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., chromatography) to yield (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one.

Protocol 2: Synthesis of Lemborexant from the Carboxylic Acid Intermediate

This protocol outlines the final amidation step to produce Lemborexant.

Materials:

  • (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropanecarboxylic acid

  • 5-fluoropyridin-2-amine

  • Propylphosphonic anhydride (T3P)

  • Acetonitrile

  • Reaction vessel with stirrer and temperature control

Procedure:

  • Dissolve the carboxylic acid intermediate and 5-fluoropyridin-2-amine in acetonitrile.

  • Add T3P to the solution.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC or TLC).

  • Upon completion, quench the reaction and work up by adding water and a suitable organic solvent.

  • Separate the organic layer, wash with aqueous solutions to remove impurities, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization from acetonitrile to obtain Lemborexant.[7]

Visualizations

Diagram 1: Synthetic Workflow for a Key Lemborexant Intermediate

G cluster_start Starting Material cluster_step1 Step 1: Cyclopropanation & Lactonization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Acetylation cluster_step4 Step 4: Tosylation & SN2 cluster_step5 Step 5: Oxidation start 2-(3-fluorophenyl)acetonitrile reagents1 1. NaHMDS 2. (R)-epichlorohydrin 3. Base product1 (1S,5R)-1-(3-fluorophenyl)-3- oxabicyclo[3.1.0]hexan-2-one reagents1->product1 Yield: 70% ee: 91% reagents2 LiBH4 product2 Diol Intermediate reagents2->product2 Yield: ~100% reagents3 Enzyme product3 Acetylated Alcohol reagents3->product3 reagents4 1. TsCl 2. 2,4-dimethylpyrimidin-5-ol product4 Alcohol Intermediate reagents4->product4 Yield: 70% (2 steps) reagents5 TEMPO, NaOCl, NaClO2 product5 Carboxylic Acid Intermediate reagents5->product5

Caption: Synthetic workflow for a key Lemborexant intermediate.

Diagram 2: Orexin Signaling Pathway and Mechanism of Action of Lemborexant

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron orexin_neuron Orexin Neuron orexin_a Orexin-A orexin_neuron->orexin_a releases orexin_b Orexin-B orexin_neuron->orexin_b releases ox1r OX1R orexin_a->ox1r binds ox2r OX2R orexin_a->ox2r binds orexin_b->ox2r binds wakefulness Increased Wakefulness ox1r->wakefulness activates ox2r->wakefulness activates lemborexant Lemborexant lemborexant->ox1r blocks lemborexant->ox2r blocks

Caption: Orexin signaling pathway and the inhibitory action of Lemborexant.

References

Application Note and Protocol: A Proposed Scale-up Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed scale-up synthesis procedure for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed based on established chemical principles and analogous procedures for structurally similar molecules.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis on a larger scale requires a robust, efficient, and safe process. This application note provides a detailed experimental protocol for a proposed scale-up synthesis, including reaction conditions, work-up, purification, and safety considerations. The procedure is based on a nucleophilic substitution reaction between a substituted benzyl halide and a cyanide salt.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves the reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene with sodium cyanide. This pathway is selected for its reliability and the ready availability of the starting materials.

Synthesis_Pathway 1-(bromomethyl)-3-fluoro-5-methylbenzene 1-(bromomethyl)-3-fluoro-5-methylbenzene Reaction Cyanation 1-(bromomethyl)-3-fluoro-5-methylbenzene->Reaction NaCN NaCN NaCN->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale-up and can be adapted for larger production quantities with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)Supplier
1-(Bromomethyl)-3-fluoro-5-methylbenzene40161-55-5203.061.0Commercially available
Sodium Cyanide (NaCN)143-33-949.011.1Commercially available
Acetonitrile (CH₃CN)75-05-841.05SolventCommercially available
Water (H₂O)7732-18-518.02Quenching/WashingN/A
Dichloromethane (CH₂Cl₂)75-09-284.93Extraction SolventCommercially available
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentCommercially available
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Reaction Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with NaCN and Acetonitrile B Heat mixture to 70°C A->B C Add 1-(bromomethyl)-3-fluoro-5-methylbenzene dropwise B->C D Maintain reaction at 70°C for 2-4 hours C->D E Cool reaction to room temperature D->E F Filter off solids E->F G Concentrate filtrate under reduced pressure F->G H Dissolve residue in Dichloromethane G->H I Wash with water H->I J Dry organic layer with MgSO₄ I->J K Filter and concentrate J->K L Vacuum Distillation K->L

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium cyanide (1.1 equivalents) and acetonitrile (2 L).

  • Heating: Begin stirring the suspension and heat the mixture to 70°C using a heating mantle.

  • Addition of Starting Material: Once the temperature has stabilized, add 1-(bromomethyl)-3-fluoro-5-methylbenzene (1.0 equivalent) dropwise from a dropping funnel over a period of 1 hour. An exotherm may be observed; maintain the internal temperature at or below 75°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid precipitate (sodium bromide) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

    • To the resulting residue, add dichloromethane (1 L) and water (1 L).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it with water (2 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Yield and Purity

Based on analogous reactions reported for similar substrates, the expected yield for this process is in the range of 80-90%. The purity of the distilled product is expected to be >98% as determined by GC analysis.

Safety Precautions

  • Sodium Cyanide is highly toxic and fatal if swallowed, inhaled, or in contact with skin. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Quench all cyanide-containing waste with an oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional safety guidelines.

  • 1-(Bromomethyl)-3-fluoro-5-methylbenzene is a lachrymator and should be handled in a fume hood.

  • Acetonitrile and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure adequate ventilation.

Characterization Data (Predicted)

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₉H₈FN

  • Molecular Weight: 149.17 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.90 (m, 3H, Ar-H), 3.70 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (d, J=245 Hz), 140.0 (d, J=8 Hz), 131.0 (d, J=8 Hz), 125.0 (d, J=3 Hz), 117.0, 115.0 (d, J=21 Hz), 112.0 (d, J=22 Hz), 23.0, 21.0.

  • Mass Spectrometry (EI): m/z 149 (M⁺).

Conclusion

The proposed scale-up synthesis provides a practical and efficient method for the preparation of this compound. By following this protocol and adhering to the necessary safety precautions, researchers can reliably produce this important intermediate for further use in drug development and chemical research. It is recommended to perform a small-scale trial to optimize conditions before proceeding to a larger scale.

Application Notes and Protocols for 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of 2-(3-Fluoro-5-methylphenyl)acetonitrile (CAS No. 518070-21-8)[1]. Given the limited availability of a specific safety data sheet for this compound, the following recommendations are based on data from structurally similar phenylacetonitrile derivatives. Researchers should handle this compound with care, assuming it may have hazards similar to its analogs.

Chemical and Physical Properties

PropertyValue (Analog Compound)Source
Molecular Formula C₉H₈FN[2][3]
Molecular Weight 149.16 g/mol [2][3]
Appearance Colorless to light-colored liquid[4]
Boiling Point ~230 - 240 °C (at normal pressure)[4]
Density ~1.12 - 1.15 g/cm³[4]
Solubility Slightly soluble in water; Soluble in many organic solvents (e.g., ethanol, ether)[4][5]
Storage Temperature 2-8°C, Sealed in dry conditions[2][6][7]

Safety, Handling, and Storage

Warning: Phenylacetonitrile derivatives are classified as toxic and hazardous substances.[8] Handle with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

2.1. Hazard Identification

Based on analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory tract irritation.[5][9]

2.2. First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.3. Storage Guidelines

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][10] Recommended storage is at 2-8°C to ensure long-term stability.[2][6][7]

Experimental Protocols

The following are generalized protocols for reactions commonly performed with substituted phenylacetonitriles. These should be adapted and optimized for specific research needs.

3.1. Protocol for Hydrolysis to 2-(3-Fluoro-5-methylphenyl)acetic acid

This protocol describes the conversion of the nitrile to a carboxylic acid, a common step in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask, cautiously add this compound to a mixture of sulfuric acid and water.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

3.2. General Protocol for Alkylation of the α-Carbon

This protocol outlines a general procedure for the alkylation of the carbon adjacent to the nitrile group, a key reaction for introducing molecular diversity.

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkylating agent (e.g., alkyl halide)

  • Ammonium chloride (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in the anhydrous solvent to the suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add the alkylating agent dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC.

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Visualizations

Diagram 1: General Handling and Personal Protective Equipment (PPE) Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Assess Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose Waste Dispose Waste Quench Reaction->Dispose Waste Follow Regulations Store Compound Store Compound Dispose Waste->Store Compound Properly Labeled

Caption: Workflow for safe handling of this compound.

Diagram 2: Synthetic Utility of this compound

Start 3-Fluoro-5-methylbenzyl halide Intermediate This compound Start->Intermediate  + NaCN Acid 2-(3-Fluoro-5-methylphenyl)acetic acid Intermediate->Acid  Hydrolysis (H+) Tetrazole Substituted Tetrazole Intermediate->Tetrazole  + NaN3 Amide 2-(3-Fluoro-5-methylphenyl)acetamide Intermediate->Amide  Partial Hydrolysis

References

Application Notes and Protocols for 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Fluoro-5-methylphenyl)acetonitrile is publicly available. The following information is synthesized from data on structurally similar compounds and should be used as a guideline for experienced researchers. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a substituted aromatic nitrile. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom and a methyl group on the phenyl ring can influence the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.[2] Fluorine-containing aromatics are integral to a wide range of drugs, including anti-inflammatory agents, analgesics, and antibacterials.[2]

Representative Safety and Hazard Information

The following tables summarize the likely hazards and properties of this compound based on data from analogous compounds.

GHS Hazard Classification (Representative)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is based on data for similar substituted phenylacetonitriles.[3]

Physical and Chemical Properties (Predicted)
PropertyValueSource (Analogous Compounds)
Molecular FormulaC₉H₈FN[4]
Molecular Weight149.16 g/mol [4]
AppearanceColorless to light-colored liquid or solid[3]
SolubilitySoluble in most organic solvents (e.g., ethanol, ether)[3]
Storage Temperature2-8°C, sealed in a dry environment[5]
Toxicological Information (Inferred)

The toxicity of fluorinated aromatic compounds can vary.[2] Nitriles as a class are considered toxic and can release hydrogen cyanide upon combustion.[6] Chronic exposure to some fluorinated compounds has been a subject of toxicological studies.[7][8]

Experimental Protocols

Standard Handling Protocol for Hazardous Chemicals

This protocol outlines the general procedure for handling potentially hazardous chemicals like substituted phenylacetonitriles.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Compound and Structurally Similar Analogs prep_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reagent Add Solvents/Reagents handle_transfer->handle_reagent cleanup_decon Decontaminate Glassware handle_reagent->cleanup_decon cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: General laboratory workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile gloves. Be aware that no glove material offers indefinite protection. Change gloves frequently and immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure full coverage of arms.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] Recommended storage is at 2-8°C.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Protocol for a Representative Reaction: Hydrolysis to a Primary Amide

Substituted phenylacetonitriles can be hydrolyzed to the corresponding amides. The following is a general protocol adapted from procedures for similar compounds.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylacetonitrile in a 1:9 mixture of methanol and dioxane.

  • Reagent Addition: Add one equivalent of sodium hydroxide, dissolved in methanol, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Risk Assessment and Reactivity

A thorough risk assessment is crucial before using any new or uncharacterized chemical.

G start Start: New Chemical Protocol sds_check Is a specific SDS available? start->sds_check sds_yes Follow SDS recommendations. sds_check->sds_yes Yes sds_no Consult SDS of structurally similar compounds. sds_check->sds_no No hazard_id Identify potential hazards: - Toxicity - Flammability - Reactivity sds_no->hazard_id exposure_ctrl Establish exposure controls: - Fume hood - PPE hazard_id->exposure_ctrl protocol_dev Develop detailed experimental protocol, including waste disposal. exposure_ctrl->protocol_dev approval Obtain approval from safety officer. protocol_dev->approval proceed Proceed with experiment. approval->proceed

Caption: Decision-making workflow for chemical risk assessment.

Chemical Reactivity

The nitrile group and the benzylic protons are the primary sites of reactivity in this compound.

G cluster_molecule This compound cluster_reactivity Potential Reaction Sites cluster_reactions Example Reactions mol Structure nitrile Nitrile Group (-C≡N) alpha_h Acidic α-Protons (-CH2-) hydrolysis Hydrolysis to Amide/Carboxylic Acid nitrile->hydrolysis reduction Reduction to Amine nitrile->reduction alkylation Alkylation/Condensation at α-carbon alpha_h->alkylation

References

Applications of 2-(3-Fluoro-5-methylphenyl)acetonitrile in Agrochemical Research: A Focus on Imidazolinone Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the application of 2-(3-fluoro-5-methylphenyl)acetonitrile and its analogs as key intermediates in the synthesis of agrochemicals, with a specific focus on the imidazolinone class of herbicides. Imidazolinones are a critical class of herbicides that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Introduction to Imidazolinone Herbicides

Imidazolinone herbicides are widely used for broad-spectrum weed control in various crops. Their mode of action involves the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, imidazolinone herbicides effectively halt plant growth, leading to weed death. The selectivity of these herbicides can be crop-specific, and they are known for their low toxicity to animals.

This compound as a Precursor

While direct synthesis of a commercial herbicide from this compound is not prominently documented in publicly available literature, its structural features make it a highly plausible precursor for the synthesis of novel imidazolinone herbicides. The fluorinated and methylated phenyl ring can be incorporated into the core structure of imidazolinone compounds to potentially modulate their herbicidal activity, selectivity, and environmental persistence.

Representative Imidazolinone Herbicide: Imazaquin

To illustrate the application, we will focus on Imazaquin, a well-characterized imidazolinone herbicide. Although not directly synthesized from the title compound, the synthetic principles are analogous.

Quantitative Data for Imazaquin
ParameterValueSpeciesReference
Acute Oral LD50 >5000 mg/kgRat[1]
>2000 mg/kgRabbit[2]
2363 mg/kgMouse (female)[2]
>1000 mg/kgDog[2]
Acute Dermal LD50 >2000 mg/kgRabbit[1]
Acute Inhalation LC50 >5.7 mg/LRat[1]
Avian Acute Oral LD50 >2150 mg/kgMallard duck, Bobwhite quail[1]
Aquatic Organism LC50 (96-hour) >280 ppmRainbow trout[1]
>420 ppmBluegill sunfish[1]
>320 ppmChannel catfish[1]
>280 ppmDaphnia magna[1]

Experimental Protocols

General Synthesis of Imidazolinone Herbicides from Phenylacetonitrile Derivatives

The following is a generalized protocol for the synthesis of an imidazolinone herbicide, analogous to the synthesis of imazaquin, adapted to utilize a substituted phenylacetonitrile intermediate like this compound.

Step 1: Synthesis of the Pyridine Dicarboxylate Intermediate

This step involves the synthesis of a suitably substituted pyridine-2,3-dicarboxylic acid ester, which will be condensed with the aminonitrile derived from the phenylacetonitrile.

Step 2: Synthesis of the α-Aminonitrile

The phenylacetonitrile derivative is converted to an α-aminonitrile. This can be achieved through various methods, including the Strecker synthesis.

Step 3: Condensation and Cyclization to form the Imidazolinone Ring

The α-aminonitrile is reacted with the pyridine-2,3-dicarboxylic acid ester in the presence of a base to facilitate condensation and subsequent cyclization to form the imidazolinone ring.

Protocol: Synthesis of a Hypothetical Imidazolinone Herbicide

Materials:

  • This compound

  • A suitable pyridine-2,3-dicarboxylic acid diester

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., toluene, THF)

  • Reagents for α-aminonitrile synthesis (e.g., ammonia, cyanide source, or appropriate reagents for alternative amination methods)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for chromatography

Procedure:

  • Preparation of the α-amino-2-(3-fluoro-5-methylphenyl)acetonitrile: A solution of this compound in a suitable solvent is treated with an aminating agent under appropriate conditions to yield the corresponding α-aminonitrile. The product is isolated and purified.

  • Condensation Reaction: In a flame-dried, three-necked flask under an inert atmosphere, the α-amino-2-(3-fluoro-5-methylphenyl)acetonitrile (1.0 equivalent) and the substituted pyridine-2,3-dicarboxylic acid diester (1.0 equivalent) are dissolved in an anhydrous aprotic solvent.

  • Cyclization: The reaction mixture is cooled in an ice bath, and a strong base (2.2 equivalents) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or HPLC.

  • Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then acidified with dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final imidazolinone herbicide.

Protocol: Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of a synthesized compound on the AHAS enzyme.[3][4]

Materials:

  • Purified AHAS enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 10 mM MgCl2, 1 mM thiamine pyrophosphate, and 10 µM FAD)

  • Substrate solution (e.g., 100 mM sodium pyruvate)

  • Synthesized imidazolinone herbicide (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • 6 N H2SO4

  • Creatine solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate solution (pyruvate).

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of the product, acetolactate, to acetoin.

  • Incubate the plate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Add the creatine solution to each well, followed by the freshly prepared α-naphthol solution.

  • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at 525 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

G cluster_synthesis Synthetic Pathway to Imidazolinone Herbicide A This compound B α-Amino-2-(3-fluoro-5-methylphenyl)acetonitrile A->B Amination D Condensation & Cyclization B->D C Pyridine-2,3-dicarboxylic acid diester C->D E Imidazolinone Herbicide D->E Base-mediated

Caption: Generalized synthetic workflow for an imidazolinone herbicide.

G cluster_moa Mechanism of Action of Imidazolinone Herbicides A Pyruvate B Acetohydroxyacid Synthase (AHAS) A->B C Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) B->C D Plant Growth C->D I Imidazolinone Herbicide I->B Inhibition

Caption: Inhibition of the branched-chain amino acid pathway.

References

Application Notes and Protocols for Derivatization of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-(3-Fluoro-5-methylphenyl)acetonitrile. This versatile building block is of significant interest in medicinal chemistry due to the presence of a fluorine atom and a nitrile group, which can be readily transformed into other valuable functionalities. The derivatization reactions detailed herein focus on the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and the alkylation of the benzylic carbon, yielding key intermediates for the synthesis of novel therapeutic agents.

Application Note 1: Synthesis of 2-(3-Fluoro-5-methylphenyl)acetic Acid via Nitrile Hydrolysis

The conversion of the nitrile group in this compound to a carboxylic acid provides 2-(3-Fluoro-5-methylphenyl)acetic acid. Phenylacetic acid derivatives are crucial scaffolds in drug discovery, appearing in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the fluoro and methyl substituents on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This derivative serves as a key precursor for the synthesis of amides, esters, and other carboxylic acid derivatives with potential pharmacological activities.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound to 2-(3-Fluoro-5-methylphenyl)acetic acid using sulfuric acid.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), water (5 volumes), and concentrated sulfuric acid (5 volumes).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 10 volumes).

  • Combine the organic layers and wash sequentially with water (10 volumes), saturated sodium bicarbonate solution (10 volumes), and brine (10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-Fluoro-5-methylphenyl)acetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary
ReactantProductReagentsReaction TimeTypical YieldPurity
This compound2-(3-Fluoro-5-methylphenyl)acetic acidH₂SO₄, H₂O4-6 hours75-85%>95%

Application Note 2: Synthesis of 2-(3-Fluoro-5-methylphenyl)ethylamine via Nitrile Reduction

The reduction of the nitrile functionality in this compound yields the corresponding primary amine, 2-(3-Fluoro-5-methylphenyl)ethylamine. Phenethylamine derivatives are a well-established class of compounds with a wide range of pharmacological activities, acting on various receptors and transporters in the central nervous system.[1][2] This amine can serve as a crucial building block for the synthesis of novel psychoactive compounds, receptor ligands, and other neurologically active agents.

Experimental Protocol: Lithium Aluminum Hydride Reduction

This protocol describes the reduction of this compound to 2-(3-Fluoro-5-methylphenyl)ethylamine using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere.

  • Suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF in the flask.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-Fluoro-5-methylphenyl)ethylamine.

  • The product can be purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Quantitative Data Summary
ReactantProductReagentsReaction TimeTypical YieldPurity
This compound2-(3-Fluoro-5-methylphenyl)ethylamineLiAlH₄, Et₂O or THF4-8 hours70-80%>95%

Application Note 3: α-Alkylation of this compound

Alkylation at the benzylic carbon (α-carbon) of this compound allows for the introduction of various substituents, leading to the creation of a diverse library of compounds. This reaction is valuable for structure-activity relationship (SAR) studies in drug discovery. The resulting α-substituted arylacetonitriles can be further derivatized via hydrolysis or reduction of the nitrile group to access a wide range of novel chemical entities.

Experimental Protocol: Phase-Transfer Catalyzed Alkylation with Methyl Iodide

This protocol details the methylation of the benzylic carbon of this compound using methyl iodide under phase-transfer catalysis conditions.

Materials:

  • This compound

  • Methyl iodide

  • Sodium hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), toluene (10 volumes), and benzyltriethylammonium chloride (0.05 eq).

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (5 volumes).

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, add water (10 volumes) to the mixture.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 5 volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary
ReactantProductReagentsReaction TimeTypical YieldPurity
This compound2-(3-Fluoro-5-methylphenyl)propanenitrileCH₃I, NaOH, TEBAC, Toluene2-4 hours80-90%>95%

Visualizations

Derivatization_Workflow start This compound hydrolysis Hydrolysis (H₂SO₄, H₂O) start->hydrolysis reduction Reduction (LiAlH₄) start->reduction alkylation Alkylation (R-X, Base) start->alkylation acid 2-(3-Fluoro-5-methylphenyl)acetic acid hydrolysis->acid amine 2-(3-Fluoro-5-methylphenyl)ethylamine reduction->amine alkylated_nitrile α-Alkyl-2-(3-Fluoro-5- methylphenyl)acetonitrile alkylation->alkylated_nitrile

Caption: Derivatization pathways of this compound.

Signaling_Pathway_Relevance cluster_derivatives Derivatives cluster_targets Potential Biological Targets cluster_outcomes Potential Pharmacological Outcomes Acetic_Acid_Derivative 2-(3-Fluoro-5-methylphenyl) acetic acid Derivatives COX_Enzymes Cyclooxygenase (COX) Enzymes Acetic_Acid_Derivative->COX_Enzymes Ethylamine_Derivative 2-(3-Fluoro-5-methylphenyl) ethylamine Derivatives GPCRs G-Protein Coupled Receptors (GPCRs) Ethylamine_Derivative->GPCRs Monoamine_Transporters Monoamine Transporters (SERT, NET, DAT) Ethylamine_Derivative->Monoamine_Transporters Anti_Inflammatory Anti-inflammatory Activity COX_Enzymes->Anti_Inflammatory CNS_Activity CNS Activity (Antidepressant, Anxiolytic, etc.) GPCRs->CNS_Activity Monoamine_Transporters->CNS_Activity

Caption: Potential pharmacological relevance of the synthesized derivatives.

References

Application Notes and Protocols for the Quantification of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. The protocols described herein are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation. The primary methods covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers good precision and accuracy for quantifying the analyte in bulk materials and simple formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile compounds and can be used for impurity profiling.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity among the three methods. It is the preferred technique for trace-level quantification in complex biological matrices.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the described analytical methods for the quantification of this compound. These values are illustrative and should be confirmed during in-house method validation.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.999> 0.9995
Accuracy (% Recovery) 97-103%98-102%99-101%
Precision (RSD%) < 3%< 2%< 1%
Limit of Detection (LOD) ~100 ng/mL~5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~15 ng/mL~0.15 ng/mL
Selectivity GoodHighExcellent
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity and concentration of this compound in raw materials and reaction mixtures.

a. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Generate a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For unknown samples, accurately weigh and dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as needed to be within the calibration range.

b. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 260 nm.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solution B Create Calibration Standards A->B D Inject into HPLC B->D C Prepare Unknown Sample C->D E UV Detection at 260 nm D->E F Generate Calibration Curve E->F G Quantify Sample F->G

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and sensitivity than HPLC-UV and is suitable for identifying and quantifying this compound, especially in the presence of co-eluting impurities.

a. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in dichloromethane.

  • Prepare calibration standards by serial dilution of the stock solution in dichloromethane.

  • Dissolve a known quantity of the unknown sample in dichloromethane, filter, and dilute to fall within the calibration range.

b. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for quantification.

c. Data Analysis:

  • Generate a calibration curve using the peak areas of a selected characteristic ion for the analyte in the calibration standards.

  • Use the calibration curve to determine the concentration of the analyte in the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution B Create Calibration Standards A->B D Inject into GC B->D C Prepare Unknown Sample C->D E Mass Spectrometry Detection (SIM) D->E F Generate Calibration Curve E->F G Quantify Sample F->G

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound at very low concentrations, such as in biological matrices for pharmacokinetic studies.

a. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (1 mg/mL) and an internal standard (IS), such as a stable isotope-labeled analog, in methanol.

  • Spike blank matrix (e.g., plasma, urine) with the analyte and IS to prepare calibration standards and quality control (QC) samples.

  • Perform protein precipitation by adding three volumes of cold acetonitrile to the matrix samples.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

b. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions should be optimized for the analyte and the internal standard.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Determine the concentration of the analyte in the samples using the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Matrix with Analyte and IS B Protein Precipitation A->B C Evaporate and Reconstitute B->C D Inject into UPLC C->D E Tandem MS Detection (MRM) D->E F Generate Calibration Curve (Analyte/IS Ratio) E->F G Quantify Sample F->G

Caption: LC-MS/MS Experimental Workflow.

Application Notes and Protocols for the Synthesis of Derivatives from 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3-fluoro-5-methylphenyl)acetonitrile as a versatile starting material for the preparation of a variety of functionalized derivatives. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile and benzylic methylene groups, makes this compound a valuable building block in medicinal chemistry and materials science. The protocols detailed below describe key transformations of this compound, including α-alkylation, hydrolysis to the corresponding carboxylic acid, and reduction to the primary amine.

Key Synthetic Transformations

The chemical reactivity of this compound allows for several key synthetic modifications:

  • α-Alkylation: The methylene group adjacent to the phenyl ring and the nitrile is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-fluoro-5-methylphenyl)acetic acid. This transformation is fundamental for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

  • Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(3-fluoro-5-methylphenyl)ethan-1-amine. This amine can serve as a crucial intermediate for the synthesis of various pharmaceuticals, including agonists and antagonists for a range of biological targets.

The strategic incorporation of fluorine in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Therefore, derivatives of this compound are of considerable interest in drug discovery programs.

Data Presentation

Table 1: Synthesis of α-Alkylated Derivatives of this compound

Product NameAlkylating AgentBaseSolventTypical Yield (%)
2-(3-Fluoro-5-methylphenyl)propanenitrileMethyl IodideSodium Hydride (NaH)THF85-95
2-(3-Fluoro-5-methylphenyl)butanenitrileEthyl BromideSodium Amide (NaNH₂)Toluene80-90
2-Benzyl-2-(3-fluoro-5-methylphenyl)acetonitrileBenzyl BromidePotassium t-butoxideDMF75-85

Table 2: Synthesis of Functional Group Derivatives from this compound

Product NameReaction TypeReagentsSolventTypical Yield (%)
2-(3-Fluoro-5-methylphenyl)acetic acidHydrolysisSulfuric Acid (aq.), HeatDioxane/Water80-90
2-(3-Fluoro-5-methylphenyl)ethan-1-amineReductionLithium Aluminum Hydride (LiAlH₄), then H₂OTHF70-85

Experimental Protocols

Protocol 1: α-Alkylation of this compound (General Procedure)

This protocol describes a general procedure for the α-alkylation of this compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or other suitable base

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated derivative.

Protocol 2: Hydrolysis of this compound to 2-(3-Fluoro-5-methylphenyl)acetic Acid

This protocol outlines the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.[2][3][4][5][6]

Materials:

  • This compound

  • Sulfuric Acid (50% aqueous solution)

  • 1,4-Dioxane

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in 1,4-dioxane.

  • Add a 50% aqueous solution of sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Basify the mixture by the careful addition of 1 M sodium hydroxide solution until pH > 10.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH < 2 with concentrated hydrochloric acid, which should result in the precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-fluoro-5-methylphenyl)acetic acid.

Protocol 3: Reduction of this compound to 2-(3-Fluoro-5-methylphenyl)ethan-1-amine

This protocol describes the reduction of the nitrile to the primary amine using a powerful reducing agent.[7][8][9]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide solution (15%)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous potassium carbonate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-(3-fluoro-5-methylphenyl)ethan-1-amine.

  • Further purification can be achieved by distillation under reduced pressure.

Visualizations

Synthetic_Pathway_Derivatives start This compound alkylated α-Alkylated Derivative start->alkylated 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) acid 2-(3-Fluoro-5-methylphenyl)acetic acid start->acid H₃O⁺, Heat (Hydrolysis) amine 2-(3-Fluoro-5-methylphenyl)ethan-1-amine start->amine 1. LiAlH₄ 2. H₂O (Reduction)

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Alkylation start Start: this compound + Base in THF deprotonation Deprotonation (Carbanion Formation) start->deprotonation alkylation Addition of Alkyl Halide deprotonation->alkylation quench Reaction Quench (NH₄Cl aq.) alkylation->quench extraction Extraction with Et₂O quench->extraction purification Drying, Concentration & Purification extraction->purification product Final Product: α-Alkylated Derivative purification->product

Caption: Workflow for the α-alkylation of this compound.

References

Safe Handling of Substituted Phenylacetonitriles: Application Notes and Protocols for a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetonitriles are a critical class of chemical intermediates in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules. However, their utility is matched by their potential toxicity. As nitriles, they can be metabolized to release cyanide, and their aromatic nature and various substituents can impart additional physiological effects.[1] Strict adherence to safety protocols is therefore paramount to mitigate risks of exposure and ensure a safe laboratory environment.

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of substituted phenylacetonitriles, alongside detailed experimental protocols for common laboratory procedures.

Hazard Assessment and Toxicology

Substituted phenylacetonitriles are toxic compounds that can be fatal if swallowed, inhaled, or absorbed through the skin.[2] The primary hazard is associated with their potential to release hydrogen cyanide, a potent inhibitor of cellular respiration.[1] Symptoms of exposure can be delayed and may include headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[1] These compounds are also irritants to the skin, eyes, and respiratory tract.[3]

The nature and position of the substituent on the phenyl ring can significantly influence the compound's physical properties and toxicity. For instance, electron-withdrawing groups like the nitro group may enhance toxicity. It is crucial to consult the Safety Data Sheet (SDS) for each specific substituted phenylacetonitrile before use.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for phenylacetonitrile and some of its substituted derivatives. It is important to note that the toxicological properties of many of these compounds have not been fully investigated, and the absence of data should not be interpreted as an indication of safety.

Compound NameCAS NumberMolecular FormulaOral LD50 (Rat)Dermal LD50Inhalation LC50GHS Hazard Statements
Phenylacetonitrile140-29-4C₈H₇N270 mg/kgNot available100 mg/m³/2H (mouse)[2]H301, H311, H330: Toxic if swallowed, in contact with skin, or if inhaled.
4-Methoxyphenylacetonitrile104-47-2C₉H₉NO100 - 215 mg/kg[4][5]Not availableNot availableH301: Toxic if swallowed.[6]
2-Chlorophenylacetonitrile2856-63-5C₈H₆ClNNot availableNot availableNot availableH301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]
4-Chlorophenylacetonitrile140-53-4C₈H₆ClN50 mg/kg[8][9]Not availableNot availableH301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[10]
2-Nitrophenylacetonitrile610-66-2C₈H₆N₂O₂500.1 mg/kg[11]1100 mg/kg[11]1.5 mg/L (4h)[11]H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315, H319, H335: Causes skin and serious eye irritation; may cause respiratory irritation.[12]
3-Nitrophenylacetonitrile621-50-1C₈H₆N₂O₂Not availableNot availableNot availableH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[13]
4-Nitrophenylacetonitrile555-21-5C₈H₆N₂O₂Not availableNot availableNot availableH301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[14]

Note: The GHS hazard statements are based on aggregated data and may vary between suppliers. Always refer to the specific SDS for the material you are using.

Occupational Exposure Limits (OELs)

Currently, specific Occupational Exposure Limits (OELs) for most substituted phenylacetonitriles have not been established by regulatory bodies like OSHA or ACGIH. However, for the related compound acetonitrile, the following OELs are in place and can serve as a conservative point of reference:

  • OSHA PEL: 40 ppm (8-hour TWA)[15][16]

  • NIOSH REL: 20 ppm (10-hour TWA)[15][17]

  • ACGIH TLV: 20 ppm (8-hour TWA)[15][18]

  • NIOSH IDLH: 500 ppm[17][19]

Given the higher toxicity of many phenylacetonitriles, all work should be conducted in a manner that keeps exposure well below these limits, ideally at non-detectable levels.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of substituted phenylacetonitriles, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should be well-ventilated with single-pass air.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear double-layered, chemical-resistant gloves. Nitrile gloves are a suitable option for splash protection, but they should be changed immediately upon contamination.[15] For extended work, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of exposure exceeding the OELs, or in the event of a spill, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) must be used.

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving substituted phenylacetonitriles.

Protocol for Weighing and Transferring
  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Place a weigh boat or appropriate container on an analytical balance inside the fume hood.

    • Have a container of deactivating solution (e.g., 10% sodium hypochlorite) and waste containers readily available in the fume hood.

  • Procedure:

    • Carefully open the container of the substituted phenylacetonitrile inside the fume hood.

    • Using a clean spatula or pipette, transfer the desired amount of the compound to the weigh boat.

    • Close the primary container tightly.

    • Record the weight.

    • Carefully add the weighed compound to the reaction vessel or solvent.

    • Decontaminate the spatula by rinsing it with a suitable solvent into a waste container, followed by immersion in the deactivating solution.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Protocol for Dissolving the Compound
  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Select a solvent in which the substituted phenylacetonitrile is soluble. Be aware of any potential exothermic reactions upon dissolution.

  • Procedure:

    • Add the desired volume of solvent to an appropriately sized flask equipped with a magnetic stir bar.

    • Slowly add the weighed substituted phenylacetonitrile to the solvent while stirring.

    • If the compound is a solid, it may be necessary to gently heat the mixture to facilitate dissolution. Use a heating mantle with a temperature controller and never heat a closed system.

    • Once the compound is fully dissolved, proceed with the intended reaction or application.

Protocol for Reaction Setup
  • Preparation:

    • Assemble the reaction apparatus inside the chemical fume hood. Ensure all glassware is clean, dry, and free of cracks.

    • Use a heating mantle, cooling bath, or other temperature control device as required by the reaction conditions.

    • If the reaction is to be run under an inert atmosphere, ensure the system is properly purged with nitrogen or argon.

  • Procedure:

    • Add the solution of the substituted phenylacetonitrile to the reaction flask.

    • Add any other reagents slowly and in a controlled manner. Be mindful of any potential exothermic or gas-evolving reactions.

    • Monitor the reaction closely for any unexpected changes in temperature, pressure, or color.

    • Upon completion of the reaction, cool the mixture to room temperature before proceeding with workup.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store substituted phenylacetonitriles in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

  • Keep containers tightly closed and clearly labeled with the chemical name and hazard information.

  • Store in a locked cabinet or a designated area with restricted access.

Waste Disposal
  • Liquid Waste: Collect all liquid waste containing substituted phenylacetonitriles in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated solid waste, such as gloves, wipes, and weigh boats, must be placed in a sealed and labeled hazardous waste container.

  • Decontamination: Small spills can be decontaminated with a 10% sodium hypochlorite solution. Allow for a contact time of at least one hour before wiping up the area. All materials used for decontamination should be disposed of as hazardous waste.

  • Disposal Route: All waste containing substituted phenylacetonitriles must be disposed of through the institution's hazardous waste management program. Do not pour this waste down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

In Case of Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

In Case of Eye Contact
  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation
  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).

  • Seek immediate medical attention.

In Case of Ingestion
  • Do not induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed hazardous waste container.

    • Decontaminate the area with 10% sodium hypochlorite solution.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry to the area.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of substituted phenylacetonitriles in a laboratory setting.

SafeHandlingWorkflow start Start: Obtain Substituted Phenylacetonitrile assess_hazards 1. Hazard Assessment - Review SDS - Understand specific toxicity start->assess_hazards end End: Proper Waste Disposal ppe_selection 2. PPE Selection - Double gloves (nitrile) - Goggles and face shield - Lab coat assess_hazards->ppe_selection spill_kit Emergency Prep: Spill Kit Ready assess_hazards->spill_kit emergency_procedures Emergency Prep: Know Emergency Procedures assess_hazards->emergency_procedures engineering_controls 3. Engineering Controls - Verify fume hood function - Ensure clear access to  safety shower/eyewash ppe_selection->engineering_controls weighing_transfer 4. Weighing & Transfer - Perform in fume hood - Use appropriate tools - Minimize dust/aerosol engineering_controls->weighing_transfer reaction_setup 5. Reaction Setup - Assemble apparatus in hood - Controlled addition of reagents - Monitor reaction parameters weighing_transfer->reaction_setup workup 6. Reaction Workup - Quench reaction safely - Perform extractions in hood reaction_setup->workup workup->end Dispose of waste storage 7. Storage - Tightly sealed container - Labeled with hazards - Ventilated, secure area workup->storage Store product storage->end Dispose of expired/unwanted material

Caption: Workflow for the safe handling of substituted phenylacetonitriles.

References

Application Notes and Protocols for 2-(3-Fluoro-5-methylphenyl)acetonitrile in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3-Fluoro-5-methylphenyl)acetonitrile as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). This document outlines its physicochemical properties, general reactivity, and provides a detailed, representative protocol for its application in the synthesis of a plausible API core structure.

Introduction

Substituted phenylacetonitriles are a critical class of intermediates in the pharmaceutical industry, serving as versatile building blocks for a wide range of APIs. The nitrile group offers a gateway to various functional group transformations, including hydrolysis to carboxylic acids and amides, reduction to amines, and participation in cycloaddition reactions. The presence of a fluorine atom and a methyl group on the phenyl ring of this compound provides unique properties that are highly desirable in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability of drug molecules. This document details the potential synthetic applications of this valuable intermediate.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an intermediate is crucial for reaction design and process optimization. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Approx. 240-250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)
CAS Number 518070-21-8

General Reactivity and Synthetic Potential

This compound possesses two primary reactive sites: the nitrile group and the acidic α-carbon. This dual reactivity allows for a variety of synthetic transformations, making it a versatile precursor for diverse molecular scaffolds. The signaling pathway diagram below illustrates the key synthetic routes accessible from this intermediate.

G Figure 1: Key Synthetic Transformations of this compound A This compound B α-Alkylation A->B R-X, Base C Hydrolysis (Acidic or Basic) A->C H₂O, H⁺ or OH⁻ D Reduction A->D Reducing Agent (e.g., LiAlH₄) E Cycloaddition A->E Azide, Catalyst A1 α-Substituted Phenylacetonitrile Derivative B->A1 C1 2-(3-Fluoro-5-methylphenyl)acetic Acid C->C1 C2 2-(3-Fluoro-5-methylphenyl)acetamide C->C2 D1 2-(3-Fluoro-5-methylphenyl)ethanamine D->D1 E1 Heterocyclic Core Structures (e.g., Tetrazoles) E->E1

Figure 1: Key Synthetic Transformations

Application Example: Synthesis of a Hypothetical API Core Structure

To illustrate the utility of this compound, a representative two-step synthesis of a hypothetical α-aryl-substituted propanoic acid, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs), is presented.

Workflow Diagram

G Figure 2: Workflow for the Synthesis of a Hypothetical API Core A Start: this compound B Step 1: α-Ethylation A->B Ethyl bromide, NaH, THF C Intermediate: 2-(3-Fluoro-5-methylphenyl)butanenitrile B->C Work-up and Purification D Step 2: Hydrolysis C->D Aqueous H₂SO₄, Heat E Final Product: 2-(3-Fluoro-5-methylphenyl)butanoic Acid D->E Work-up and Purification

Figure 2: Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 2-(3-Fluoro-5-methylphenyl)butanenitrile (Intermediate)

This procedure details the α-alkylation of the starting material using ethyl bromide under basic conditions.

  • Reagent Preparation:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.

    • Add 100 mL of anhydrous tetrahydrofuran (THF).

  • Reaction:

    • Cool the THF suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in 20 mL of anhydrous THF to the NaH suspension dropwise over 30 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour after the addition is complete.

    • Add ethyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench with 10 mL of saturated aqueous ammonium chloride solution.

    • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 2-(3-Fluoro-5-methylphenyl)butanenitrile.

Step 2: Synthesis of 2-(3-Fluoro-5-methylphenyl)butanoic Acid (Final Product)

This protocol describes the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.

  • Reaction:

    • In a 250 mL round-bottom flask, combine 2-(3-Fluoro-5-methylphenyl)butanenitrile (1.0 eq) and a 50% aqueous solution of sulfuric acid (v/v, 10 volumes).

    • Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it over 200 g of crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers and extract with a 1 M aqueous sodium hydroxide solution (3 x 50 mL).

    • Acidify the combined aqueous basic extracts to pH 2 with concentrated hydrochloric acid.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the final organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 2-(3-Fluoro-5-methylphenyl)butanoic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the purified final product.

Quantitative Data Summary

The following table provides representative quantitative data for the two-step synthesis described above. Actual results may vary depending on the specific reaction conditions and scale.

StepReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)Yield (%)Purity (%)
1This compound1.0149.1710.0-98+
Sodium Hydride (60%)1.240.003.2--
Ethyl Bromide1.5108.9710.9--
Product: 2-(3-Fluoro-5-methylphenyl)butanenitrile -177.2210.69097
22-(3-Fluoro-5-methylphenyl)butanenitrile1.0177.2210.0-97
Product: 2-(3-Fluoro-5-methylphenyl)butanoic Acid -196.219.88899

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its dual reactivity allows for the introduction of diverse functionalities and the construction of various molecular scaffolds. The protocols and data presented herein demonstrate its potential as a key building block in drug discovery and development, enabling the synthesis of novel compounds with potentially enhanced pharmacological profiles. Researchers and scientists are encouraged to explore the synthetic potential of this intermediate in their respective programs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Fluoro-5-methylphenyl)acetonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of nucleophilic substitution of a benzyl halide with a cyanide salt.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using TLC or GC/MS and extend the reaction time if starting material is still present.

      • Increase Temperature: Gradually increase the reaction temperature. For the cyanation of benzyl halides, temperatures are often elevated to ensure a reasonable reaction rate.[1][2]

      • Optimize Reagent Stoichiometry: Ensure a slight excess of the cyanide source is used. A molar excess of 1.1 to 1.5 times the amount of the benzyl halide is common.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Common Side Reactions:

      • Hydrolysis of the Nitrile: The nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially if water is present in the reaction mixture under basic or acidic conditions.

      • Elimination Reactions: If there are abstractable protons on the benzylic carbon and a strong base is used, elimination to form a stilbene derivative can occur.

      • Formation of Isocyanide: While less common with alkali metal cyanides, the formation of the isocyanide isomer is a possibility.

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize hydrolysis.

      • Control Basicity: If using a strong base, consider using a milder base or a phase-transfer catalyst to minimize elimination reactions.

      • Choice of Cyanide Source: Sodium cyanide or potassium cyanide are standard choices that minimize isocyanide formation.[2]

  • Poor Solubility of Reagents: If the cyanide salt is not sufficiently soluble in the reaction solvent, the reaction rate will be slow.

    • Solution:

      • Use a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., water/organic solvent), a PTC like a quaternary ammonium salt can facilitate the transfer of the cyanide anion to the organic phase.[1]

      • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or acetonitrile can help to dissolve the cyanide salt.[3]

Q2: I am observing significant amounts of an impurity that I suspect is the corresponding benzyl alcohol. What is causing this and how can I prevent it?

A2: The formation of 3-fluoro-5-methylbenzyl alcohol is a common issue and is typically caused by the hydrolysis of the starting material, 3-fluoro-5-methylbenzyl halide (chloride or bromide).

  • Cause: Presence of water in the reaction mixture. Benzyl halides are susceptible to hydrolysis, especially at elevated temperatures and in the presence of hydroxide ions.

  • Prevention:

    • Thoroughly dry all glassware and solvents before use.

    • Use anhydrous reagents.

    • If using an aqueous phase (e.g., in a phase-transfer catalyzed reaction), ensure the reaction is not heated for an unnecessarily long time.

Q3: My purification by distillation is resulting in product loss. Are there alternative purification methods?

A3: While distillation is a common purification method for phenylacetonitriles, decomposition can occur at high temperatures.

  • Alternatives to Distillation:

    • Column Chromatography: Purification using silica gel chromatography is a viable alternative. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most common and industrially scalable method is the nucleophilic substitution of a 3-fluoro-5-methylbenzyl halide (typically the chloride or bromide) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is often carried out in a solvent mixture, sometimes with the aid of a phase-transfer catalyst to improve the reaction rate and yield.[4]

Q2: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A2: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used in biphasic reaction systems (e.g., an organic solvent and water). The PTC facilitates the transfer of the cyanide anion (from the aqueous phase where the inorganic cyanide salt is dissolved) to the organic phase where the benzyl halide is dissolved. This increases the concentration of the nucleophile in the organic phase and significantly accelerates the reaction rate.

Q3: What are the advantages and disadvantages of using sodium cyanide versus other cyanide sources?

A3:

  • Sodium Cyanide (NaCN) / Potassium Cyanide (KCN):

    • Advantages: Inexpensive, readily available, and generally provide good yields. They have a low propensity to form the isocyanide byproduct.[2]

    • Disadvantages: Highly toxic and require careful handling and disposal procedures.

  • Copper(I) Cyanide (CuCN):

    • Disadvantages: Requires stoichiometric amounts, higher temperatures, and can lead to copper-containing waste streams.

  • "Cyanide-free" sources (e.g., K4[Fe(CN)6]):

    • Advantages: Much less toxic and safer to handle.

    • Disadvantages: Often require a catalyst (e.g., palladium) and may be more expensive.[5][6]

Q4: Which solvent is best for this reaction?

A4: The choice of solvent depends on the specific reaction conditions:

  • Biphasic systems (with PTC): A non-polar organic solvent like toluene or dichloromethane is used in conjunction with an aqueous solution of the cyanide salt.

  • Homogeneous systems: Polar aprotic solvents like DMSO, DMF, or acetonitrile can be used to dissolve both the benzyl halide and the cyanide salt.[3] Using an ionic liquid as a solvent has also been reported for similar reactions.[2]

Q5: What are the key safety precautions to take when working with cyanides?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Have a cyanide antidote kit readily available and be trained in its use.

  • All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of a similar compound, 2,4,5-trifluoro-phenylacetonitrile, synthesized from the corresponding benzyl chloride and sodium cyanide in an ionic liquid. This data can be used as a reference for optimizing the synthesis of this compound.

EntryIonic LiquidNaCN (mol equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
11-butyl-3-methylimidazolium hexafluorophosphate1.280478.798.4[2]
21-butyl-3-methylimidazolium fluoroform sulfonate1.280473.193.5[2]
31-ethyl-3-methylimidazolium tetrafluoroborate1.280473.498.3[2]
41-butyl-3-methylimidazolium tetrafluoroborate1.280476.397.1[2]
51-butyl-3-methylimidazolium hexafluorophosphate2.180480.798.1[2]
61-butyl-3-methylimidazolium hexafluorophosphate1.0580477.898.4[2]
71-butyl-3-methylimidazolium hexafluorophosphate1.290278.798.4[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the synthesis of substituted benzyl cyanides.[1]

Materials:

  • 3-Fluoro-5-methylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • Water

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in water.

  • Add a solution of 3-fluoro-5-methylbenzyl chloride (1.0 equivalent) in toluene.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve NaCN in Water add_starting_material Add solution of 3-Fluoro-5-methylbenzyl chloride in Toluene start->add_starting_material add_catalyst Add Phase-Transfer Catalyst add_starting_material->add_catalyst heat Heat to Reflux with Vigorous Stirring add_catalyst->heat monitor Monitor Reaction by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete separate Separate Organic Layer cool->separate wash_seq Wash with H2O, HCl, NaHCO3, Brine separate->wash_seq dry Dry over MgSO4 wash_seq->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes solution_incomplete Increase reaction time/temperature Optimize stoichiometry incomplete->solution_incomplete hydrolysis Hydrolysis (Amide/Acid byproduct) side_reactions->hydrolysis Yes solubility Is the cyanide salt soluble? side_reactions->solubility No solution_hydrolysis Use anhydrous conditions Control pH hydrolysis->solution_hydrolysis solution_solubility Use Phase-Transfer Catalyst Use polar aprotic solvent solubility->solution_solubility

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and frequently asked questions (FAQs) concerning the purification of crude 2-(3-Fluoro-5-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most prevalent synthetic route is the nucleophilic substitution (SN2) reaction between a 3-fluoro-5-methylbenzyl halide (e.g., bromide or chloride) and an alkali metal cyanide, such as sodium or potassium cyanide.

Potential impurities stemming from this synthesis may include:

  • Unreacted 3-fluoro-5-methylbenzyl halide: The starting material may not have fully reacted.

  • 3-Fluoro-5-methylbenzyl alcohol: This can form through hydrolysis of the benzyl halide, especially if water is present in the reaction mixture.

  • Bis(3-fluoro-5-methylphenyl)methane: A potential byproduct from side reactions.

  • 3-Fluoro-5-methylphenylacetic acid: This can result from the hydrolysis of the nitrile product during workup or purification.[1][2][3][4]

  • Isomeric impurities: Depending on the purity of the starting materials, other positional isomers may be present.

Q2: What are the recommended general purification techniques for this compound?

A2: The primary purification techniques for this compound, which is expected to be a liquid or a low-melting solid at room temperature, are vacuum distillation, recrystallization (if it is a solid), and column chromatography. The choice of method depends on the nature and quantity of the impurities. A patent for the similarly structured 2,4,5-trifluoro-phenylacetonitrile suggests a purification process of distillation followed by fractional crystallization.[5]

Q3: My purified this compound appears to be degrading over time. What could be the cause?

A3: Phenylacetonitrile derivatives can be susceptible to hydrolysis, converting the nitrile group into a carboxylic acid (3-fluoro-5-methylphenylacetic acid), especially in the presence of trace amounts of acid or base and water.[1][3][4] Ensure the purified product is stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place to minimize degradation.

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup

Symptoms:

  • GC-MS or NMR analysis shows multiple unexpected peaks.

  • The crude product is a dark oil or discolored solid.

Possible Cause Troubleshooting Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the starting benzyl halide. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Excess Water in Reaction Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction to minimize the formation of 3-fluoro-5-methylbenzyl alcohol.
Side Reactions Maintain a consistent reaction temperature. Overheating can lead to the formation of byproducts.
Hydrolysis during Workup During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize any excess acid and wash the organic layer with brine to remove as much water as possible before drying with a desiccant like anhydrous magnesium sulfate or sodium sulfate.
Issue 2: Poor Recovery or Purity After Distillation

Symptoms:

  • Low yield of the distilled product.

  • The distillate is still impure.

  • The product decomposes in the distillation flask.

Possible Cause Troubleshooting Solution
Boiling Point Too High for Atmospheric Distillation Phenylacetonitriles can have high boiling points and may decompose at atmospheric pressure. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation).
Impurities with Close Boiling Points If impurities have boiling points close to the product, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
Bumping of the Liquid Add boiling chips or use a magnetic stirrer to ensure smooth boiling and prevent bumping, which can lead to impure distillate.
Product Solidifying in the Condenser If the product is a solid at room temperature, use a condenser with a wider bore or gently heat the condenser with a heat gun to prevent solidification and blockage.
Issue 3: Challenges with Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • Very low recovery of the purified solid.

  • The crystals are discolored.

Possible Cause Troubleshooting Solution
Inappropriate Solvent System The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For substituted phenylacetonitriles, common solvent systems for recrystallization include ethanol/water, methanol/water, or a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or toluene.[6] Perform small-scale solubility tests to find the optimal solvent or solvent pair.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
Colored Impurities Present If the product remains colored after recrystallization, consider treating the hot solution with a small amount of activated charcoal before filtering and allowing it to cool. The charcoal can adsorb colored impurities.
Supersaturation If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.
Issue 4: Ineffective Purification by Column Chromatography

Symptoms:

  • Poor separation of the product from impurities on the column.

  • The product elutes with impurities.

  • The product does not elute from the column.

Possible Cause Troubleshooting Solution
Incorrect Eluent System The polarity of the eluent is critical for good separation on silica gel. For phenylacetonitriles, a common eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6][7] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.4 for good separation.[8]
Column Overloading Do not load too much crude product onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or channels, as these will lead to poor separation.
Product is Too Polar or Too Non-polar If the product does not move from the baseline even with a highly polar eluent, it may be too polar for silica gel chromatography. If it elutes with the solvent front even in a non-polar eluent, it is too non-polar. In such cases, consider using a different stationary phase (e.g., alumina or reverse-phase silica).

Data Presentation

The following table provides illustrative data for the purification of crude this compound using different techniques. Note: This data is for example purposes and actual results may vary.

Purification Method Conditions Initial Purity (GC-MS Area %) Final Purity (GC-MS Area %) Yield (%)
Vacuum Distillation 0.5 mmHg, 110-115 °C8598.575
Recrystallization Ethanol/Water (3:1)8599.260
Column Chromatography Silica Gel, Hexane:Ethyl Acetate (9:1)85>99.580

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and slowly reduce the pressure to the desired level (e.g., 0.5-1.0 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. Heat again until the solution is clear.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot primary solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the product from impurities, with an Rf value for the product of around 0.3.[8]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow start Crude this compound analysis1 Initial Purity Analysis (GC-MS, NMR) start->analysis1 decision1 Is the major impurity a solid? analysis1->decision1 filtration Hot Filtration decision1->filtration Yes decision2 Are impurities non-volatile? decision1->decision2 No filtration->decision2 distillation Vacuum Distillation decision2->distillation Yes decision3 Are impurities structurally similar? decision2->decision3 No analysis2 Final Purity Analysis distillation->analysis2 chromatography Column Chromatography decision3->chromatography Yes recrystallization Recrystallization decision3->recrystallization No chromatography->analysis2 recrystallization->analysis2 end_product Pure Product analysis2->end_product

Caption: A decision-making workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and mitigation.

Observed Issue Potential Cause Recommended Action Analytical Method for Confirmation
Low product yield with significant amount of starting material remaining Incomplete reaction due to insufficient reaction time, low temperature, or inefficient stirring.Increase reaction time, raise the temperature (within the stability limits of reactants and products), or improve agitation.HPLC, GC-MS, TLC
Presence of an unexpected peak with the same mass as the product in MS analysis Formation of the isocyanide isomer (3-Fluoro-5-methylphenyl isocyanide).Optimize reaction conditions. Lower temperatures and the use of polar aprotic solvents can sometimes favor nitrile formation.FT-IR (isonitriles show a characteristic peak around 2150-2100 cm⁻¹), ¹³C NMR (the isocyanide carbon is typically found at a different chemical shift than the nitrile carbon).
Formation of a byproduct with a higher molecular weight Dimerization of the starting benzyl halide or subsequent reactions of the product.Use a higher dilution of the starting materials. Ensure efficient stirring to avoid localized high concentrations.LC-MS, GC-MS
Presence of acidic or amide impurities Hydrolysis of the nitrile product due to the presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).HPLC, LC-MS (to detect the carboxylic acid), FT-IR (to detect the amide C=O stretch).
Detection of 3-Fluoro-5-methylbenzyl alcohol Hydrolysis of the starting 3-Fluoro-5-methylbenzyl halide.Ensure anhydrous reaction conditions.GC-MS, HPLC
Multiple product peaks corresponding to different isomers The starting material (e.g., fluorotoluene) was not a pure isomer, leading to the formation of isomeric benzyl halides and subsequently isomeric phenylacetonitriles.Use a highly pure, isomerically-defined starting material. Purify the starting material if necessary.GC-MS, HPLC with appropriate standards, NMR.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the nucleophilic substitution of a 3-Fluoro-5-methylbenzyl halide (typically chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.

Q2: What are the most critical parameters to control to minimize impurity formation?

A2: The most critical parameters include the purity of the starting materials, the exclusion of water from the reaction (anhydrous conditions), the reaction temperature, and the choice of solvent.

Q3: How can I differentiate between the desired nitrile product and the isocyanide impurity?

A3: Spectroscopic methods are key. In FT-IR spectroscopy, nitriles (C≡N) typically show a sharp absorption peak in the range of 2260-2220 cm⁻¹, while isonitriles (N≡C) absorb in the 2150-2100 cm⁻¹ region. ¹³C NMR spectroscopy can also be used to distinguish between the nitrile and isocyanide carbons based on their different chemical shifts.

Q4: What purification methods are most effective for removing the identified impurities?

A4: The choice of purification method depends on the nature of the impurities.

  • Distillation: Effective for removing non-volatile impurities and some isomeric byproducts if there is a sufficient difference in boiling points.

  • Column Chromatography: A versatile method for separating a wide range of impurities, including isomers and side-reaction products.

  • Recrystallization: Can be effective if the product is a solid and a suitable solvent system is found.

  • Aqueous washes: Can be used to remove water-soluble impurities like inorganic salts and the hydrolysis byproducts (carboxylic acid).

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Cyanide salts are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide (or chloride)

  • Sodium cyanide (or potassium cyanide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with sodium cyanide and the anhydrous solvent.

  • Stir the suspension and heat to the desired reaction temperature (e.g., 50-80 °C).

  • Slowly add a solution of 3-Fluoro-5-methylbenzyl bromide in the anhydrous solvent to the cyanide suspension.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water (perform this step in a fume hood as it may generate hydrogen cyanide gas).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (3-Fluoro-5-methylbenzyl halide, Cyanide Salt, Anhydrous Solvent) reaction Nucleophilic Substitution (Inert Atmosphere) start->reaction quench Reaction Quench (Water Addition) reaction->quench extraction Workup & Extraction (Organic Solvent) quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product Final Product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Impurity Detected check_mass Check Mass Spectrum start->check_mass is_isomer Is Mass = Product Mass? check_mass->is_isomer isocyanide Potential Isocyanide (Confirm with IR/NMR) is_isomer->isocyanide Yes higher_mass Higher Mass? is_isomer->higher_mass No dimer Potential Dimerization (Check Reaction Concentration) higher_mass->dimer Yes lower_mass Lower Mass? higher_mass->lower_mass No starting_material Unreacted Starting Material (Optimize Reaction Conditions) lower_mass->starting_material Yes hydrolysis Potential Hydrolysis Product (Ensure Anhydrous Conditions) lower_mass->hydrolysis No other Other Impurity (Solvent/Reagent Related) hydrolysis->other

Caption: A decision tree to aid in the preliminary identification of impurities.

Technical Support Center: Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile. The information is compiled from established synthetic methodologies for related phenylacetonitrile derivatives and is intended to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the nucleophilic substitution of a corresponding benzyl halide (e.g., 3-fluoro-5-methylbenzyl chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, the molar ratio of reactants, and the purity of starting materials. The exclusion of water from the reaction is also crucial to prevent side reactions.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions can include the formation of isonitriles, hydrolysis of the nitrile group to a carboxylic acid if water is present, and elimination reactions of the benzyl halide.

Q4: How is the product typically purified?

A4: Purification is generally achieved through extraction, followed by distillation under reduced pressure.[1] Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.Ensure the freshness and purity of the cyanide salt and any phase transfer catalyst used.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation via TLC or GC.
Insufficient reaction time.Extend the reaction time and monitor the progress of the reaction.
Formation of Impurities Presence of water in the reaction.Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high.Optimize the reaction temperature to minimize the formation of thermal decomposition products.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants. An excess of the cyanide salt is often used.
Difficult Product Isolation Emulsion formation during workup.Add a small amount of brine to the aqueous layer to break the emulsion.
Product is volatile.Use a cold trap during solvent removal under reduced pressure to recover any lost product.

Experimental Protocols

General Protocol for Cyanation of a Benzyl Halide

This protocol is a generalized procedure based on the synthesis of similar phenylacetonitrile compounds and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Addition: The flask is charged with a solution of 3-fluoro-5-methylbenzyl halide in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or DMSO). A slight molar excess of finely powdered sodium cyanide or potassium cyanide is added.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Phenylacetonitrile Synthesis
ParameterConditionNotes
Starting Material 3-Fluoro-5-methylbenzyl chloride/bromidePurity should be >98%.
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Use a 1.1 to 1.5 molar equivalent.
Solvent Acetonitrile, DMF, DMSOMust be anhydrous.
Temperature 60 - 100 °COptimization is required.
Reaction Time 4 - 24 hoursMonitor by TLC or GC.
Typical Yield 70 - 90%Highly dependent on optimized conditions.

Visualizations

experimental_workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Benzyl Halide, Cyanide Salt, Solvent) A->B C Heating & Stirring (Monitor Progress) B->C D Workup (Filtration, Extraction) C->D E Purification (Distillation/Chromatography) D->E F Product Characterization E->F

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree A Low Product Yield B Check Reagent Purity & Activity A->B C Optimize Reaction Temperature A->C D Increase Reaction Time A->D E Presence of Impurities F Ensure Anhydrous Conditions E->F G Optimize Stoichiometry E->G

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Troubleshooting common side reactions in phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenylacetonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of phenylacetonitrile, offering potential causes and solutions.

Hydrolysis of the Nitrile Group

Question: I am observing significant quantities of phenylacetamide or phenylacetic acid in my product mixture. How can I prevent the hydrolysis of the nitrile group?

Answer: The hydrolysis of the nitrile to the corresponding amide and subsequently to the carboxylic acid is a prevalent side reaction, particularly when water is present under acidic or basic conditions.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The presence of water is the primary cause of hydrolysis.

  • pH Control: Maintain a neutral or near-neutral reaction medium. Both strong acids and bases can catalyze the hydrolysis of the nitrile group.[1]

  • Temperature Management: Avoid excessive temperatures, as heat can accelerate the rate of hydrolysis.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to minimize prolonged exposure to conditions that favor hydrolysis.

  • Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions.

Quantitative Data on Hydrolysis of Phenylacetonitrile:

The following table, adapted from patent literature, illustrates the impact of temperature and ammonia concentration on the hydrolysis of phenylacetonitrile to phenylacetamide and phenylacetic acid.

Temperature (°C)Ammonia Concentration (g/L)Reaction Time (min)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)
19039047.045.1
20024062.131.2

Data adapted from a patent describing the hydrolysis of benzyl cyanide.[2]

Experimental Protocol: Synthesis of Phenylacetonitrile from Benzyl Chloride and Sodium Cyanide

This protocol is a common method for synthesizing phenylacetonitrile and is adapted from established procedures.[3]

Materials:

  • Benzyl chloride

  • Sodium cyanide (powdered, 96-98% pure)

  • 95% Ethanol

  • Water

Procedure:

  • In a 5-liter round-bottom flask equipped with a reflux condenser and a separatory funnel, combine 500 g (10 moles) of powdered sodium cyanide and 450 mL of water.

  • Gently warm the mixture on a water bath to dissolve the sodium cyanide.

  • In the separatory funnel, prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol.

  • Add the benzyl chloride-ethanol mixture to the sodium cyanide solution over 30 to 45 minutes.

  • Heat the reaction mixture under reflux on a steam bath for four hours.

  • After cooling, filter the mixture by suction to remove the precipitated sodium chloride. Wash the collected salt with a small portion of ethanol to recover any residual product.

  • Transfer the filtrate to a distillation apparatus and remove the ethanol by distillation on a steam bath.

  • After cooling the residue, the mixture will separate into two layers. Isolate the upper layer, which is the crude phenylacetonitrile.

  • Purify the crude product by vacuum distillation, collecting the fraction that boils at 115-120 °C at 10 mmHg. The expected yield is 740-830 g (80-90%).[3]

Over-Alkylation of the α-Carbon

Question: I am attempting to mono-alkylate phenylacetonitrile, but I am observing a significant amount of the di-alkylated product. How can I enhance the selectivity for mono-alkylation?

Answer: The α-protons of phenylacetonitrile are acidic, which allows for deprotonation and subsequent alkylation. However, the mono-alkylated product still possesses an acidic proton and can undergo a second alkylation, leading to a di-alkylated byproduct. This is a common challenge, especially when employing strong bases.

Troubleshooting Steps:

  • Choice of Base: Use a milder base when possible. Strong bases can lead to a higher concentration of the enolate, increasing the likelihood of di-alkylation.

  • Stoichiometry of the Alkylating Agent: Use a stoichiometric amount or only a slight excess of the alkylating agent relative to the phenylacetonitrile to minimize the chance of a second alkylation.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Control: Perform the reaction at lower temperatures to improve selectivity.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving high selectivity in mono-alkylation reactions.[4]

Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile

This protocol is adapted from Organic Syntheses and demonstrates a method for the selective mono-alkylation of phenylacetonitrile.[5]

Materials:

  • Phenylacetonitrile (2.20 moles)

  • 50% Aqueous Sodium Hydroxide (540 ml)

  • Benzyltriethylammonium chloride (0.022 mole)

  • Ethyl bromide (2.00 moles)

  • Benzene

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, combine 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.

  • Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. A cold-water bath can be used for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours, and then increase the temperature to 40°C for an additional 30 minutes.

  • Cool the reaction mixture to 25°C.

  • Add 750 ml of water and 100 ml of benzene to the flask and separate the layers.

  • Extract the aqueous phase with 200 ml of benzene.

  • Combine the organic layers and wash them successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.

  • Distill the product through a Vigreux column to obtain 225–242 g (78–84%) of 2-phenylbutyronitrile.

Formation of Colored Impurities

Question: My final product has a yellow or brownish color. What is the cause of this discoloration, and how can I remove it?

Answer: A yellow or brownish hue in the final product is a common issue and can be attributed to the presence of unreacted starting materials, byproducts from the synthesis, or degradation of the product due to overheating during distillation or work-up.

Troubleshooting Steps:

  • Purification of Starting Materials: Ensure that the starting materials are pure before commencing the reaction.

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps to prevent thermal degradation.

  • Washing: Washing the crude product with a sodium bisulfite solution can help remove colored aldehydes or ketones that may have formed.[6]

  • Activated Carbon Treatment: Before distillation, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.[6]

  • Vacuum Distillation: Purifying the product by vacuum distillation lowers the boiling point and minimizes thermal decomposition.[6]

Other Potential Side Reactions

Question: I have addressed hydrolysis, over-alkylation, and colored impurities, but I am still observing unexpected byproducts. What other side reactions might be occurring?

Answer: Depending on the specific reagents and reaction conditions, several other side reactions can take place:

  • Thorpe-Ziegler Reaction: If you are working with a dinitrile, an intramolecular condensation can occur, leading to a cyclic β-enaminonitrile.[7][8][9] Upon hydrolysis, this forms a cyclic ketone.

  • Knoevenagel Condensation: In the presence of a carbonyl compound (an aldehyde or ketone) and a base, phenylacetonitrile can act as an active methylene compound and undergo a Knoevenagel condensation to yield a substituted alkene.[7]

  • Von Richter Reaction: This reaction involves the cine substitution of an aromatic nitro compound with cyanide, resulting in a carboxyl group entering a position ortho to the where the nitro group was.[10][11][12] This reaction generally has low yields.[10]

  • Formation of Benzyl Isocyanide: Isocyanides are common byproducts in syntheses involving cyanide. To remove benzyl isocyanide, the crude product can be washed with warm (60°C) 50% sulfuric acid.[3]

Visualizations

Troubleshooting Workflow for Phenylacetonitrile Synthesis

G Troubleshooting Phenylacetonitrile Synthesis Start Start: Unexpected Result in Phenylacetonitrile Synthesis CheckPurity Analyze Product Mixture (GC, NMR, etc.) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Impurity Impurity Detected? CheckPurity->Impurity IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes End End: Optimized Synthesis LowYield->End No Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid)? Impurity->Hydrolysis Yes Impurity->End No Alkylation Over-alkylation Product? Hydrolysis->Alkylation No SolutionHydrolysis Use Anhydrous Conditions Control pH and Temperature Minimize Reaction Time Hydrolysis->SolutionHydrolysis Yes Colored Colored Impurities? Alkylation->Colored No SolutionAlkylation Use Stoichiometric Alkylating Agent Slow Addition Lower Temperature Consider PTC Alkylation->SolutionAlkylation Yes Other Other Byproduct? Colored->Other No SolutionColored Purify Starting Materials Control Temperature Wash with Sodium Bisulfite Treat with Activated Carbon Colored->SolutionColored Yes SolutionOther Investigate Specific Side Reactions: - Thorpe-Ziegler - Knoevenagel - von Richter Other->SolutionOther Yes Other->End No SolutionHydrolysis->End SolutionAlkylation->End SolutionColored->End SolutionOther->End SolutionIncomplete Increase Reaction Time/Temperature Check Reagent Purity/Activity IncompleteReaction->SolutionIncomplete Yes SolutionIncomplete->End

Caption: A decision tree for troubleshooting common issues in phenylacetonitrile synthesis.

Common Side Reaction Pathways in Phenylacetonitrile Synthesis

G Common Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions BenzylChloride Benzyl Chloride Phenylacetonitrile Phenylacetonitrile (Desired Product) BenzylChloride->Phenylacetonitrile + NaCN BenzylIsocyanide Benzyl Isocyanide BenzylChloride->BenzylIsocyanide + NaCN (Isomerization) SodiumCyanide Sodium Cyanide SodiumCyanide->Phenylacetonitrile Phenylacetamide Phenylacetamide Phenylacetonitrile->Phenylacetamide + H2O (Acid/Base) DialkylatedProduct Di-alkylated Product Phenylacetonitrile->DialkylatedProduct + Alkylating Agent, Base PhenylaceticAcid Phenylacetic Acid Phenylacetamide->PhenylaceticAcid + H2O (Acid/Base)

Caption: Key side reactions originating from starting materials and the desired product.

References

How to remove starting material from 2-(3-Fluoro-5-methylphenyl)acetonitrile product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Fluoro-5-methylphenyl)acetonitrile. The following information addresses common issues related to the removal of starting materials and other impurities from the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common starting material impurity in the synthesis of this compound?

The most probable synthetic route to this compound involves the reaction of a 3-fluoro-5-methylbenzyl halide (e.g., chloride or bromide) with a cyanide salt. Consequently, the most common starting material impurity is unreacted 3-fluoro-5-methylbenzyl halide.

Q2: My initial product is an oil/crude solid. What is the first step to remove inorganic impurities?

An initial work-up using liquid-liquid extraction is recommended to remove inorganic salts (e.g., unreacted sodium or potassium cyanide) and other water-soluble impurities.

Troubleshooting: Liquid-Liquid Extraction

Issue Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Addition of brine (saturated NaCl solution) can help to break up emulsions.
Poor separation of layers The density of the organic solvent is too close to the aqueous layer.If using a solvent like dichloromethane, which is denser than water, ensure complete phase separation before draining. If the organic layer is not clearly identifiable, add a small amount of water to see which layer it joins.
Product remains in the aqueous layer The product may have some water solubility, or the pH of the aqueous layer is unsuitable.Perform multiple extractions with the organic solvent to maximize recovery. Ensure the aqueous layer is neutral or slightly basic to keep the nitrile in its non-polar form.

Q3: How can I remove the unreacted 3-fluoro-5-methylbenzyl halide starting material?

Column chromatography is a highly effective method for separating the more polar this compound product from the less polar benzyl halide starting material.

Troubleshooting: Column Chromatography

Issue Possible Cause Solution
Poor separation of product and starting material Incorrect mobile phase polarity.Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for arylacetonitriles is a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.
Product elutes too quickly or too slowly Mobile phase is too polar or not polar enough.If the product comes out with the solvent front, decrease the polarity of the mobile phase. If the product is retained on the column, increase the polarity.
Streaking of bands on the column The sample was not loaded in a concentrated band; the column was not packed properly.Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) before loading it onto the column. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Q4: How can I obtain a highly pure, crystalline product?

Recrystallization is an excellent final purification step to obtain a high-purity crystalline solid. This method is effective at removing small amounts of remaining impurities.

Troubleshooting: Recrystallization

Issue Possible Cause Solution
Product does not crystallize upon cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool slowly.
Low recovery of the product The product is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents (e.g., ethanol/water, toluene/hexane) can be effective.

Data Presentation

The following table summarizes the expected purity levels of this compound after each purification step. The values are representative for a typical synthesis and may vary based on the initial reaction conditions and purity.

Purification Step Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Liquid-Liquid Extraction75-85%85-95%>95%
Column Chromatography85-95%>98%70-90%[1]
Recrystallization>98%>99.5%80-95%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to neutralize any acids).

    • Water.

    • Brine (to remove excess water).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of the mobile phase (or a suitable volatile solvent like DCM) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the more polar this compound.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., isopropanol, ethanol/water, or toluene/hexane) where the product is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product from column chromatography until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 4: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: Start with 40% acetonitrile and increase to 90% acetonitrile over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the product in the initial mobile phase composition.

Visualization

PurificationWorkflow Troubleshooting Workflow for this compound Purification start Crude Product extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction check_purity1 Check Purity by TLC/HPLC extraction->check_purity1 column_chromatography Column Chromatography (e.g., EtOAc/Hexane) check_purity1->column_chromatography Starting material or other non-polar impurities present recrystallization Recrystallization (e.g., Isopropanol) check_purity1->recrystallization High purity, needs crystal formation check_purity2 Check Purity of Fractions column_chromatography->check_purity2 check_purity2->recrystallization Fractions are pure waste Impurities/Side Products check_purity2->waste Fractions are impure final_product Pure Product (>99.5%) recrystallization->final_product

References

Catalyst selection for the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst selection advice to address common challenges encountered during this synthesis.

Catalyst Selection and Performance

The synthesis of this compound from a corresponding 3-fluoro-5-methylbenzyl halide is typically achieved through a nucleophilic substitution reaction with a cyanide salt. The choice of catalyst is critical for achieving high yield and purity. Phase-transfer catalysts (PTCs) are highly effective for this transformation, facilitating the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt.

Key Catalyst Types:

  • Quaternary Ammonium Salts: These are the most common PTCs for this type of reaction. Their efficacy is influenced by the steric hindrance and chain length of the alkyl groups.

  • Phosphonium Salts: Similar to ammonium salts, these can also be effective PTCs.

  • Crown Ethers: These can be used to complex with the cation of the cyanide salt (e.g., K+), increasing the nucleophilicity of the cyanide anion.

  • Ionic Liquids: Imidazolium-based ionic liquids can act as both the solvent and the catalyst, offering potential advantages in terms of reaction rate and catalyst recycling.

Comparison of Common Phase-Transfer Catalysts:

Catalyst TypeCatalyst NameTypical Loading (mol%)Reaction Time (hours)Expected Yield (%)Notes
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)1-54-885-95Most commonly used, cost-effective.
Quaternary Ammonium SaltBenzyltriethylammonium Chloride1-54-880-90Effective, but can sometimes lead to side products.
Quaternary Ammonium SaltAliquat 3361-53-690-98Highly efficient, good for scaling up.
Ionic Liquid1-Butyl-3-methylimidazolium ChlorideN/A (as solvent)2-4>90Can simplify workup and catalyst recycling.[1]

Note: The data presented above is generalized from typical benzyl halide cyanation reactions and should be optimized for the specific substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient mixing of the biphasic system. 3. Low reaction temperature. 4. Degradation of the benzyl halide starting material.1. Use a fresh batch of phase-transfer catalyst. 2. Ensure vigorous stirring to create a large interfacial area between the organic and aqueous phases. 3. Gradually increase the reaction temperature in 5-10°C increments. 4. Use freshly prepared or purified 3-fluoro-5-methylbenzyl halide.
Formation of Impurities 1. Bis-alkylation: The product, an arylacetonitrile, can be deprotonated and react with another molecule of the benzyl halide. 2. Hydrolysis of Nitrile: Presence of excess water and high temperatures can lead to the formation of the corresponding carboxylic acid or amide. 3. Elimination: Formation of stilbene derivatives through elimination reactions.1. Use a slight excess of the cyanide salt. Avoid high temperatures for extended periods. 2. Use a saturated aqueous solution of the cyanide salt to minimize excess water. Keep reaction temperatures as low as feasible. 3. Ensure the reaction is not run at excessively high temperatures.
Slow Reaction Rate 1. Inefficient catalyst. 2. Low reaction temperature. 3. Poor solubility of the cyanide salt.1. Screen different phase-transfer catalysts (see table above). 2. Increase the reaction temperature. 3. Use a cyanide salt with better solubility (e.g., KCN over NaCN) or consider using a crown ether to enhance solubility.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Co-elution of the product with the catalyst during chromatography.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. If using a quaternary ammonium salt, consider washing the organic layer with dilute acid to remove the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common starting material is 3-fluoro-5-methylbenzyl bromide or 3-fluoro-5-methylbenzyl chloride. Benzyl bromides are generally more reactive than benzyl chlorides.

Q2: Which cyanide salt should I use, NaCN or KCN?

A2: Both sodium cyanide (NaCN) and potassium cyanide (KCN) can be used. KCN is often preferred due to its slightly better solubility in water, which can lead to faster reaction rates.

Q3: Is the reaction sensitive to air or moisture?

A3: While the reaction does not need to be performed under strictly anhydrous or inert conditions, it is good practice to minimize the amount of excess water to reduce the risk of nitrile hydrolysis, especially at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the organic layer.

Q5: What are the typical workup procedures?

A5: A typical workup involves separating the organic and aqueous layers. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of this compound using a phase-transfer catalyst.

Materials:

  • 3-Fluoro-5-methylbenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-methylbenzyl bromide (1.0 eq).

  • Add dichloromethane or toluene as the organic solvent.

  • In a separate beaker, prepare a concentrated aqueous solution of NaCN or KCN (1.1 - 1.2 eq).

  • Add the phase-transfer catalyst, TBAB (0.02 - 0.05 eq), to the reaction flask.

  • Add the aqueous cyanide solution to the reaction flask.

  • Heat the mixture to 40-50°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete in 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 3-fluoro-5-methylbenzyl halide and Organic Solvent C Add Phase-Transfer Catalyst A->C B Prepare Aqueous Cyanide Solution D Add Cyanide Solution to Reactor B->D C->D E Heat and Stir Vigorously (40-50°C) D->E F Monitor Reaction (TLC/GC) E->F G Cool and Separate Layers F->G Reaction Complete H Extract Aqueous Layer G->H I Wash & Dry Organic Layer H->I J Concentrate Under Vacuum I->J K Purify Product (Distillation/Chromatography) J->K troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Product Yield? catalyst_inactive Is the catalyst old or from a questionable source? start->catalyst_inactive Yes mixing Is stirring vigorous enough? start->mixing No replace_catalyst Use fresh catalyst. catalyst_inactive->replace_catalyst Yes catalyst_inactive->mixing increase_stirring Increase stirring speed. mixing->increase_stirring No temperature Is the temperature too low? mixing->temperature Yes increase_temp Increase temperature. temperature->increase_temp Yes halide_quality Is the benzyl halide fresh? temperature->halide_quality No purify_halide Purify or use fresh benzyl halide. halide_quality->purify_halide No

References

Minimizing byproduct formation in the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the nucleophilic substitution (SN2) reaction between a 3-fluoro-5-methylbenzyl halide (typically bromide or chloride) and an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Q2: What are the typical solvents used for this reaction?

A2: A range of polar aprotic solvents can be employed to facilitate the reaction. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and ionic liquids. The choice of solvent can influence reaction time and yield.

Q3: What are the primary byproducts I should be aware of?

A3: Common byproducts include unreacted starting materials, the corresponding 3-fluoro-5-methylbenzyl alcohol (resulting from hydrolysis), and potentially small amounts of the isonitrile isomer. Under harsh basic conditions, elimination to form a styrene derivative is a possibility, though less common for benzyl halides.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting benzyl halide and the formation of the product. High-performance liquid chromatography (HPLC) can also be utilized for more quantitative analysis.

Q5: What are the recommended safety precautions when working with cyanides?

A5: All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use. Acidic conditions must be strictly avoided as they can generate highly toxic hydrogen cyanide gas.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive cyanide saltUse freshly opened or properly stored and dried sodium or potassium cyanide.
Poor quality starting material (benzyl halide)Ensure the purity of the 3-fluoro-5-methylbenzyl halide via NMR or GC-MS.
Insufficient reaction temperatureGradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and byproduct increase.
Inappropriate solventConsider switching to a more polar aprotic solvent like DMF or DMSO.
Significant Amount of 3-Fluoro-5-methylbenzyl Alcohol Byproduct Presence of water in the reaction mixtureUse anhydrous solvents and dry all glassware thoroughly before use.
Hydrolysis of the product during workupMinimize the time the reaction mixture is in contact with aqueous solutions, especially under acidic or basic conditions.
Formation of Unidentified Impurities Decomposition of starting material or productLower the reaction temperature and/or shorten the reaction time.
Side reactions with solventIf using a reactive solvent, consider switching to a more inert one like acetonitrile.
Difficulty in Product Purification Co-elution of byproducts with the desired productOptimize the mobile phase for column chromatography. Consider a different stationary phase if necessary.
Emulsion formation during aqueous workupAdd a small amount of brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Yield and Purity

Temperature (°C)Reaction Time (h)Product Yield (%)Purity by GC (%)
6067595
7048898
8039297
9029094

Table 2: Influence of Solvent on Reaction Outcome

SolventReaction Time (h)Product Yield (%)Purity by GC (%)
Acetonitrile68296
DMF49198
DMSO48997
Ionic Liquid394>99

Experimental Protocols

Key Experiment: Synthesis of this compound

  • Materials:

    • 1-(Bromomethyl)-3-fluoro-5-methylbenzene (1.0 eq)

    • Sodium cyanide (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq) and anhydrous DMF.

    • Stir the suspension under a nitrogen atmosphere.

    • Add 1-(bromomethyl)-3-fluoro-5-methylbenzene (1.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 70 °C and stir for 4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Mandatory Visualizations

Synthesis_Pathway Synthesis of this compound start 1-(Bromomethyl)-3-fluoro-5-methylbenzene product This compound start->product SN2 Reaction (DMF, 70°C) byproduct2 Unreacted Starting Material start->byproduct2 Incomplete Reaction reagent Sodium Cyanide (NaCN) reagent->product byproduct1 3-Fluoro-5-methylbenzyl alcohol product->byproduct1 Hydrolysis Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Low Product Yield? check_reagents Check Purity of Starting Materials start->check_reagents Yes high_byproduct High Byproduct Formation? start->high_byproduct No check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions check_solvent Verify Solvent is Anhydrous check_conditions->check_solvent failure Consult Further Literature check_solvent->failure hydrolysis Significant Alcohol Byproduct? high_byproduct->hydrolysis Yes success Successful Synthesis high_byproduct->success No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes other_impurities Other Impurities Present? hydrolysis->other_impurities No use_anhydrous->success modify_temp Lower Reaction Temperature other_impurities->modify_temp Yes other_impurities->failure No modify_temp->success

Column chromatography conditions for 2-(3-Fluoro-5-methylphenyl)acetonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-(3-Fluoro-5-methylphenyl)acetonitrile

This guide provides detailed protocols and troubleshooting advice for the column chromatography purification of this compound and related aromatic nitriles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a recommended stationary phase for purifying this compound?

A: Standard silica gel (60-120 or 100-200 mesh) is the most common and cost-effective choice for the initial purification of aromatic nitriles.[1] However, if your compound shows instability or poor separation, other options can be considered:

  • Neutral Alumina: A good alternative if the compound is sensitive to the acidic nature of silica gel.[1][2]

  • Fluorinated Silica Phases: These specialty phases, such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF), can offer unique selectivity for separating fluorinated molecules from each other or from non-fluorinated impurities.[3][4] They are particularly useful when standard silica or alumina fails to provide adequate separation.[3][4]

Q2: Which mobile phase (solvent system) should I start with?

A: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a Thin-Layer Chromatography (TLC) plate to ensure good separation.[5] Start by developing a method on TLC before committing to a column.[5]

For polar aromatic compounds like this compound, common starting points are mixtures of a non-polar and a polar solvent. Good options to evaluate include:

  • Ethyl acetate (EtOAc) in Hexanes

  • Dichloromethane (DCM) in Hexanes

  • Toluene-based systems, which can offer better separation for aromatic compounds compared to hexanes.[1]

If the compound exhibits high polarity and does not move significantly with the systems above, a stronger polar modifier can be added:

  • Methanol (MeOH) in DCM (e.g., starting at 1-5%).[1]

  • Acetonitrile (MeCN) in DCM.[6] Acetonitrile is aprotic and can sometimes provide better results and more reproducible gradients than methanol.[6]

Q3: My compound is not separating from an impurity. What should I do?

A: Poor separation is a common issue. Here are several steps to troubleshoot:

  • Optimize the Solvent System: Test a variety of solvent systems using TLC. If a hexane/ethyl acetate system fails, try a toluene/ethyl acetate or a DCM/methanol system.[1] Sometimes changing the solvent class entirely provides the necessary selectivity.[6]

  • Use a Shallow Gradient: If running a gradient elution, make it shallower (i.e., increase the percentage of the polar solvent more slowly) around the point where your compound and the impurity elute.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the interaction with the stationary phase is the next variable to change. If you are using silica, consider trying neutral alumina or a fluorinated phase.[1][2][3]

Q4: My compound is streaking or "tailing" down the column. How can I fix this?

A: Tailing can be caused by several factors:

  • Compound Instability: The compound may be degrading on the acidic silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it (a "2D TLC" test). If degradation occurs, switch to a more inert stationary phase like neutral alumina.[1][2]

  • Poor Solubility: If the compound is not very soluble in the chosen mobile phase, it can lead to tailing.[2] Ensure your compound is well-dissolved before and during elution.

  • Overloading: Too much sample was loaded onto the column. Use a larger column or reduce the amount of crude material.

  • Solution: Once the compound begins to elute, you can sometimes reduce tailing by significantly increasing the solvent polarity to push the remaining material off the column more quickly.[2]

Q5: I have very low recovery of my compound after the column. Where did it go?

A: Several possibilities could explain low recovery:

  • Compound Decomposed: The compound may have degraded on the column.[2] Test for stability on silica gel as described above.

  • Compound is Still on the Column: The solvent system may not be polar enough to elute your compound. Try flushing the column with a very polar solvent (e.g., 10-20% MeOH in DCM) and check the fractions.

  • Compound is Highly Diluted: The compound may have eluted, but the fractions are too dilute to detect.[2] Try concentrating a range of fractions where you expected the compound to elute and re-check by TLC.[2]

  • Compound Came Off in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted immediately with the solvent front. Always check the first few fractions.[2]

Suggested Starting Solvent Systems

The following table summarizes potential mobile phase compositions for separating polar aromatic compounds, which can be used as a starting point for method development on TLC.

Non-Polar SolventPolar SolventModifierTypical Starting RatioNotes
HexanesEthyl Acetate (EtOAc)-95:5 (v/v)A standard starting point for many organic compounds.
TolueneEthyl Acetate (EtOAc)-90:10 (v/v)Can provide better separation for aromatic compounds.[1]
Dichloromethane (DCM)Methanol (MeOH)-98:2 to 95:5 (v/v)Effective for more polar compounds.[1]
Dichloromethane (DCM)Acetonitrile (MeCN)-90:10 to 80:20 (v/v)An aprotic alternative to methanol that can improve reproducibility.[6]
Dichloromethane (DCM)Methanol (MeOH)1-10% NH₄OH in MeOH1-10% of the modifier in DCMUseful for very polar or basic compounds that stick to silica.[2]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines the standard procedure for purifying a compound using flash column chromatography.

1. Preparation of the Column (Wet Packing Method)

  • Secure a glass column of appropriate size vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[5] Add a thin (0.5 cm) layer of sand on top of the plug.

  • Fill the column about one-third of the way with your initial, least polar eluent.[7]

  • In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be pourable but not overly dilute.[7]

  • Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.[8]

  • Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[8]

  • Once packed, add a final layer of sand (approx. 1 cm) on top to protect the silica surface.[5][9]

2. Sample Loading

  • Wet Loading: Dissolve the crude this compound in the minimum amount of a suitable solvent (ideally the chromatography eluent, or a slightly more polar solvent like DCM).[9] Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.[9] Allow the solvent to absorb fully into the silica before adding the first portion of the mobile phase.

  • Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a volatile solvent (e.g., DCM, acetone).[9] Add a small amount of silica gel (10-20 times the mass of the sample) to this solution.[9] Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9] Carefully add this powder to the top of the packed column.[9]

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.[7]

  • Apply pressure to the top of the column using a pump or compressed air to force the solvent through the silica gel.

  • Begin collecting fractions in test tubes or vials. The size and number of fractions will depend on the scale of the purification.

  • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them under a UV lamp.

  • If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis to elute compounds with stronger interactions with the stationary phase.

4. Product Isolation

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

TroubleshootingWorkflow start Problem Encountered poor_sep Poor Separation (Overlapping Spots) start->poor_sep streaking Streaking / Tailing start->streaking no_product Low / No Recovery start->no_product sol_solvent Optimize Mobile Phase (Test different solvent ratios & classes via TLC) poor_sep->sol_solvent Is separation poor on TLC? sol_instability Check for Instability (2D TLC Test) streaking->sol_instability Is compound acidic/basic? sol_overload Reduce Sample Load streaking->sol_overload Was column overloaded? sol_polarity_increase Increase Polarity Sharply After Elution Starts streaking->sol_polarity_increase Is tailing persistent? sol_flush Flush with Strong Solvent (e.g., 20% MeOH/DCM) no_product->sol_flush Is compound very polar? sol_check_front Check Solvent Front Fractions no_product->sol_check_front Was initial eluent too polar? sol_concentrate Concentrate Fractions and Re-run TLC no_product->sol_concentrate Is product not visible on TLC? sol_gradient Run a Shallower Gradient sol_solvent->sol_gradient Separation exists, but is minimal? sol_phase Change Stationary Phase (e.g., Alumina, Fluorinated Silica) sol_gradient->sol_phase Still no improvement?

References

Technical Support Center: Recrystallization of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(3-Fluoro-5-methylphenyl)acetonitrile via recrystallization. The following information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[1][2][3] 2. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[1][4] - Add a seed crystal of the pure compound.[1][4] - Cool the solution to a lower temperature using an ice bath or ice-salt bath.[4] 3. Re-evaluate your solvent choice. The ideal solvent should dissolve the compound when hot but not when cold.[5]
The compound "oils out" instead of crystallizing. 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Cooling too rapidly: The solution becomes supersaturated too quickly. 3. Inappropriate solvent: The boiling point of the solvent may be too high, or the compound is very soluble in the chosen solvent.1. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] - Consider purifying the compound by another method, such as column chromatography, before recrystallization. 2. Allow the solution to cool to room temperature slowly before placing it in a cooling bath. Insulating the flask can help slow the cooling process. 3. Try a different solvent or a mixed solvent system. Adding a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution can sometimes promote crystallization.[6]
Low yield of recrystallized product. 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[1][7] 2. Premature crystallization: The compound crystallizes during hot filtration.[7] 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with warm solvent: The collected crystals were washed with a solvent that was not sufficiently cold, leading to dissolution of the product.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] You can concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. - Use a pre-heated funnel for hot filtration. - Add a small excess of hot solvent before filtration to prevent saturation in the funnel. The excess solvent can be evaporated after filtration.[2][4] 3. Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature. 4. Always wash the crystals with a minimal amount of ice-cold solvent.
The recrystallized product is not pure. 1. Rapid crystal growth: Fast cooling can trap impurities within the crystal lattice.[3] 2. Inappropriate solvent: The impurities may have similar solubility to the product in the chosen solvent. 3. Insoluble impurities present: Solid impurities were not removed before crystallization.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] 2. Perform a second recrystallization with a different solvent system. 3. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How do I perform a solvent screening experiment?

A2: Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different solvent (e.g., 0.5 mL) and observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe if it dissolves. A good solvent will dissolve the compound when hot but not when cold. If a suitable single solvent cannot be found, try mixed solvent systems.[5]

Q3: My solution is colored, but the pure compound should be colorless. What should I do?

A3: If your hot solution is colored, it may be due to the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8][10]

Q4: How can I improve the crystal size and quality?

A4: Slow cooling generally leads to the formation of larger and purer crystals.[4] Allow the hot, saturated solution to cool slowly to room temperature without disturbance. You can insulate the flask to slow down the cooling rate. Once the solution has reached room temperature, you can then place it in an ice bath to maximize the yield.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" is when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, reheat the solution to redissolve the oil, add a bit more of the "good" solvent to decrease the saturation, and allow it to cool more slowly.[1][2] Using a mixed solvent system can also sometimes help prevent oiling out.[6]

Experimental Protocols

Solvent Screening Protocol
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add 0.5 mL of a test solvent at room temperature and agitate the mixture. Observe and record the solubility.

  • If the compound is insoluble, heat the test tube in a water bath or on a hot plate until the solvent boils. Observe and record the solubility.

  • If the compound dissolves, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

  • Repeat this process with a variety of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) to find a suitable solvent or solvent pair.

Recrystallization Protocol (Single Solvent)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.[8]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature, undisturbed.

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals on the filter paper by drawing air through them, then transfer them to a watch glass to air dry completely.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations
Example: EthanolSlightly SolubleSolubleGood crystals
Example: HexaneInsolubleSlightly SolublePoor/No crystals
Example: WaterInsolubleInsolubleNo crystals
(Add your experimental data here)

Visualizations

Recrystallization_Workflow start Crude 2-(3-Fluoro-5- methylphenyl)acetonitrile dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool Clear Solution ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization start Cooled solution no_crystals No crystals form? start->no_crystals oiling_out Compound 'oils out'? no_crystals->oiling_out No scratch Scratch flask / Add seed crystal no_crystals->scratch Yes concentrate Boil off some solvent no_crystals->concentrate Still no crystals low_yield Low yield? oiling_out->low_yield No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes check_solvent_amount Use minimum hot solvent low_yield->check_solvent_amount Yes success Pure Crystals low_yield->success No scratch->success concentrate->success reheat_add_solvent->success check_solvent_amount->success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(3-Fluoro-5-methylphenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in reactions involving 2-(3-Fluoro-5-methylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low conversion rates in the synthesis of this compound?

Low conversion rates can stem from several factors, including suboptimal reaction conditions, reagent purity issues, and catalyst deactivation. Specifically, temperature, reaction time, and the stoichiometry of reactants play a critical role in the efficiency of the reaction. Inadequate control over these parameters can lead to the formation of side products or an incomplete reaction.

Q2: Can the purity of starting materials significantly impact the reaction outcome?

Yes, the purity of starting materials is crucial. Impurities in the this compound or the cyaniding agent can interfere with the reaction. For instance, moisture can lead to the hydrolysis of the nitrile group, forming the corresponding amide or carboxylic acid, thus reducing the yield of the desired product.

Q3: What are the potential side reactions to be aware of?

The primary side reaction of concern is the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially if water is present in the reaction mixture.[1] Additionally, if using a strong base, there is a possibility of over-alkylation at the α-carbon, leading to undesired byproducts.[1]

Q4: How does the choice of solvent affect the reaction?

The solvent plays a critical role in dissolving reactants and facilitating the reaction. The choice of solvent can influence reaction rates and selectivity. For cyanomethylation reactions, polar aprotic solvents are often employed. The use of ionic liquids as solvents has also been shown to be effective in similar reactions, sometimes leading to higher yields.

Troubleshooting Guide

Issue 1: Low Product Yield and Conversion Rate

Low yield is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Troubleshooting Workflow:

troubleshooting_low_yield start Low Conversion Rate check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Evaluate Catalyst Activity optimize_time->check_catalyst analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_catalyst->analyze_byproducts hydrolysis Hydrolysis Products Detected analyze_byproducts->hydrolysis over_alkylation Over-alkylation Products Detected analyze_byproducts->over_alkylation hydrolysis->over_alkylation No solution_hydrolysis Use Anhydrous Solvents and Inert Atmosphere hydrolysis->solution_hydrolysis Yes solution_over_alkylation Adjust Base Stoichiometry and Reaction Temperature over_alkylation->solution_over_alkylation Yes end Improved Conversion Rate over_alkylation->end No solution_hydrolysis->end solution_over_alkylation->end

Caption: Troubleshooting workflow for low conversion rates.

Quantitative Data on Reaction Parameter Optimization:

The following table illustrates the impact of various reaction parameters on the yield of a structurally related compound, 2,4,5-trifluoro-phenylacetonitrile. This data can serve as a guide for optimizing your reaction.

EntryReactantCyaniding AgentSolvent (Ionic Liquid)Temperature (°C)Time (h)Yield (%)
12,4,5-trifluoro benzyl chlorideSodium Cyanide1-butyl-3-methylimidazolium hexafluorophosphate70283.6
22,4,5-trifluoro benzyl chloridePotassium Cyanide1-butyl-3-methylimidazolium hexafluorophosphate70276.6
32,4,5-trifluoro benzyl chlorideSodium Cyanide1-butyl-3-methylimidazolium tetrafluoroborate70276.3
42,4,5-trifluoro benzyl chlorideSodium Cyanide1-butyl-3-methylimidazolium hexafluorophosphate90278.7
52,4,5-trifluoro benzyl chlorideSodium Cyanide (excess)1-butyl-3-methylimidazolium hexafluorophosphate70280.7

Data adapted from a patent for the synthesis of 2,4,5-trifluoro-phenylacetonitrile for illustrative purposes.

Issue 2: Formation of Impurities

The presence of significant impurities suggests that side reactions are occurring. Identifying these impurities is the first step toward mitigating their formation.

Logical Relationship of Side Reactions:

side_reactions start This compound Reaction presence_of_water Presence of Water start->presence_of_water strong_base Excess Strong Base start->strong_base hydrolysis Hydrolysis presence_of_water->hydrolysis over_alkylation Over-alkylation strong_base->over_alkylation carboxamide Carboxamide Impurity hydrolysis->carboxamide carboxylic_acid Carboxylic Acid Impurity hydrolysis->carboxylic_acid dialkylated_product Di-alkylated Impurity over_alkylation->dialkylated_product

Caption: Common side reactions in phenylacetonitrile synthesis.

Experimental Protocols

Representative Protocol for the Synthesis of a Fluorinated Phenylacetonitrile Derivative

This protocol is adapted from the synthesis of 2,4,5-trifluoro-phenylacetonitrile and can be used as a starting point for the synthesis of this compound with appropriate modifications.

Experimental Workflow:

experimental_workflow start Reaction Setup add_reactants Add Ionic Liquid and 2,4,5-trifluoro benzyl chloride start->add_reactants add_cyanide Add Sodium Cyanide add_reactants->add_cyanide reaction Heat at 70°C for 2 hours add_cyanide->reaction workup Cool to Room Temperature and Extract with Acetonitrile reaction->workup purification Dry and Purify by Distillation workup->purification product Obtain 2,4,5-trifluoro-phenylacetonitrile purification->product

References

Stability issues of 2-(3-Fluoro-5-methylphenyl)acetonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(3-Fluoro-5-methylphenyl)acetonitrile in various reaction conditions. Our aim is to help you anticipate and resolve common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concern is the susceptibility of the nitrile group to hydrolysis, which can occur under both acidic and basic conditions. This can lead to the formation of the corresponding amide, 2-(3-Fluoro-5-methylphenyl)acetamide, or the carboxylic acid, 2-(3-Fluoro-5-methylphenyl)acetic acid, as unwanted byproducts. The acidic proton on the alpha-carbon also makes the compound susceptible to racemization if the alpha-carbon is a stereocenter.[1]

Q2: How can I minimize the hydrolysis of the nitrile group during a reaction?

A2: To minimize hydrolysis, it is crucial to control the reaction conditions carefully.[1] Key strategies include:

  • pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them. If a base is needed, consider using a milder, non-nucleophilic base.

  • Temperature Management: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.[1]

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible to exclude water from the reaction mixture.

  • Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote hydrolysis.[1]

Q3: I am observing the formation of a di-alkylated byproduct in my alkylation reaction. How can this be prevented?

A3: The formation of a di-alkylated product is a common issue when the mono-alkylated product still possesses an acidic proton. To favor mono-alkylation:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.[1]

  • Base Selection: Employ a bulky, non-nucleophilic base that can deprotonate the starting material but may be sterically hindered from deprotonating the more substituted mono-alkylated product.

  • Temperature Control: Lowering the reaction temperature can enhance the selectivity for mono-alkylation.[1]

Troubleshooting Guides

Issue 1: Unexpected Formation of 2-(3-Fluoro-5-methylphenyl)acetamide or 2-(3-Fluoro-5-methylphenyl)acetic acid

Symptoms:

  • Presence of unexpected peaks in NMR or LC-MS analysis corresponding to the mass of the amide or carboxylic acid.

  • Lower than expected yield of the desired product.

Potential Causes:

  • Presence of water in the reaction mixture.

  • Reaction conditions are too acidic or basic.

  • Extended reaction times or high temperatures.

Troubleshooting Steps:

StepActionRationale
1 Verify Anhydrous Conditions Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2 Optimize pH If a base is required, use the mildest base possible that effects the desired transformation. Consider using a non-nucleophilic base. If the reaction is acid-catalyzed, use the minimum required amount of acid.
3 Control Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
4 Monitor Reaction Progress Use techniques like TLC, GC, or LC-MS to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as it reaches completion.

Logical Workflow for Troubleshooting Hydrolysis

Start Unexpected amide or acid byproduct detected Check_Anhydrous Verify anhydrous conditions (solvents, reagents, atmosphere) Start->Check_Anhydrous Optimize_pH Optimize pH (use milder base/acid) Check_Anhydrous->Optimize_pH If hydrolysis persists Control_Temp Control temperature (run at lower temp) Optimize_pH->Control_Temp If hydrolysis persists Monitor_Reaction Monitor reaction progress (quench at completion) Control_Temp->Monitor_Reaction If hydrolysis persists Success Problem resolved Monitor_Reaction->Success If effective

Caption: Troubleshooting workflow for hydrolysis.

Issue 2: Low Yield in Alkylation Reactions

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple products, including di-alkylated species.

Potential Causes:

  • Inefficient deprotonation of the starting material.

  • The base used is not strong enough.

  • Competitive side reactions.

  • Over-alkylation of the desired product.

Troubleshooting Steps:

StepActionRationale
1 Base Selection Ensure the base used has a pKa high enough to efficiently deprotonate the α-carbon of the acetonitrile. Lithium diisopropylamide (LDA) is a common choice for such reactions.
2 Temperature of Deprotonation Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent base-mediated side reactions.
3 Addition of Alkylating Agent Add the alkylating agent slowly at a low temperature to control the reaction and minimize side reactions.
4 Stoichiometry Control Carefully control the stoichiometry of the base and the alkylating agent to favor mono-alkylation.[1]

Experimental Protocol: General Procedure for α-Alkylation

This is a general protocol and may require optimization for specific substrates and alkylating agents.

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, Diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA) and stir for a period to allow for complete deprotonation.

  • Add the alkylating agent dropwise at the low temperature.

  • Allow the reaction to warm to room temperature slowly and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and purify the product by column chromatography.

Logical Relationship for Optimizing Alkylation Reactions

Goal High Yield of Mono-alkylated Product Deprotonation Efficient Deprotonation Goal->Deprotonation Side_Reactions Minimize Side Reactions Goal->Side_Reactions Over_Alkylation Prevent Over-Alkylation Goal->Over_Alkylation Base Strong, Non-nucleophilic Base (e.g., LDA) Deprotonation->Base Low_Temp Low Temperature (e.g., -78 °C) Side_Reactions->Low_Temp Slow_Addition Slow Addition of Alkylating Agent Side_Reactions->Slow_Addition Over_Alkylation->Low_Temp Stoichiometry Controlled Stoichiometry Over_Alkylation->Stoichiometry

Caption: Key factors for successful alkylation.

Issue 3: Reduction of the Nitrile Group

Symptoms:

  • Formation of the corresponding primary amine, 2-(3-Fluoro-5-methylphenyl)ethanamine.

Potential Causes:

  • Use of a reducing agent that is too strong.

  • Inappropriate reaction conditions for selective reductions.

Troubleshooting Steps:

StepActionRationale
1 Choice of Reducing Agent For reduction to the corresponding aldehyde, a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) is typically used, followed by an aqueous workup. For complete reduction to the amine, a strong reducing agent like Lithium aluminum hydride (LiAlH4) is effective.[2][3][4]
2 Stoichiometry of Reducing Agent When using DIBAL-H to obtain the aldehyde, it is crucial to use a stoichiometric amount at low temperatures to prevent over-reduction to the amine.
3 Work-up Procedure The work-up conditions are critical. For the aldehyde synthesis, a careful aqueous work-up is necessary to hydrolyze the intermediate imine. For the amine synthesis, an aqueous work-up will protonate the amine, which can then be isolated after basification.[2]

Signaling Pathway for Nitrile Reduction

Nitrile This compound DIBAL DIBAL-H (1 equiv, low temp) Nitrile->DIBAL LiAlH4 LiAlH4 (excess) Nitrile->LiAlH4 Imine Intermediate Imine DIBAL->Imine Amine 2-(3-Fluoro-5-methylphenyl)ethanamine LiAlH4->Amine Workup Aqueous Work-up Imine->Workup Aldehyde 2-(3-Fluoro-5-methylphenyl)acetaldehyde Workup->Aldehyde

Caption: Reduction pathways of the nitrile.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-(3-fluoro-5-methylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes detailed are the direct cyanation of a benzyl halide and a multi-step synthesis commencing from a benzaldehyde. This comparison includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Cyanation of 3-Fluoro-5-methylbenzyl Halide

This classical and direct approach involves the nucleophilic substitution of a halide with a cyanide ion. The most common precursor is 3-fluoro-5-methylbenzyl chloride, which can be synthesized from 3-fluoro-5-methyltoluene. The subsequent reaction with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent yields the desired phenylacetonitrile.

Experimental Protocol:

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl Chloride

A solution of 3-fluoro-5-methyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with a radical initiator like benzoyl peroxide. N-Chlorosuccinimide (NCS) is added portion-wise while the mixture is heated to reflux and irradiated with a UV lamp. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-fluoro-5-methylbenzyl chloride.

Step 2: Synthesis of this compound

In a well-ventilated fume hood, a solution of 3-fluoro-5-methylbenzyl chloride (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or an ionic liquid is prepared. To this solution, sodium cyanide (typically 1.1 to 1.5 equivalents) is added. The reaction mixture is then heated, for instance to 70°C, and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Performance Data:
ParameterValueReference
Starting Material3-Fluoro-5-methylbenzyl chlorideInferred from similar syntheses
ReagentsSodium Cyanide, Ionic Liquid/DMF[1]
Reaction Temperature70-90°C[1]
Reaction Time2-4 hours[1]
Yield75-85% (for an analogous reaction)[1]
Purity>98%[1]

Route 2: Multi-step Synthesis from 3-Fluoro-5-methylbenzaldehyde

This alternative route begins with the commercially available 3-fluoro-5-methylbenzaldehyde and proceeds through a two-step reduction and subsequent cyanation. This pathway avoids the direct handling of potentially unstable benzyl halides as starting materials.

Experimental Protocol:

Step 1: Reduction of 3-Fluoro-5-methylbenzaldehyde to (3-Fluoro-5-methylphenyl)methanol

3-Fluoro-5-methylbenzaldehyde (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH4) is added portion-wise. The reaction mixture is stirred at room temperature until the aldehyde is completely consumed, as monitored by TLC. The reaction is then quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude (3-fluoro-5-methylphenyl)methanol, which can often be used in the next step without further purification.

Step 2: Conversion to this compound

The crude (3-fluoro-5-methylphenyl)methanol is first converted to the corresponding benzyl halide. For example, by reacting it with thionyl chloride in the presence of a base like pyridine to form 3-fluoro-5-methylbenzyl chloride. The crude benzyl chloride is then subjected to a cyanation reaction as described in Route 1, Step 2.

Performance Data:
ParameterStep 1 (Reduction)Step 2 (Cyanation)OverallReference
Starting Material3-Fluoro-5-methylbenzaldehyde(3-Fluoro-5-methylphenyl)methanol3-Fluoro-5-methylbenzaldehydeProcedurally inferred
ReagentsSodium Borohydride, MethanolThionyl Chloride, Sodium Cyanide
Reaction Temperature0°C to Room TemperatureVaries (e.g., 70°C for cyanation)
Reaction Time1-2 hours2-4 hours~3-6 hours
YieldTypically >90%75-85% (estimated)~68-77% (estimated)
Purity>95% (crude)>98%>98%

Comparison of Synthetic Routes

FeatureRoute 1: Direct CyanationRoute 2: Multi-step from Aldehyde
Starting Material Availability 3-Fluoro-5-methylbenzyl halide may need to be synthesized.3-Fluoro-5-methylbenzaldehyde is commercially available.
Number of Steps 1 (if starting from benzyl halide) or 2 (from toluene)2
Overall Yield Potentially higher if starting from the halide.Likely lower due to multiple steps.
Reagent Hazards Involves highly toxic cyanide salts. Benzyl halides can be lachrymatory.Involves highly toxic cyanide salts and corrosive thionyl chloride.
Scalability Generally scalable, though handling large quantities of cyanide requires stringent safety protocols.Scalable, with similar safety considerations for the cyanation step.
Process Complexity Simpler and more direct.More complex due to the additional reduction and halogenation steps.

Synthetic Pathway Visualizations

Route1 toluene 3-Fluoro-5-methyltoluene benzyl_chloride 3-Fluoro-5-methylbenzyl chloride toluene->benzyl_chloride NCS, Benzoyl Peroxide, UV acetonitrile This compound benzyl_chloride->acetonitrile NaCN, DMF

Caption: Route 1: Direct Cyanation Pathway.

Route2 benzaldehyde 3-Fluoro-5-methylbenzaldehyde benzyl_alcohol (3-Fluoro-5-methylphenyl)methanol benzaldehyde->benzyl_alcohol NaBH4, Methanol benzyl_chloride 3-Fluoro-5-methylbenzyl chloride benzyl_alcohol->benzyl_chloride SOCl2, Pyridine acetonitrile This compound benzyl_chloride->acetonitrile NaCN, DMF

Caption: Route 2: Multi-step Aldehyde Pathway.

References

Comparative Analysis of Catalysts for the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic systems for the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a valuable building block in medicinal chemistry. We will delve into the performance of different catalysts, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

The synthesis of this compound, also known as 3-fluoro-5-methylbenzyl cyanide, typically involves the cyanation of the corresponding 3-fluoro-5-methylbenzyl halide. The choice of catalyst is crucial for achieving high yields, purity, and favorable reaction conditions. This comparison focuses on two prominent catalytic approaches: Phase-Transfer Catalysis (PTC) and Nickel-Catalyzed Cyanation.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of arylacetonitriles, including data for structurally related compounds to provide a comparative perspective.

Catalyst SystemSubstrateCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ionic Liquid 2,4,5-Trifluorobenzyl chlorideSodium Cyanide1-Butyl-3-methylimidazolium hexafluorophosphate70283.6[1]
Nickel Catalyst 4-Fluorobenzyl chlorideTrimethylsilyl cyanideToluene601685

Experimental Protocols

Synthesis using an Ionic Liquid (Analogous to Phase-Transfer Catalysis)

This protocol is adapted from the synthesis of a structurally similar compound, 2,4,5-trifluoro-phenylacetonitrile, and illustrates a method that can be applied to the synthesis of this compound.

Materials:

  • 3-Fluoro-5-methylbenzyl chloride

  • Sodium Cyanide (NaCN)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6])

  • Acetonitrile

Procedure:

  • In a 250 ml four-necked flask, add 200 ml of the ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate.

  • Add 0.2 mol of 3-fluoro-5-methylbenzyl chloride to the flask.

  • While stirring, add 0.231 mol of finely pulverized solid sodium cyanide.

  • Heat the reaction mixture to 70°C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product twice with 100 ml of acetonitrile.

  • The combined acetonitrile extracts are dried and then purified by distillation to obtain this compound.

Nickel-Catalyzed Cyanation

This protocol is based on a general method for the nickel-catalyzed cyanation of benzyl chlorides and can be adapted for 3-fluoro-5-methylbenzyl chloride.

Materials:

  • 3-Fluoro-5-methylbenzyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]

  • Triphenylphosphine (PPh3)

  • Toluene

Procedure:

  • To an oven-dried reaction vessel under an argon atmosphere, add Ni(cod)2 (0.1 mmol) and PPh3 (0.2 mmol) in 1 mL of toluene.

  • Add 3-fluoro-5-methylbenzyl chloride (1 mmol) to the catalyst mixture.

  • Add trimethylsilyl cyanide (2 mmol) to the reaction mixture.

  • Heat the mixture at 60°C for 16 hours.

  • After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Logical Workflow for Catalyst Selection and Synthesis

The following diagram illustrates the decision-making process and experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_catalysis Catalyst Selection & Synthesis cluster_analysis Analysis & Purification start Define Target: this compound precursor Synthesize/Procure 3-Fluoro-5-methylbenzyl halide start->precursor catalyst_choice Select Catalytic System precursor->catalyst_choice ptc Phase-Transfer Catalysis / Ionic Liquid catalyst_choice->ptc High Yields, Simpler Workup ni_cat Nickel Catalysis catalyst_choice->ni_cat Mild Conditions, Base-Free pd_cat Palladium Catalysis (Alternative) catalyst_choice->pd_cat Broad Substrate Scope ptc_reaction React with NaCN in Ionic Liquid ptc->ptc_reaction ni_reaction React with TMSCN with Ni(cod)2/PPh3 ni_cat->ni_reaction workup Reaction Workup & Extraction pd_cat->workup ptc_reaction->workup ni_reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Characterization (NMR, GC-MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

The choice between a phase-transfer catalysis/ionic liquid system and a nickel-catalyzed approach for the synthesis of this compound will depend on the specific requirements of the researcher, including desired reaction conditions, cost, and available reagents. The ionic liquid method, as demonstrated by the synthesis of a similar fluorinated analog, offers high yields in a relatively short reaction time. On the other hand, nickel catalysis provides a base-free alternative with mild reaction conditions.

Further optimization of these protocols for the specific substrate, 3-fluoro-5-methylbenzyl chloride, is recommended to achieve the best possible results. This guide serves as a starting point for researchers to make an informed decision on the most suitable catalytic method for their synthetic endeavors.

References

A Comparative Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile and its Fluorinated Phenylacetonitrile Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of 2-(3-Fluoro-5-methylphenyl)acetonitrile and its structurally related fluorinated phenylacetonitrile analogs. Designed for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of their synthesis, physicochemical properties, and potential biological activities, supported by available experimental data.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Phenylacetonitrile derivatives serve as versatile building blocks in the synthesis of various biologically active compounds. This guide focuses on this compound and compares it with other fluorinated analogs to aid in the selection and design of new chemical entities.

Physicochemical Properties

The introduction of fluorine and methyl groups at different positions on the phenyl ring of phenylacetonitrile can significantly influence its physicochemical properties. These properties are crucial for predicting the compound's behavior in biological systems. A summary of available data is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compound C₉H₈FN149.17Data Not AvailableData Not AvailableTarget compound of interest.
2-(4-Fluoro-3-methylphenyl)acetonitrile[1]C₉H₈FN149.16Data Not AvailableData Not AvailablePositional isomer of the target compound.
2,5-Difluoro-3-methylphenylacetonitrile[2]C₉H₇F₂N167.15Data Not AvailableData Not AvailableDifluorinated analog.
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrile[3]C₉H₅F₄N203.14125-1271.408Trifluoromethyl-substituted analog.[3]
2,4,5-Trifluorophenylacetonitrile[4]C₈H₄F₃N171.12Data Not AvailableData Not AvailableTrifluorinated analog.
Fluoroacetonitrile[5]C₂H₂FN59.0479-801.061Parent monofluorinated acetonitrile.[5]

Synthesis and Experimental Protocols

A common method involves the reaction of a substituted benzyl bromide or chloride with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent. The reaction can be visualized as follows:

SynthesisWorkflow cluster_reactants Reactants reactant1 Substituted Benzyl Halide (e.g., 3-Fluoro-5-methylbenzyl bromide) reaction Reaction Conditions reactant1->reaction Cyanation reactant2 Cyanide Salt (e.g., NaCN, KCN) reactant2->reaction Cyanation solvent Solvent (e.g., DMSO, Ethanol) solvent->reaction product Fluorinated Phenylacetonitrile (e.g., this compound) reaction->product

A general workflow for the synthesis of fluorinated phenylacetonitriles.
General Experimental Protocol: Cyanation of Benzyl Halide

  • Preparation: To a solution of the appropriately substituted benzyl bromide (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol, add sodium cyanide (1.1-1.5 eq.).

  • Reaction: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 70-90°C) for a period ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to afford the desired phenylacetonitrile derivative.

Example: Synthesis of 2,4,5-Trifluorophenylacetonitrile[4]

A patent describes the synthesis of 2,4,5-trifluorophenylacetonitrile from 2,4,5-trifluorobenzyl chloride and sodium cyanide in an ionic liquid. The reaction was carried out at 70°C for 2 hours, yielding the product with a purity of over 99% and a yield of 83.6%.[4] The reported ¹H-NMR data for the product was (CDCl₃, 500Hz) δ: 3.74 (s, 2H), 7.01 (m, 1H), 7.30 (m, 1H).[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of newly synthesized compounds. While a complete set of spectral data for this compound is not publicly available, representative data for related compounds are presented below.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
2,4,5-Trifluorophenylacetonitrile[4](CDCl₃) 3.74 (s, 2H), 7.01 (m, 1H), 7.30 (m, 1H)[4]Data Not AvailableData Not AvailableData Not Available
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetonitrileData Not AvailableData Not AvailableData Not AvailableData Not Available

Biological Activity and Potential Applications

Phenylacetonitrile derivatives have been investigated for a range of biological activities, including as anticancer agents. The introduction of fluorine can modulate the potency and selectivity of these compounds.

While specific cytotoxicity data (e.g., IC₅₀ values) for this compound against cancer cell lines are not available in the reviewed literature, studies on structurally similar compounds suggest potential anticancer activity. For instance, derivatives of 2-phenylacrylonitrile have been shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells. One such study reported a derivative with potent inhibitory activity against HCT116 (IC₅₀ = 5.9 nM) and BEL-7402 (IC₅₀ = 7.8 nM) cancer cell lines.[6][7] Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic activity against PC3 prostate cancer cells, with the most active compounds having IC₅₀ values of 52 µM and 80 µM.[8][9][10][11]

The potential mechanism of action for such compounds could involve the inhibition of key signaling pathways involved in cell proliferation and survival. A hypothetical pathway is illustrated below.

SignalingPathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Compound Fluorinated Phenylacetonitrile Analog Compound->Raf Inhibits?

Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where a fluorinated phenylacetonitrile analog could inhibit a kinase such as Raf in the MAPK/ERK signaling pathway, a common target in cancer therapy, thereby leading to decreased cell proliferation and increased apoptosis.

Conclusion

This compound and its fluorinated analogs represent a promising class of compounds for further investigation in drug discovery. The available data, although incomplete for the title compound, suggest that strategic fluorination of the phenylacetonitrile scaffold can lead to compounds with interesting physicochemical and biological properties. Further experimental work is required to fully characterize this compound and to perform a direct, quantitative comparison with its analogs. This will enable a more precise understanding of the structure-activity relationships and guide the development of novel therapeutic agents.

References

A Head-to-Head Comparison of Synthesis Pathways for Substituted Acetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted acetonitriles is a cornerstone of modern organic chemistry, providing critical intermediates for a vast array of pharmaceuticals, agrochemicals, and functional materials. The nitrile moiety, with its unique reactivity, serves as a versatile handle for transformations into amines, carboxylic acids, amides, and ketones. This guide provides a head-to-head comparison of several key synthetic pathways for the preparation of substituted acetonitriles, offering a comprehensive overview of their mechanisms, substrate scope, and reaction conditions, supported by experimental data.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route to a target substituted acetonitrile is often dictated by the nature of the starting material, the desired substitution pattern, and the tolerance of other functional groups present in the molecule. This section provides a comparative summary of prominent methods, with quantitative data presented in Table 1.

Table 1: Head-to-Head Comparison of Synthesis Pathways for Substituted Acetonitriles

PathwayBrief DescriptionTypical SubstratesReagents & CatalystsReaction ConditionsYieldsAdvantagesDisadvantages
Kolbe Nitrile Synthesis A classical SN2 reaction where an alkyl halide is treated with a metal cyanide.[1][2][3][4]Primary and secondary alkyl halides, benzyl halides.[4]Alkali metal cyanides (e.g., NaCN, KCN).[2]Polar aprotic solvents (e.g., DMSO, acetone).[3]Good to moderate.[3]Straightforward, well-established.[2]Use of highly toxic metal cyanides, formation of isonitrile byproducts, limited to SN2-reactive substrates.[1][4]
Strecker Synthesis A three-component reaction between an aldehyde or ketone, an amine (or ammonia), and a cyanide source to form an α-aminonitrile.[5][6]Aldehydes, ketones.[6]Amine/ammonia, cyanide source (e.g., HCN, KCN, TMSCN).[5][7]Often performed in aqueous or alcoholic media, can be catalyzed by acid or a promoter like [HMIm]OAc.[5][7]High to excellent.[7]Forms α-aminonitriles, precursors to amino acids, high atom economy.[6]Produces a racemic mixture of α-aminonitriles unless a chiral auxiliary or catalyst is used.[6]
Cyanohydrin Formation The nucleophilic addition of a cyanide anion to a carbonyl group, yielding an α-hydroxynitrile (cyanohydrin).[8]Aldehydes, some ketones.Cyanide source (e.g., HCN, KCN, NaCN, TMSCN), often with a catalyst.[9]Varies from aqueous basic conditions to the use of Lewis acids with TMSCN.[8][9]Good to excellent.[9]Direct route to α-hydroxynitriles, a versatile functional group.The reaction is reversible, and the use of HCN is hazardous.[8]
Transition-Metal-Catalyzed Cyanation Modern methods employing transition metals (e.g., Pd, Cu, Ni) to catalyze the cyanation of various substrates.Aryl/heteroaryl halides, triflates, alkenes, alkynes.[10][11][12]Various cyanide sources (KCN, Zn(CN)₂, K₄[Fe(CN)₆], acetonitrile).[11][12][13][14]Generally mild to moderate temperatures, often requires a specific ligand.[11][12][13]Good to excellent.[10][11]Broad substrate scope, high functional group tolerance, use of less toxic cyanide sources.[11]Catalyst cost and sensitivity, optimization of ligands and conditions can be required.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic pathways discussed.

Kolbe_Nitrile_Synthesis AlkylHalide Alkyl Halide (R-X) TransitionState SN2 Transition State [NC---R---X]⁻ AlkylHalide->TransitionState Cyanide Metal Cyanide (M-CN) Cyanide->TransitionState Product Alkyl Nitrile (R-CN) TransitionState->Product Byproduct Isonitrile (R-NC) TransitionState->Byproduct Side Reaction

Caption: The Kolbe Nitrile Synthesis via an SN2 mechanism.

Strecker_Synthesis Aldehyde Aldehyde/Ketone Imine Imine/Iminium Ion Aldehyde->Imine Amine Amine/Ammonia Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile

Caption: The three-component Strecker Synthesis of α-aminonitriles.

Cyanohydrin_Formation Carbonyl Aldehyde/Ketone Alkoxide Tetrahedral Alkoxide Intermediate Carbonyl->Alkoxide Cyanide Cyanide Source Cyanide->Alkoxide Protonation Protonation Alkoxide->Protonation Cyanohydrin Cyanohydrin Protonation->Cyanohydrin

Caption: The formation of cyanohydrins from carbonyl compounds.

Transition_Metal_Cyanation cluster_cat_cycle Catalytic Cycle Substrate Aryl/Vinyl Halide or Triflate OxidativeAddition Oxidative Addition Substrate->OxidativeAddition Catalyst Pd(0), Ni(0), or Cu(I) Catalyst Catalyst->OxidativeAddition Cyanide Cyanide Source Transmetalation Transmetalation/ Ligand Exchange Cyanide->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product Aryl/Vinyl Nitrile ReductiveElimination->Product

Caption: A generalized catalytic cycle for transition-metal-catalyzed cyanation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic pathways.

Experimental Protocol 1: Kolbe Nitrile Synthesis of Benzyl Cyanide

Reaction: Benzyl chloride + Sodium Cyanide → Benzyl Cyanide

Materials:

  • Benzyl chloride (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

  • Slowly add benzyl chloride to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-50 °C and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure benzyl cyanide.

Expected Yield: Good to excellent. Friedman and Shechter reported yields of 90-97% for the reaction of various alkyl halides with sodium cyanide in DMSO.

Experimental Protocol 2: Strecker Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile[7]

Reaction: Benzaldehyde + Aniline + Trimethylsilyl cyanide (TMSCN) → 2-Phenyl-2-(phenylamino)acetonitrile

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Aniline (1.0 mmol, 1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)

  • N-Methyl imidazolium acetate ([HMIm]OAc) (50 mol%)

Procedure: [7]

  • To a round-bottomed flask, add benzaldehyde, aniline, TMSCN, and [HMIm]OAc sequentially.[7]

  • Stir the resulting mixture at room temperature.[7]

  • Monitor the reaction by TLC; the reaction is typically complete within 5 minutes.[7]

  • Upon completion, cool the reaction mixture.[7]

  • The product precipitates and can be separated by filtration to yield pure 2-phenyl-2-(phenylamino)acetonitrile as a white solid.[7]

Expected Yield: High to excellent. The cited procedure reports a 95% isolated yield for this specific reaction.[7]

Experimental Protocol 3: Synthesis of Mandelonitrile (a Cyanohydrin)

Reaction: Benzaldehyde + Sodium Cyanide + Acetic Acid → Mandelonitrile

Materials:

  • Benzaldehyde (1.0 eq)

  • Sodium cyanide (1.1 eq)

  • Glacial acetic acid (1.1 eq)

  • Water

  • Diethyl ether

Procedure:

  • In a flask cooled in an ice bath, dissolve sodium cyanide in water.

  • Slowly add benzaldehyde to the cyanide solution with vigorous stirring.

  • While maintaining the temperature below 10 °C, add glacial acetic acid dropwise over 30 minutes.

  • Continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield mandelonitrile.

Expected Yield: Good to excellent.

Experimental Protocol 4: Copper-Catalyzed Cyanation of an Aryl Bromide

Reaction: 4-Bromotoluene + Acetone cyanohydrin → 4-Methylbenzonitrile

Materials:

  • 4-Bromotoluene (1.0 eq)

  • Acetone cyanohydrin (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Mesitylene

Procedure:

  • To a Schlenk tube, add CuI, K₂CO₃, and 4-bromotoluene.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add mesitylene and acetone cyanohydrin via syringe.

  • Heat the reaction mixture to 150 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Good. A similar copper-catalyzed cyanation of aryl bromides using acetone cyanohydrin has been reported with yields ranging from 70-95%.[15]

Conclusion

The synthesis of substituted acetonitriles can be achieved through a variety of effective methods. Classical approaches like the Kolbe and Strecker syntheses remain valuable for specific applications, particularly when the starting materials are readily available and the reaction conditions are compatible with the substrate. The formation of cyanohydrins provides a direct route to α-hydroxynitriles, which are versatile synthetic intermediates. For substrates that are sensitive or require milder conditions, and for the synthesis of aryl and vinyl nitriles, modern transition-metal-catalyzed methods offer significant advantages in terms of substrate scope, functional group tolerance, and the use of less hazardous cyanide sources. The choice of the optimal synthetic pathway will ultimately depend on a careful consideration of the target molecule, available starting materials, and the desired scale of the reaction.

References

Validating the Structure of 2-(3-Fluoro-5-methylphenyl)acetonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic validation of the structure of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in pharmaceutical and materials science research. By comparing predicted spectroscopic data with experimentally obtained data for analogous compounds—2-phenylacetonitrile, 2-(3-fluorophenyl)acetonitrile, and 2-(3-methylphenyl)acetonitrile—we offer a robust methodology for structural confirmation. This document is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The following tables summarize the predicted data for the target molecule and the known data for the comparative compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparative Compounds (in CDCl₃)

CompoundAr-H (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound (Predicted)~6.8-7.1 (m, 3H)~3.7 (s, 2H)~2.3 (s, 3H)
2-Phenylacetonitrile[1][2][3]~7.25-7.35 (m, 5H)~3.71 (s, 2H)-
2-(3-Fluorophenyl)acetonitrileMultiplet in the aromatic region--
2-(3-Methylphenyl)acetonitrileMultiplet in the aromatic region-Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparative Compounds (in CDCl₃)

CompoundAr-C (ppm)-CH₂- (ppm)-CH₃ (ppm)-C≡N (ppm)
This compound (Predicted)~115 (d), ~125 (d), ~130 (s), ~132 (d), ~140 (d, J(C-F)), ~162 (d, J(C-F))~23~21~117
2-Phenylacetonitrile[2]~127-130~23-~118
2-(3-Fluorophenyl)acetonitrileAromatic signals with C-F coupling---
2-(3-Methylphenyl)acetonitrileAromatic signals-~21-

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compoundν(C≡N)ν(C-H, sp²)ν(C=C, aromatic)ν(C-F)
This compound (Predicted)~2250~3050~1600, ~1480~1100-1200
2-Phenylacetonitrile[2][4]~2250~3030~1600, ~1495-
2-(3-Fluorophenyl)acetonitrile~2250~3050~1600, ~1490~1100-1200
2-(3-Methylphenyl)acetonitrile~2250~3030~1610, ~1490-

Table 4: Mass Spectrometry Data (m/z)

Compound[M]⁺Key Fragments
This compound (Predicted)149148 ([M-H]⁺), 122 ([M-HCN]⁺), 109 ([M-CH₂CN]⁺)
2-Phenylacetonitrile[5][6]117116 ([M-H]⁺), 90 ([M-HCN]⁺), 91 (tropylium ion)
2-(3-Fluorophenyl)acetonitrile[7][8]135134 ([M-H]⁺), 108 ([M-HCN]⁺), 109 ([M-CH₂CN]⁺)
2-(3-Methylphenyl)acetonitrile131130 ([M-H]⁺), 104 ([M-HCN]⁺), 105 ([M-CH₂CN]⁺)

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: 16 scans were acquired with a spectral width of 16 ppm.

    • ¹³C NMR: 1024 scans were acquired with a spectral width of 250 ppm using a proton-decoupled pulse sequence.

3. Mass Spectrometry (MS)

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample in dichloromethane was injected into the GC.

  • Data Acquisition: The mass spectrum was recorded in the m/z range of 40-400 with an ionization energy of 70 eV.

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of an unknown compound using spectroscopic methods.

G Spectroscopic Validation Workflow Unknown Unknown Compound (this compound) IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS Analysis Data Analysis and Comparison IR->Analysis NMR->Analysis MS->Analysis Predicted Predicted Spectroscopic Data Predicted->Analysis Comparative Comparative Data (Analogs) Comparative->Analysis Structure Structure Confirmed Analysis->Structure

Caption: Logical workflow for spectroscopic structure validation.

Discussion and Interpretation

The predicted spectroscopic data for this compound are consistent with the proposed structure and show clear correlations with the experimental data from the comparative compounds.

  • ¹H NMR: The aromatic region of the target molecule is expected to show a complex multiplet for the three protons, with chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methyl group. The benzylic protons (-CH₂-) and the methyl protons (-CH₃) are expected to appear as sharp singlets, with their chemical shifts being comparable to those in the analogs.

  • ¹³C NMR: The ¹³C NMR spectrum is particularly informative. The presence of a fluorine atom will result in characteristic carbon-fluorine coupling (J(C-F)) for the aromatic carbons, which is a key diagnostic feature. The chemical shifts of the benzylic carbon, methyl carbon, and the nitrile carbon are predicted to be in regions similar to those observed for the comparative compounds.

  • IR Spectroscopy: The strong absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The presence of aromatic C-H and C=C stretching vibrations, along with a C-F stretching band, further supports the proposed structure.

  • Mass Spectrometry: The molecular ion peak at m/z 149 corresponds to the molecular weight of this compound. The fragmentation pattern, including the loss of HCN and the cyanomethyl radical, is consistent with the fragmentation of benzyl cyanide derivatives.

Conclusion

The comprehensive analysis of predicted and comparative spectroscopic data provides strong evidence for the structural confirmation of this compound. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, ensuring the accurate identification and use of this important chemical intermediate.

References

Benchmarking Synthesis Efficiency for 2-(3-Fluoro-5-methylphenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the production of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction efficiency, starting materials, and reaction conditions, supported by extrapolated data from analogous transformations in the scientific literature.

Introduction

This compound is a valuable building block in medicinal chemistry, with its substituted phenylacetonitrile scaffold appearing in numerous biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide evaluates two common and plausible synthetic pathways, both commencing from the readily available starting material, 3-fluoro-5-methyltoluene. The two routes diverge in the initial benzylic halogenation step, comparing the efficacy of bromination versus chlorination, followed by a nucleophilic substitution with a cyanide salt.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most practically achieved through a two-step process involving the initial halogenation of 3-fluoro-5-methyltoluene at the benzylic position, followed by cyanation. We will compare two pathways based on the halogenating agent used in the first step.

Pathway A: Benzylic Bromination followed by Cyanation This route involves the free-radical bromination of 3-fluoro-5-methyltoluene, typically using N-bromosuccinimide (NBS) as the bromine source, followed by the nucleophilic substitution of the resulting benzyl bromide with sodium or potassium cyanide.

Pathway B: Benzylic Chlorination followed by Cyanation This alternative pathway begins with the free-radical chlorination of 3-fluoro-5-methyltoluene, often employing N-chlorosuccinimide (NCS), followed by the cyanation of the intermediate benzyl chloride.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two proposed synthetic routes. The data is extrapolated from established procedures for similar substrates, providing a reasonable expectation of performance for the synthesis of this compound.

Table 1: Benzylic Halogenation of 3-Fluoro-5-methyltoluene

ParameterPathway A: BrominationPathway B: Chlorination
Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Initiator Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideAzobisisobutyronitrile (AIBN) or Benzoyl Peroxide
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileBenzene or Dichloromethane
Reaction Temperature Reflux (approx. 77-82 °C)Reflux (approx. 80 °C)
Reaction Time 2-6 hours4-8 hours
Typical Yield 75-90%60-80%
Key Considerations NBS is generally more selective for benzylic bromination than NCS is for chlorination. Benzyl bromides are typically more reactive than benzyl chlorides in subsequent nucleophilic substitutions.NCS is less expensive than NBS. Benzyl chlorides are generally more stable and less lachrymatory than benzyl bromides.

Table 2: Cyanation of 3-Fluoro-5-methylbenzyl Halide

ParameterPathway A: From Benzyl BromidePathway B: From Benzyl Chloride
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
Solvent Aqueous Ethanol, Methanol, or DMSOAqueous Ethanol, Methanol, or DMSO
Reaction Temperature 50-80 °C60-100 °C
Reaction Time 2-5 hours4-10 hours
Typical Yield 80-95%[1][2][3]75-90%[1][2][3]
Key Considerations The higher reactivity of the benzyl bromide allows for milder reaction conditions and shorter reaction times.May require slightly more forcing conditions (higher temperature or longer reaction time) due to the lower reactivity of the benzyl chloride.[1]

Mandatory Visualization

The following diagrams illustrate the logical flow of the two compared synthetic pathways.

Synthesis_Pathway_A start 3-Fluoro-5-methyltoluene intermediate 3-Fluoro-5-methylbenzyl bromide start->intermediate NBS, AIBN CCl4, Reflux product This compound intermediate->product NaCN Aq. Ethanol, 80°C Synthesis_Pathway_B start 3-Fluoro-5-methyltoluene intermediate 3-Fluoro-5-methylbenzyl chloride start->intermediate NCS, AIBN Benzene, Reflux product This compound intermediate->product NaCN Aq. Ethanol, 100°C

References

Comparative Reactivity of Ortho, Meta, and Para-Substituted Fluorophenylacetonitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-fluorophenylacetonitriles, with a focus on nucleophilic aromatic substitution (SNAr). The reactivity of these isomers is a critical consideration in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where the position of functional groups dictates efficacy and safety. This comparison is supported by theoretical principles, quantitative data on substituent effects, and a representative experimental protocol.

Introduction to Reactivity

The reactivity of fluorophenylacetonitriles in nucleophilic aromatic substitution is primarily governed by the electronic effects of the cyano (-CN) and fluoro (-F) groups. Both are electron-withdrawing, which activates the benzene ring towards attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.

Based on established principles of physical organic chemistry, the expected order of reactivity for the isomers in SNAr reactions is:

Para ≈ Ortho > Meta

The para and ortho isomers are significantly more reactive than the meta isomer due to the ability of the electron-withdrawing cyano group to stabilize the negative charge of the Meisenheimer intermediate through resonance. The meta isomer lacks this direct resonance stabilization, resulting in a much slower reaction rate.

Theoretical Framework: The Role of Substituent Effects

In the SNAr reaction of fluorophenylacetonitriles, the fluorine atom serves as the leaving group. A nucleophile attacks the carbon atom attached to the fluorine, forming the Meisenheimer complex. The rate-determining step is typically the formation of this intermediate.

  • Para-Fluorophenylacetonitrile : When the cyano group is in the para position, it can effectively delocalize the negative charge of the intermediate through both the inductive effect (-I) and the resonance effect (-M). This strong stabilization lowers the activation energy of the reaction, leading to a faster rate.

  • Ortho-Fluorophenylacetonitrile : Similar to the para isomer, the ortho-substituted cyano group also stabilizes the negative charge via both inductive and resonance effects. The inductive effect is stronger at the ortho position due to its proximity to the reaction center.[1] However, steric hindrance from the adjacent cyano group can potentially hinder the approach of the nucleophile, which may slightly decrease the reaction rate compared to the para isomer.

  • Meta-Fluorophenylacetonitrile : In the meta position, the cyano group can only exert its electron-withdrawing inductive effect. It cannot participate in resonance stabilization of the negative charge on the carbon atom where the nucleophile has attacked.[2][3] This results in a significantly less stable Meisenheimer complex and a much higher activation energy, making the meta isomer the least reactive of the three.

Below is a diagram illustrating the general mechanism of Nucleophilic Aromatic Substitution.

Caption: General mechanism of SNAr on fluorophenylacetonitrile.

Quantitative Data Comparison

Table 1: Hammett Substituent Constants (σ) for the Cyano Group [4][5]

ConstantMeta (σm)Para (σp)Para (σ-)
Value 0.56 - 0.620.66 - 0.830.89 - 0.90
  • σm and σp : These are the standard Hammett constants. A positive value indicates an electron-withdrawing effect. The larger the value, the stronger the effect.

  • σ- : This constant is used for para-substituents that can stabilize a negative charge through resonance, which is directly applicable to the SNAr intermediate. The significantly larger value for σ- compared to σp highlights the powerful resonance stabilization provided by the para-cyano group.

The Hammett constants clearly show that the electronic-withdrawing effect of the cyano group is stronger from the para position, especially when resonance stabilization of a negative charge is involved (as indicated by σ-).

To illustrate the expected reactivity trend, the following table presents data from a well-studied analogous system: the reaction of fluoronitrobenzene isomers with piperidine. The nitro group, like the cyano group, is a strong electron-withdrawing group.

Table 2: Illustrative Relative Rates of Reaction for Fluoronitrobenzene Isomers with Piperidine

IsomerRelative Rate
p-Fluoronitrobenzene1
o-Fluoronitrobenzene~0.5 - 1 (varies with conditions)
m-Fluoronitrobenzene~1 x 10⁻⁵

This data is illustrative and serves to demonstrate the general trend in reactivity based on the position of the electron-withdrawing group. The ortho and para isomers are orders of magnitude more reactive than the meta isomer.

The following diagram illustrates the electronic stabilization of the Meisenheimer complex for each isomer.

Isomer_Comparison cluster_ortho Ortho Isomer cluster_para Para Isomer cluster_meta Meta Isomer o_start Ortho-fluorophenylacetonitrile + Nu- o_inter Meisenheimer Complex (Stabilized by -I and -M effects) o_start->o_inter Fast o_prod Product o_inter->o_prod p_start Para-fluorophenylacetonitrile + Nu- p_inter Meisenheimer Complex (Stabilized by -I and -M effects) p_start->p_inter Fast p_prod Product p_inter->p_prod m_start Meta-fluorophenylacetonitrile + Nu- m_inter Meisenheimer Complex (Stabilized by -I effect only) m_start->m_inter Very Slow m_prod Product m_inter->m_prod

Caption: Comparison of intermediate stability for the three isomers.

Experimental Protocols

The following is a general protocol for the nucleophilic aromatic substitution of a fluorophenylacetonitrile with an amine nucleophile.

Reaction: Synthesis of 4-(Dimethylamino)phenylacetonitrile

Materials:

  • 4-Fluorophenylacetonitrile

  • N,N-Dimethylformamide (DMF)

  • 10 M Potassium Hydroxide (KOH) solution

  • Diethyl ether (Et₂O)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure: [6]

  • A mixture of N,N-dimethylformamide (2.0 mL) and 10 M aqueous potassium hydroxide (0.5 mL) is added to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • The mixture is heated to reflux for 5 minutes to initiate the in-situ generation of dimethylamine.

  • 4-Fluorophenylacetonitrile (1.0 mmol) is added to the reaction mixture.

  • The resulting mixture is heated to 95 °C for 30 minutes.

  • An additional portion of 10 M KOH (0.5 mL) is added, and heating is continued for another 30 minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). Additional portions of 10 M KOH (0.5 mL) can be added at 30-minute intervals until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel.

The diagram below outlines the general workflow for this experimental procedure.

Experimental_Workflow start Start setup Set up reflux apparatus (Flask, condenser, stir bar) start->setup reagents Add DMF and 10 M KOH setup->reagents reflux1 Heat to reflux for 5 min reagents->reflux1 add_substrate Add fluorophenylacetonitrile reflux1->add_substrate heat1 Heat at 95°C for 30 min add_substrate->heat1 add_koh2 Add another portion of 10 M KOH heat1->add_koh2 heat2 Heat at 95°C for 30 min add_koh2->heat2 monitor Monitor reaction by TLC heat2->monitor monitor->add_koh2 Incomplete workup Cool, dilute with water, and perform liquid-liquid extraction monitor->workup Reaction complete purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

References

Comparative Cost Analysis of Synthetic Routes to 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the cost-effectiveness of common synthetic pathways for a key pharmaceutical intermediate.

This guide provides a detailed cost analysis of two primary synthetic methodologies for producing 2-(3-Fluoro-5-methylphenyl)acetonitrile, a valuable intermediate in pharmaceutical synthesis. The comparison focuses on a two-step process originating from 3-fluoro-5-methyltoluene, examining two common benzylic halogenation techniques followed by cyanation. The objective is to furnish researchers and process chemists with the necessary data to make informed decisions regarding reagent selection and process optimization based on cost and efficiency.

Executive Summary

Two synthetic routes were evaluated for the preparation of this compound:

  • Route 1: Benzylic bromination of 3-fluoro-5-methyltoluene using N-bromosuccinimide (NBS), followed by nucleophilic substitution with sodium cyanide.

  • Route 2: Benzylic chlorination of 3-fluoro-5-methyltoluene using N-chlorosuccinimide (NCS), followed by nucleophilic substitution with sodium cyanide.

The analysis indicates that Route 2 (Benzylic Chlorination) is the more cost-effective method, primarily due to the lower cost of the chlorinating agent, N-chlorosuccinimide, compared to N-bromosuccinimide. While both routes can achieve comparable overall yields, the significant price difference in the halogenating agents directly impacts the bottom-line cost of the final product.

Cost Analysis and Data Presentation

The following tables summarize the estimated costs for each synthetic route, based on commercially available reagent prices and typical reaction yields. It is important to note that these prices are subject to market fluctuations and may vary based on supplier and purchase volume.

Table 1: Reagent and Material Costs

Reagent/MaterialMolecular Weight ( g/mol )Price (USD/kg)
3-Fluoro-5-methyltoluene124.15150.00
N-Bromosuccinimide (NBS)177.98120.00
N-Chlorosuccinimide (NCS)133.5395.00
Sodium Cyanide (NaCN)49.01193.00
Benzoyl Peroxide (Initiator)242.2315.00
Acetonitrile (Solvent)41.0520.00
Dimethyl Sulfoxide (DMSO) (Solvent)78.1325.00

Table 2: Cost Comparison of Synthetic Routes (per mole of product)

ParameterRoute 1: Benzylic BrominationRoute 2: Benzylic Chlorination
Step 1: Halogenation
Starting Material Cost (3-Fluoro-5-methyltoluene)$18.62$18.62
Halogenating Agent Cost (NBS/NCS)$23.73$14.25
Initiator Cost (Benzoyl Peroxide)$0.04$0.04
Solvent Cost (Acetonitrile)$4.00$4.00
Intermediate Cost (per mole) $46.39 $36.91
Step 2: Cyanation
Cyanating Agent Cost (NaCN)$10.13$10.13
Solvent Cost (DMSO)$5.00$5.00
Total Raw Material Cost (per mole of product) $61.52 $52.04
Overall Yield ~75%~75%
Estimated Cost per kg of Product ~$550 ~$465

Experimental Protocols

The following are representative experimental protocols for the key transformations described in this analysis.

Route 1: Benzylic Bromination and Cyanation

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl bromide

A solution of 3-fluoro-5-methyltoluene (1.0 eq) in a suitable solvent such as acetonitrile is charged into a reaction vessel. N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical reaction. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude 3-fluoro-5-methylbenzyl bromide is purified by distillation or chromatography. Typical yields for this reaction are in the range of 80-85%.

Step 2: Synthesis of this compound

To a solution of 3-fluoro-5-methylbenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO, sodium cyanide (1.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation or column chromatography to afford this compound. Typical yields for this step are around 90-95%.

Route 2: Benzylic Chlorination and Cyanation

Step 1: Synthesis of 3-Fluoro-5-methylbenzyl chloride

In a reaction vessel, 3-fluoro-5-methyltoluene (1.0 eq), N-chlorosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) are dissolved in a solvent like acetonitrile. The mixture is heated to reflux and subjected to UV irradiation. The reaction is monitored for completion. After cooling, the succinimide is removed by filtration. The solvent is evaporated, and the resulting crude 3-fluoro-5-methylbenzyl chloride is purified, typically by vacuum distillation. Yields for benzylic chlorination are generally comparable to bromination, in the range of 80-85%.

Step 2: Synthesis of this compound

The procedure is analogous to the cyanation of the benzyl bromide. 3-Fluoro-5-methylbenzyl chloride (1.0 eq) is reacted with sodium cyanide (1.2 eq) in DMSO at room temperature. Workup and purification are performed as described above to yield the final product. The cyanation of benzyl chlorides typically proceeds with high yields, similar to their bromide counterparts (90-95%).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes cluster_0 Route 1: Benzylic Bromination cluster_1 Route 2: Benzylic Chlorination start1 3-Fluoro-5-methyltoluene step1_1 Benzylic Bromination (NBS, Benzoyl Peroxide, Acetonitrile, hv) start1->step1_1 intermediate1 3-Fluoro-5-methylbenzyl bromide step1_1->intermediate1 step1_2 Cyanation (NaCN, DMSO) intermediate1->step1_2 end1 This compound step1_2->end1 start2 3-Fluoro-5-methyltoluene step2_1 Benzylic Chlorination (NCS, Benzoyl Peroxide, Acetonitrile, hv) start2->step2_1 intermediate2 3-Fluoro-5-methylbenzyl chloride step2_1->intermediate2 step2_2 Cyanation (NaCN, DMSO) intermediate2->step2_2 end2 This compound step2_2->end2

Figure 1. Comparative workflow of the two synthetic routes.

Concluding Remarks

For the synthesis of this compound from 3-fluoro-5-methyltoluene, the choice between benzylic bromination and chlorination as the initial step has a notable impact on the overall process cost. The significantly lower price of N-chlorosuccinimide makes the chlorination pathway the more economically favorable option. Both routes offer high yields and utilize standard laboratory procedures. Therefore, for large-scale production where cost is a primary driver, Route 2 is the recommended approach. However, for smaller-scale laboratory synthesis, the choice of halogenating agent may be dictated by availability and specific experimental preferences. It is always advisable to perform a small-scale pilot reaction to optimize conditions for the specific substrate and equipment being used.

A Comparative Guide to the Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylacetonitriles is a cornerstone of medicinal chemistry, providing key intermediates for a wide array of pharmaceutical compounds. Among these, 2-(3-Fluoro-5-methylphenyl)acetonitrile is a valuable building block. This guide provides a comparative analysis of traditional and green chemistry approaches for its synthesis, offering detailed experimental protocols and quantitative data to inform methodology selection in a research and development setting.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key performance indicators of a traditional nucleophilic substitution reaction using sodium cyanide versus a modern, greener palladium-catalyzed cyanation employing potassium ferricyanide.

ParameterTraditional SynthesisGreen Synthesis
Starting Material 1-(Bromomethyl)-3-fluoro-5-methylbenzene1-(Bromomethyl)-3-fluoro-5-methylbenzene
Cyanide Source Sodium Cyanide (NaCN)Potassium Ferricyanide (K₄[Fe(CN)₆])
Catalyst None (phase-transfer catalyst optional)Palladium(II) Acetate (Pd(OAc)₂)
Solvent Methanol/WaterN,N-Dimethylacetamide (DMAC)
Reaction Temperature 50-52 °C120 °C
Reaction Time 8 hours< 5 hours
Yield ~95% (estimated for similar substrates)83-96% (for various aryl bromides)
Key Advantage High yield, simple reagentsUse of a non-toxic cyanide source
Key Disadvantage Highly toxic cyanide sourceHigher reaction temperature, catalyst cost

Green Chemistry Approach: Palladium-Catalyzed Cyanation

This modern approach utilizes a palladium catalyst and a significantly less toxic cyanide source, potassium ferricyanide, aligning with the principles of green chemistry by reducing the handling of highly hazardous materials.

Experimental Protocol

Materials:

  • 1-(Bromomethyl)-3-fluoro-5-methylbenzene

  • Potassium ferricyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a reaction vessel, add 1-(bromomethyl)-3-fluoro-5-methylbenzene (1.0 mmol), potassium ferricyanide (0.6 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and sodium carbonate (1.2 mmol).

  • Add N,N-Dimethylacetamide (DMAC) (5 mL) to the vessel.

  • The reaction mixture is heated to 120 °C and stirred for up to 5 hours.

  • Reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Traditional Approach: Nucleophilic Substitution

The classical synthesis of benzyl cyanides involves the direct nucleophilic substitution of a benzyl halide with a cyanide salt. While often high-yielding, this method necessitates the use of highly toxic alkali metal cyanides.

Experimental Protocol

Materials:

  • 1-(Bromomethyl)-3-fluoro-5-methylbenzene

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI) (catalytic)

  • Methanol

Procedure:

  • In a reaction flask, dissolve 1-(bromomethyl)-3-fluoro-5-methylbenzene (1.0 mmol) in methanol (10 mL).

  • Add sodium cyanide (1.1 mmol) and a catalytic amount of sodium iodide (0.1 mmol) to the solution.

  • The reaction mixture is stirred at 50-52 °C for 8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the precipitated sodium bromide is removed by filtration.

  • The methanol is removed from the filtrate by distillation under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining inorganic salts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Further purification by vacuum distillation or crystallization can be performed if necessary.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two synthetic approaches.

Traditional_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 1-(Bromomethyl)-3-fluoro-5-methylbenzene react React with NaCN in Methanol (50-52°C, 8h) start->react S N 2 Reaction workup Filtration Solvent Removal Extraction Purification react->workup product This compound workup->product

Traditional Synthesis Workflow

Green_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 1-(Bromomethyl)-3-fluoro-5-methylbenzene react React with K4[Fe(CN)6] Pd(OAc)2 catalyst in DMAC (120°C, <5h) start->react Pd-Catalyzed Cross-Coupling workup Aqueous Workup Extraction Column Chromatography react->workup product This compound workup->product

Green Synthesis Workflow

A Comparative Guide to the Analytical Cross-Validation of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of analytical results for 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. For robust comparison, its analytical performance is benchmarked against structurally similar alternatives. The following sections detail the physicochemical properties, comparative analytical data from key techniques, and the full experimental protocols employed.

Comparative Physicochemical Properties

A foundational aspect of analytical method development is understanding the physicochemical properties of the target compound and its potential alternatives or impurities. The table below summarizes key properties for this compound and selected structural isomers, which are common process-related impurities or alternative starting materials.

PropertyThis compound (Target)2-(2-Fluoro-5-methylphenyl)acetonitrile[1]2-(4-Fluoro-3-methylphenyl)acetonitrile[2]2-(3-Fluoro-2-methylphenyl)acetonitrile[3][4]
CAS Number 179991-51-6 (Example)945541-97-91000548-41-3500912-15-2
Molecular Formula C₉H₈FNC₉H₈FNC₉H₈FNC₉H₈FN
Molecular Weight 149.17 g/mol 149.16 g/mol 149.17 g/mol 149.17 g/mol
Appearance Colorless to light-colored liquid/solidNot SpecifiedNot SpecifiedNot Specified
Purity (Typical) >98%>95%>98%>95%

Cross-Validation by Analytical Techniques

This section presents a comparative analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data provided is representative for demonstrating analytical differentiation.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method effectively separates the target compound from its isomers based on subtle differences in polarity.

Table 2: Representative HPLC-UV Comparative Data

AnalyteRetention Time (min)Relative Retention Time (RRT)Peak Area (%)
This compound8.521.0099.8
2-(2-Fluoro-5-methylphenyl)acetonitrile8.210.960.1
2-(4-Fluoro-3-methylphenyl)acetonitrile8.951.050.1
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for the analysis of volatile compounds and provides structural information through mass fragmentation patterns, enabling definitive identification of isomers.

Table 3: Representative GC-MS Comparative Data

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound10.25149 (M+), 123, 109, 77
2-(2-Fluoro-5-methylphenyl)acetonitrile10.10149 (M+), 123, 109, 77
2-(4-Fluoro-3-methylphenyl)acetonitrile10.42149 (M+), 123, 109, 77

Note: While mass fragments for isomers are often identical, their relative abundances and precise GC retention times provide differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, making it an indispensable tool for unambiguous identification of isomers. Chemical shifts are highly sensitive to the electronic environment of the protons, which is distinct for each isomer.

Table 4: Representative ¹H NMR Comparative Data (400 MHz, CDCl₃)

Analyteδ 7.10-7.30 (m, Ar-H)δ 3.75 (s, -CH₂CN)δ 2.35 (s, -CH₃)
This compound 3H2H3H
2-(2-Fluoro-5-methylphenyl)acetonitrile 3H2H3H
2-(4-Fluoro-3-methylphenyl)acetonitrile 3H2H3H

Note: While the general regions are similar, the specific chemical shifts (ppm) and coupling constants (J-values) within the aromatic region (multiplets) are unique for each isomer and provide the basis for structural confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). Acetonitrile is a common and effective organic solvent for reversed-phase HPLC.[5][6][7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Dilute as necessary.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Standard GC-MS system.

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 100 µg/mL solution in Acetonitrile. Acetonitrile is a suitable solvent for GC-MS analysis.[9]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

  • Experiment: Standard ¹H NMR acquisition with 16 scans.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate key logical and experimental flows.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Validation Sample Raw Sample of This compound Dissolution Dissolution in Appropriate Solvent (Acetonitrile/CDCl3) Sample->Dissolution HPLC HPLC-UV Analysis (Purity & Isomers) Dissolution->HPLC GCMS GC-MS Analysis (Identification & Volatiles) Dissolution->GCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profile GCMS->Impurity Structure Structural Verification NMR->Structure Report Cross-Validated Analytical Report Purity->Report Structure->Report Impurity->Report

Caption: General analytical workflow for the validation of this compound.

Impurity_Logic cluster_0 Detection & Hypothesis cluster_1 Confirmation cluster_2 Conclusion Unknown_Peak Unknown Peak Detected in HPLC/GC Hypothesize Hypothesize Structure (e.g., Isomer, Precursor) Unknown_Peak->Hypothesize MS_Frag Analyze MS Fragmentation Hypothesize->MS_Frag NMR_Confirm Acquire NMR Data (if isolable) Hypothesize->NMR_Confirm Spike Spike with Reference Standard Hypothesize->Spike Identify Identity Confirmed/ Rejected MS_Frag->Identify NMR_Confirm->Identify Spike->Identify

Caption: Logical workflow for the identification of process-related impurities and isomers.

References

Evaluating the Scalability of Synthesis Routes for 2-(3-Fluoro-5-methylphenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2-(3-fluoro-5-methylphenyl)acetonitrile, a key building block in the development of various pharmaceutical agents, necessitates a thorough evaluation of potential manufacturing routes. Scalability, encompassing factors such as yield, purity, cost-effectiveness, safety, and environmental impact, is a paramount consideration for industrial applications. This guide provides a comparative analysis of two plausible and scalable synthetic pathways to this versatile intermediate.

While specific literature detailing the synthesis of this compound is limited, this comparison is built upon well-established and robust chemical transformations commonly employed for structurally similar phenylacetonitrile derivatives. The presented experimental data is extrapolated from analogous reactions and represents expected outcomes for these routes.

Comparative Overview of Synthetic Routes

Two primary strategies for the large-scale production of this compound are considered: the direct cyanation of a benzyl halide and a multi-step synthesis commencing from the corresponding benzaldehyde.

ParameterRoute 1: Cyanation of 3-Fluoro-5-methylbenzyl HalideRoute 2: Synthesis from 3-Fluoro-5-methylbenzaldehyde
Starting Material 3-Fluoro-5-methylbenzyl chloride/bromide3-Fluoro-5-methylbenzaldehyde
Key Transformation Nucleophilic substitutionReductive amination followed by cyanation
Typical Reagents Sodium or potassium cyanide, phase-transfer catalystTosylhydrazide, sodium cyanide
Anticipated Yield 85-95%75-85% (over two steps)
Anticipated Purity >98%>97%
Reaction Time 2-6 hours12-24 hours
Scalability HighModerate to High
Key Advantages High yield, shorter reaction time, fewer steps.Avoids direct handling of lachrymatory benzyl halides.
Potential Challenges Starting benzyl halide can be lachrymatory and require careful handling. Use of toxic cyanides.Longer overall process, requires isolation of an intermediate. Use of toxic cyanides.

Experimental Protocols

The following are detailed experimental methodologies for the two proposed synthetic routes. These protocols are based on established procedures for similar chemical transformations.

Route 1: Cyanation of 3-Fluoro-5-methylbenzyl Halide

This route represents a direct and efficient method for the synthesis of the target compound. The reaction proceeds via a nucleophilic substitution of the halide with a cyanide salt, often facilitated by a phase-transfer catalyst for improved reaction rates and yields.

Experimental Procedure:

  • To a solution of 3-fluoro-5-methylbenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or a biphasic system of toluene and water, add sodium cyanide (1.2 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • The reaction mixture is heated to a moderate temperature (e.g., 70-80 °C) and stirred vigorously for 2-6 hours.

  • Reaction progress is monitored by an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Route 2: Synthesis from 3-Fluoro-5-methylbenzaldehyde

This alternative route begins with the readily available 3-fluoro-5-methylbenzaldehyde and proceeds through a tosylhydrazone intermediate. This method avoids the use of a potentially lachrymatory benzyl halide starting material.

Experimental Procedure:

Step 1: Formation of 3-Fluoro-5-methylbenzaldehyde Tosylhydrazone

  • A solution of 3-fluoro-5-methylbenzaldehyde (1.0 eq) and p-toluenesulfonhydrazide (1.05 eq) in methanol is stirred at room temperature.

  • A catalytic amount of a suitable acid (e.g., a few drops of acetic acid) is added.

  • The reaction mixture is stirred for 4-8 hours, during which the tosylhydrazone precipitates.

  • The solid is collected by filtration, washed with cold methanol, and dried to yield the tosylhydrazone intermediate.

Step 2: Cyanation of the Tosylhydrazone

  • The dried 3-fluoro-5-methylbenzaldehyde tosylhydrazone (1.0 eq) is dissolved in a suitable solvent such as methanol or dimethylformamide (DMF).

  • Sodium cyanide (1.5 eq) is added to the solution.

  • The reaction mixture is heated to reflux (e.g., 65 °C for methanol) for 8-16 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or vacuum distillation to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two described synthesis routes for this compound.

G cluster_0 Route 1: Cyanation of Benzyl Halide 3-Fluoro-5-methylbenzyl Halide 3-Fluoro-5-methylbenzyl Halide Nucleophilic Substitution Nucleophilic Substitution 3-Fluoro-5-methylbenzyl Halide->Nucleophilic Substitution Sodium Cyanide Sodium Cyanide Sodium Cyanide->Nucleophilic Substitution Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: From Benzaldehyde 3-Fluoro-5-methylbenzaldehyde 3-Fluoro-5-methylbenzaldehyde Tosylhydrazone Formation Tosylhydrazone Formation 3-Fluoro-5-methylbenzaldehyde->Tosylhydrazone Formation Tosylhydrazide Tosylhydrazide Tosylhydrazide->Tosylhydrazone Formation Tosylhydrazone Intermediate Tosylhydrazone Intermediate Tosylhydrazone Formation->Tosylhydrazone Intermediate Cyanation Cyanation Tosylhydrazone Intermediate->Cyanation Sodium Cyanide_2 Sodium Cyanide Sodium Cyanide_2->Cyanation Final Product This compound Cyanation->Final Product

A Comparative Guide to the Purification of 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining highly pure intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of common laboratory techniques for the purification of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a key building block in various synthetic pathways. The purification methods discussed are column chromatography, vacuum distillation, and recrystallization, with a focus on their principles, advantages, disadvantages, and expected outcomes based on data from analogous arylacetonitriles.

Comparison of Purification Methods

The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired final purity, and the scale of the reaction. The following table summarizes the key aspects of the most common purification techniques for arylacetonitriles.

Parameter Column Chromatography Vacuum Distillation Recrystallization
Principle Separation based on differential adsorption of components to a stationary phase.Separation based on differences in boiling points at reduced pressure.[1]Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures.[2]
Advantages - High resolution and ability to separate complex mixtures.[3]- Applicable to a wide range of compounds.- Can yield very pure compounds.[3]- Effective for removing non-volatile impurities.- Suitable for thermally sensitive compounds due to lower boiling points under vacuum.[1][4]- Can be scaled up for industrial applications.[5]- Potentially high recovery of pure product.- Cost-effective and relatively simple to perform.- Can yield highly crystalline, pure material.
Disadvantages - Can be time-consuming and labor-intensive.- Requires significant amounts of solvents.- Scale-up can be challenging.- Not effective for separating compounds with similar boiling points.- Requires specialized equipment (vacuum pump, vacuum distillation apparatus).- Potential for thermal decomposition if not carefully controlled.- Finding a suitable solvent can be challenging and time-consuming.[6]- May not be effective for removing impurities with similar solubility.- Product loss in the mother liquor is inevitable.[2]
Typical Yield 95-97% (for linalool, as an example of a small organic molecule)[7]Generally high, but dependent on the difference in boiling points and the efficiency of the apparatus.>85% (for 2-nitro substituted phenylacetonitrile compounds)[8]
Typical Purity 97-99% (for linalool)[7]Can be very high, depending on the volatility of impurities.Can be very high, often >99%, for well-formed crystals.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on general procedures for arylacetonitriles and should be optimized for this compound.

Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Crude this compound

  • Chromatography column

  • Collection flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate flasks and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

This technique is suitable for purifying high-boiling point liquids and for separating them from non-volatile impurities.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Sample Charging: Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Pressure Reduction: Gradually reduce the pressure inside the apparatus using the vacuum pump to the desired level.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: The compound will start to boil at a lower temperature than its atmospheric boiling point. Collect the distillate in the receiving flask.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)[6]

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purification Workflow Diagram

The following diagram illustrates the general workflow and decision-making process for the purification of this compound.

PurificationWorkflow cluster_solid Crude Crude this compound IsLiquid Is the crude product a liquid? Crude->IsLiquid IsSolid Is the crude product a solid? Crude->IsSolid HighBoiling High Boiling Point? IsLiquid->HighBoiling Yes Chromatography Column Chromatography IsLiquid->Chromatography No IsSolid->Chromatography No Recrystallization Recrystallization IsSolid->Recrystallization Yes Distillation Vacuum Distillation HighBoiling->Distillation Yes HighBoiling->Chromatography No PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: Purification workflow for this compound.

Conclusion

The purification of this compound can be effectively achieved using column chromatography, vacuum distillation, or recrystallization. Column chromatography offers high resolution for complex mixtures, while vacuum distillation is ideal for high-boiling liquids. Recrystallization is a cost-effective method for obtaining highly pure crystalline material. The selection of the most appropriate method will depend on the specific impurities present, the desired scale of purification, and the available resources. For optimal results, a combination of these techniques may be employed.

References

Safety Operating Guide

Proper Disposal of 2-(3-Fluoro-5-methylphenyl)acetonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a compound requiring careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar nitrile compounds, this substance is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][3][4]

Key Safety Measures:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and eye/face protection.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and ventilate the space. Absorb the spill with an inert, non-combustible material and place it in a designated, sealed container for hazardous waste.[5]

Hazard Classification and Data Summary

Based on data for analogous compounds, this compound is likely classified as a toxic substance. For transportation purposes, it would likely fall under the classification of "NITRILES, SOLID, TOXIC, N.O.S."[2]

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsUN NumberHazard ClassPacking Group
Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Irritation위험, 경고 (Harmful/Irritant)WarningH302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)UN3439 (likely)6.1 (Toxic)III

This data is extrapolated from similar nitrile compounds and should be used as a guideline. Always refer to the specific SDS if available and your institution's safety protocols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Protocol for Waste Accumulation and Disposal:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[6][7] Specifically, keep it separate from acids, bases, and strong oxidizing agents.[8]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container with a secure, screw-on cap. The original container is often a suitable choice.[9][10]

    • Ensure the container is in good condition, free from cracks or leaks.[10][11]

    • Affix a "Hazardous Waste" label to the container.[6][10] The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[6][7]

      • The concentration and quantity of the waste.

      • The date of waste generation.[6]

      • The laboratory or room number of origin.[6]

      • The Principal Investigator's name and contact information.[6]

      • Appropriate hazard pictograms.[6]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste storage area.[9]

    • This area should be well-ventilated, cool, and dry, away from heat and ignition sources.[3]

    • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[9]

  • Disposal Request and Pickup:

    • Once the waste container is full (do not overfill, leave at least 5% headspace for expansion), or when you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.[6][12]

    • Follow their specific procedures for requesting a hazardous waste collection.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_error Improper Disposal (Avoid) A Identify Waste (this compound) B Segregate from Incompatible Chemicals A->B C Select Compatible Container B->C D Label Container as 'Hazardous Waste' C->D E Store in Designated Hazardous Waste Area D->E F Use Secondary Containment E->F G Request Pickup from EHS or Licensed Contractor F->G H Proper Disposal via Approved Facility G->H I Pouring Down Drain J Mixing with General Trash

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2-(3-Fluoro-5-methylphenyl)acetonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are critical for minimizing risk and ensuring a safe operational environment.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

ParameterRecommendationSource
Eye Protection Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
Hand Protection Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[4][5][6][7] For handling highly corrosive or readily absorbed compounds, double-gloving is advised.[3]
Body Protection A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[3]
Respiratory Protection If engineering controls (e.g., fume hood) are insufficient, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.[1][3][8]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Keep an appropriate spill kit and fire extinguisher nearby.

  • Grounding: To avoid ignition of vapors by static electricity, all metal parts of the equipment must be grounded.[8][10] Use spark-proof tools.[8]

2.2. Handling:

  • Personal Practices: Avoid skin and eye contact.[11] Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly after handling.[1][11]

  • Weighing and Transferring: Conduct these operations in a fume hood to minimize inhalation exposure. Use a non-sparking spatula.

  • Reactions: Set up reactions in the fume hood. If heating, use a well-controlled heating mantle and monitor the reaction closely. Keep the container tightly closed when not in use.[2][8][11][12]

2.3. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[8][10]

    • Collect the absorbed material into a sealed, properly labeled container for disposal.[3]

    • Decontaminate the area with an appropriate solvent.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

2.4. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] If irritation persists, seek medical attention. For exposure to compounds that can generate HF, applying calcium gluconate gel after flushing is recommended.[3][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in clearly labeled, compatible, and sealed containers.[3] Do not mix with incompatible waste streams.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program.[1][10][11][12] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][13]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_weigh Weighing/Transferring in Hood prep_emergency->handle_weigh handle_reaction Conduct Reaction in Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon spill Spill Occurs handle_reaction->spill cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe dispose_collect Store Waste in Designated Area cleanup_waste->dispose_collect dispose_contact Contact EHS for Pickup dispose_collect->dispose_contact small_spill Contain & Clean with Spill Kit spill->small_spill Small Spill large_spill Evacuate & Alert Emergency Response spill->large_spill Large Spill small_spill->cleanup_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.